KL1333
描述
属性
IUPAC Name |
2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWITSBVLLDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800405-30-4 | |
| Record name | KL-1333 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KL-1333 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of KL1333: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the mechanism of action of KL1333, an investigational drug under development for primary mitochondrial diseases. By summarizing key experimental findings, outlining methodologies, and visualizing the core signaling pathway, this document serves as a comprehensive resource for understanding how this compound exerts its therapeutic effects at the molecular level.
Core Mechanism of Action: NAD+ Modulation
This compound is an orally available small molecule that acts as a modulator of intracellular nicotinamide adenine dinucleotide (NAD+) levels.[1][2] Its primary mechanism involves interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] this compound serves as a substrate for NQO1, which utilizes NADH to reduce this compound. This process results in the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[1][3]
An elevated NAD+/NADH ratio is crucial in the context of mitochondrial diseases, where this ratio is often diminished due to respiratory chain deficiency.[1] By restoring this balance, this compound initiates a cascade of downstream signaling events that ultimately enhance mitochondrial biogenesis and function.[1][2][3]
The SIRT1/AMPK/PGC-1α Signaling Pathway
The increase in intracellular NAD+ levels triggered by this compound directly activates two key metabolic sensors: Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK).[1][2]
-
SIRT1 Activation: SIRT1 is an NAD+-dependent deacetylase. The increased availability of NAD+ enhances its activity.
-
AMPK Activation: While the direct link between this compound and AMPK activation is noted, the precise upstream events remain a subject of ongoing research.
The concurrent activation of SIRT1 and AMPK converges on the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] PGC-1α is a master regulator of mitochondrial biogenesis.[1] Its activation by SIRT1 and AMPK leads to the increased expression of genes involved in mitochondrial proliferation and function.
The following diagram illustrates the signaling cascade initiated by this compound:
Therapeutic Outcomes
The activation of the SIRT1/AMPK/PGC-1α pathway and subsequent enhancement of mitochondrial biogenesis and function manifest in several key therapeutic outcomes observed in preclinical models, particularly in fibroblasts derived from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[1][2][3]
These outcomes include:
-
Increased ATP Levels: Enhanced mitochondrial oxidative capacity leads to more efficient energy production.[1][3]
-
Decreased Lactate Levels: Improved mitochondrial function reduces the reliance on anaerobic glycolysis, thereby lowering the accumulation of lactate, a common issue in mitochondrial diseases.[1][3]
-
Decreased Reactive Oxygen Species (ROS) Levels: By improving the efficiency of the electron transport chain, this compound helps to reduce the production of harmful reactive oxygen species.[1][3]
-
Increased Mitochondrial Mass and Membrane Potential: The promotion of mitochondrial biogenesis leads to a greater number of healthy mitochondria with robust membrane potential, essential for efficient ATP synthesis.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of this compound in MELAS fibroblasts.[1]
| Parameter | Cell Type | Treatment | Observation |
| NAD+/NADH Ratio | MELAS Fibroblasts | 1 µM this compound (30 min) | Significantly increased above the level of wild-type fibroblasts. |
| ATP Levels | MELAS Fibroblasts | 1 µM this compound (24 h) | Significantly increased. |
| Lactate Levels | MELAS Fibroblasts | 1 µM this compound (24 h) | Significantly decreased. |
| ROS Levels | MELAS Fibroblasts | 1 µM this compound (24 h) | Significantly decreased. |
| ATP Levels (Comparison) | MELAS Fibroblasts | 1 µM this compound vs. 1 µM Idebenone (24 h) | This compound had a stronger effect on increasing ATP levels compared to idebenone. |
Experimental Protocols
The elucidation of this compound's mechanism of action involved a series of in vitro experiments utilizing various cell lines.[1]
Cell Culture
-
Cell Lines: C2C12 myoblasts, L6 myoblasts, and human fibroblasts derived from a patient with MELAS were used.[1]
-
Culture Conditions: Standard cell culture conditions were maintained, including appropriate media, temperature, and CO2 levels.
Measurement of Intracellular Molecules
-
NAD+ and NADH Levels: Intracellular NAD+ and NADH were extracted from cell lysates. Their concentrations were measured using a microplate reader-based assay, and the NAD+/NADH ratio was subsequently calculated.[1][3]
-
ATP Levels: Intracellular ATP was measured from cell lysates using a luminescence-based assay.[1][3]
-
Lactate Levels: Intracellular lactate levels were determined from cell lysates using an enzyme-based colorimetric assay.[1][3]
-
ROS Levels: Cellular reactive oxygen species were quantified by staining cells with a fluorescent probe (CM-H2DCFDA) and analyzing them via flow cytometry.[1][3]
Enzyme Activity Assays
-
SIRT1 Activity: The activity of SIRT1 was assessed using a fluorescence-based assay, which measures the deacetylation of a fluorogenic substrate.[1]
Mitochondrial Function Analysis
-
Mitochondrial Mass: Mitochondrial content was likely assessed using a fluorescent dye that specifically accumulates in mitochondria, followed by quantification via flow cytometry or fluorescence microscopy.
-
Mitochondrial Membrane Potential: A fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner was likely used to assess the mitochondrial membrane potential.
-
Oxidative Capacity: Cellular oxygen consumption rates, indicative of oxidative phosphorylation, were likely measured using techniques such as high-resolution respirometry.
The following diagram outlines the general experimental workflow:
Clinical Significance
This compound is currently being investigated in clinical trials for the treatment of primary mitochondrial diseases.[4][5][6] The primary goals of these trials are to evaluate the safety, tolerability, and efficacy of this compound in improving symptoms such as fatigue and muscle weakness in patients.[4][7][8] The drug has received Orphan Drug Designation in both the United States and Europe for the treatment of inherited mitochondrial respiratory chain diseases.[9][10] Early clinical trial results have shown promising outcomes, with this compound being well-tolerated and demonstrating potential improvements in fatigue and functional strength in adults with primary mitochondrial disease.[7][8][11]
Conclusion
This compound represents a promising therapeutic strategy for mitochondrial diseases by targeting the fundamental issue of NAD+ depletion. Its mechanism, centered on the NQO1-mediated increase of the NAD+/NADH ratio and subsequent activation of the SIRT1/AMPK/PGC-1α signaling pathway, offers a multi-faceted approach to improving mitochondrial health. The preclinical data strongly support its potential to enhance energy metabolism and reduce oxidative stress. Ongoing clinical trials will be crucial in determining the ultimate therapeutic value of this compound for patients suffering from these debilitating disorders.
References
- 1. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. FALCON study: Efficacy of this compound in adult patients with primary mitochondrial disease - Cambridge Clinical Mitochondrial Research Group [mitocamb.medschl.cam.ac.uk]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 8. musculardystrophyuk.org [musculardystrophyuk.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. storage.mfn.se [storage.mfn.se]
- 11. academic.oup.com [academic.oup.com]
KL1333: A Novel NAD+ Modulator for Mitochondrial Disease - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KL1333, a promising novel NAD+ modulator currently in clinical development for the treatment of primary mitochondrial diseases (PMD). This document synthesizes the available preclinical and clinical data, details the underlying mechanism of action, and provides insights into the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). This interaction facilitates the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[1][2] This rebalancing of the cellular redox state is critical in mitochondrial disease, where a dysfunctional electron transport chain often leads to an accumulation of NADH and a corresponding depletion of NAD+.
The elevation of intracellular NAD+ levels by this compound initiates a cascade of downstream signaling events pivotal for mitochondrial health and function. Increased NAD+ availability activates sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[2][3] SIRT1 activation, in turn, leads to the activation of AMP-activated protein kinase (AMPK) and the deacetylation and subsequent activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][3] PGC-1α is a master regulator of mitochondrial biogenesis, promoting the formation of new, functional mitochondria.[2][3]
This signaling pathway ultimately leads to enhanced mitochondrial oxidative capacity, increased ATP production, and a reduction in lactate and reactive oxygen species (ROS), addressing key pathological features of mitochondrial disease.[2][3]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Data Presentation
Preclinical Data
The preclinical efficacy of this compound has been demonstrated in various cell models, including C2C12 and L6 myoblasts, and importantly, in fibroblasts derived from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[1][3]
| Parameter | Cell Line | Treatment | Result | Reference |
| NAD+/NADH Ratio | C2C12 Myoblasts | 1 µM this compound for 30 min | Significant Increase | [1] |
| L6 Myoblasts | 2 µM this compound for 30 min | Significant Increase | [1] | |
| MELAS Fibroblasts | 1 µM this compound for 30 min | Significantly increased above wild-type levels | [3] | |
| SIRT1 Activity | C2C12 Myoblasts | 1 µM this compound for 1 h | Significant Increase | [3] |
| L6 Myoblasts | 2 µM this compound for 1 h | Significant Increase | [3] | |
| AMPK Activation | C2C12 Myoblasts | 1 µM this compound | Time-dependent increase in phosphorylation | [1] |
| PGC-1α Activation | C2C12 Myoblasts | 2 µM this compound | Time-dependent decrease in acetylation | [1] |
| ATP Levels | MELAS Fibroblasts | 1 µM this compound for 24 h | Significant Increase in 2 of 3 cell lines | [3] |
| Lactate Levels | MELAS Fibroblasts | 1 µM this compound for 24 h | Attenuated elevation in 1 of 3 cell lines | [3] |
| ROS Levels | MELAS Fibroblasts | 1 µM this compound for 24 h | Significant Decrease | [3] |
| Mitochondrial Mass | MELAS Fibroblasts | 1 µM this compound for 24 h | Significant Increase | [3] |
| Mitochondrial Membrane Potential | MELAS Fibroblasts | 1 µM this compound for 24 h | Significant Increase | [3] |
| Mitochondrial Oxidative Capacity | MELAS Fibroblasts | 1 µM this compound for 24 h | Significant Increase | [3] |
Clinical Data
A Phase 1a/b study evaluating the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with PMD has been completed.[2][4][5] The study also included exploratory efficacy endpoints in the patient cohort.
| Parameter | Patient Population | Treatment | Result | Reference |
| Safety & Tolerability | Healthy Volunteers & PMD Patients | Single and multiple oral doses | Safe and well-tolerated; dose-dependent gastrointestinal side effects were the main dose-limiting factor. | [4][5] |
| Fatigue | PMD Patients (n=8; 6 active, 2 placebo) | Daily oral dosing for 10 days | Improvements observed in the this compound-treated group compared to placebo. | [2][5] |
| Functional Strength | PMD Patients (n=8; 6 active, 2 placebo) | Daily oral dosing for 10 days | Improvements observed in the 30-second Sit-to-Stand test in the this compound-treated group compared to placebo. | [2][5] |
Note: Specific quantitative data from the Phase 1a/b patient cohort, while showing positive trends, have not been detailed in the publicly available literature at the time of this guide's compilation.
A global, randomized, placebo-controlled Phase 2 study, known as the FALCON study, is currently ongoing to further evaluate the efficacy and safety of this compound in adult patients with PMD.[6][7]
| Parameter | Details |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | Adult patients with genetically confirmed PMD (e.g., MELAS-MIDD, KSS-CPEO spectrum disorders, MERRF) experiencing debilitating fatigue and myopathy |
| Intervention | This compound (50mg-100mg twice daily) or placebo for 48 weeks |
| Primary Endpoints | 1. PROMIS Fatigue Mitochondrial Disease Short Form2. 30-second Sit-to-Stand test |
| Status | Recruiting |
An interim analysis of the FALCON study has confirmed a strong safety profile for this compound and both primary endpoints passed the futility analysis, supporting the continuation of the study.[7]
Experimental Protocols
Preclinical Experimental Workflow
Caption: Preclinical experimental workflow for this compound evaluation.
Detailed Methodologies
-
Cell Lysis: Cells are washed with cold PBS and lysed with an acidic or basic extraction buffer to stabilize NAD+ or NADH, respectively.
-
Extraction: The lysates are centrifuged, and the supernatants are collected.
-
Quantification: NAD+ and NADH levels in the extracts are measured using a commercially available NAD/NADH assay kit, which typically involves an enzyme cycling reaction. The absorbance or fluorescence is read using a microplate reader.[1]
-
Ratio Calculation: The NAD+/NADH ratio is calculated based on the measured concentrations of NAD+ and NADH.[1]
-
Sample Preparation: Nuclear extracts or immunoprecipitated SIRT1 are prepared from treated and control cells.
-
Enzymatic Reaction: The samples are incubated with a fluorogenic SIRT1 substrate and NAD+.
-
Development: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader. The activity is proportional to the fluorescence intensity.[3]
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells.
-
Protein Quantification: Protein concentration is determined using a Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of p-AMPK to total AMPK is calculated to determine the level of activation.[1]
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and PGC-1α is immunoprecipitated from the lysates using an anti-PGC-1α antibody conjugated to beads.
-
Elution: The immunoprecipitated PGC-1α is eluted from the beads.
-
Western Blot: The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with an anti-acetyl-lysine antibody to detect the acetylation status of PGC-1α. The membrane is then stripped and re-probed with an anti-PGC-1α antibody to determine the total amount of immunoprecipitated PGC-1α.
-
Analysis: The level of PGC-1α acetylation is determined by the ratio of the acetylated PGC-1α signal to the total PGC-1α signal.[1]
-
ATP Levels: Measured using a luciferase-based ATP assay kit. The luminescence, which is proportional to the ATP concentration, is read on a luminometer.[3]
-
Lactate Levels: Determined using a colorimetric lactate assay kit where lactate is oxidized to generate a product that reacts with a probe to produce color. The absorbance is measured on a microplate reader.[3]
-
ROS Levels: Assessed by flow cytometry using a fluorescent ROS indicator dye such as CM-H2DCFDA. Cells are incubated with the dye, and the fluorescence intensity, which correlates with the amount of ROS, is measured.[3]
These parameters are typically measured using flow cytometry with specific fluorescent probes:
-
Mitochondrial Mass: Staining with a mitochondria-specific dye that is independent of membrane potential, such as MitoTracker Green FM.
-
Mitochondrial Membrane Potential: Staining with a potential-sensitive dye like TMRM or TMRE. A decrease in fluorescence indicates depolarization.
-
Oxidative Capacity: Can be inferred from measurements of oxygen consumption rate (OCR) using specialized equipment like a Seahorse XF Analyzer.
Conclusion
This compound represents a rationally designed therapeutic agent for primary mitochondrial diseases, targeting the fundamental NAD+ deficiency that characterizes these disorders. Its mechanism of action, involving the activation of the NQO1-SIRT1-AMPK-PGC-1α pathway, leads to enhanced mitochondrial biogenesis and function. Preclinical studies have provided strong evidence for its efficacy in cellular models of mitochondrial disease. Early clinical data are promising, demonstrating a favorable safety profile and signals of efficacy in patients. The ongoing Phase 2 FALCON study will be crucial in further establishing the clinical benefit of this compound for individuals suffering from the debilitating symptoms of mitochondrial disease. The continued development of this compound holds significant promise for a patient population with a high unmet medical need.
References
- 1. storage.mfn.se [storage.mfn.se]
- 2. Abliva reports positive clinical Phase 1a/b results for this compound including signs of efficacy in PMD patients - Inderes [inderes.dk]
- 3. Abliva Announces Publication of Results from Phase 1a/b Study of this compound in the Scientific Journal Brain [view.news.eu.nasdaq.com]
- 4. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 5. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abliva Reports Positive Interim Results for FALCON Study on this compound in Primary Mitochondrial Disease [synapse.patsnap.com]
The Central Role of NQO1 in the Bioactivation and Therapeutic Efficacy of KL1333: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL1333 is an investigational drug under development for the treatment of primary mitochondrial diseases, a group of debilitating genetic disorders that impair cellular energy production.[1] The therapeutic potential of this compound is intrinsically linked to its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme. This technical guide provides an in-depth exploration of the pivotal role of NQO1 in the bioactivation of this compound. It details the molecular mechanism, downstream signaling pathways, and the experimental evidence supporting this crucial drug-enzyme interaction. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of mitochondrial diseases and related therapeutic strategies.
Introduction: The NAD+ Deficiency in Mitochondrial Disease and the Emergence of this compound
Mitochondrial diseases are characterized by dysfunctional mitochondria, the primary sites of cellular energy production in the form of adenosine triphosphate (ATP).[2] A key consequence of mitochondrial dysfunction is a disruption in the balance of the essential coenzyme nicotinamide adenine dinucleotide (NAD), leading to a decreased NAD+/NADH ratio.[3] This imbalance further cripples energy metabolism and contributes to the pathophysiology of these disorders.
This compound has emerged as a promising therapeutic candidate designed to address this NAD+ deficiency.[3] It is an orally available small molecule that modulates intracellular NAD+ levels, thereby improving mitochondrial function.[4] Clinical trials have shown that this compound is generally safe and well-tolerated, with early evidence suggesting potential improvements in muscle strength and fatigue in patients with primary mitochondrial diseases.[3][5] The efficacy of this compound is critically dependent on its bioactivation by the enzyme NQO1.[4]
The Core Mechanism: NQO1-Mediated Oxidation of NADH by this compound
This compound functions as a substrate for NQO1, a two-electron reductase enzyme.[6] The fundamental mechanism involves NQO1 utilizing NADH as an electron donor to reduce this compound. The reduced this compound is then rapidly re-oxidized, creating a futile redox cycle that effectively shuttles electrons from NADH, resulting in the net oxidation of NADH to NAD+.[7] This process directly increases the intracellular NAD+/NADH ratio, a key determinant of cellular metabolic state.[4]
The NQO1-dependence of this compound's activity has been unequivocally demonstrated through the use of NQO1 inhibitors. Treatment of cells with specific NQO1 inhibitors, such as ES936 and quercetin, blocks the this compound-induced increase in the NAD+/NADH ratio and downstream cellular effects.[2][4]
Downstream Signaling Cascade: From NAD+ Restoration to Mitochondrial Biogenesis
The NQO1-mediated increase in the NAD+/NADH ratio initiates a cascade of downstream signaling events that culminate in improved mitochondrial health.[4]
-
SIRT1 Activation: The elevated NAD+ levels directly activate Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase.[4]
-
AMPK Activation: The increase in the NAD+/NADH ratio also leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]
-
PGC-1α Activation: Activated SIRT1 and AMPK converge to activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4] PGC-1α is a key transcriptional coactivator that drives mitochondrial biogenesis and enhances oxidative phosphorylation.[2]
This signaling pathway ultimately leads to an increase in mitochondrial mass, improved mitochondrial membrane potential, and enhanced oxidative capacity, thereby ameliorating the cellular deficits observed in mitochondrial diseases.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of this compound on NQO1 activity and downstream cellular processes.
Table 1: Effect of this compound on NAD+/NADH Ratio in Various Cell Lines
| Cell Line | Treatment | Fold Change in NAD+/NADH Ratio (vs. Control) | Reference |
| C2C12 myoblasts | 1 µM this compound for 30 min | Significant Increase | [4] |
| L6 myoblasts | 2 µM this compound for 30 min | Significant Increase | [4] |
| HepG2 hepatocarcinoma cells | Not specified | Significant Increase | [4] |
| MELAS fibroblasts | 1 µM this compound | Significant Increase (above wild-type levels) | [4] |
Table 2: NQO1-Dependent Activation of Downstream Signaling Molecules by this compound
| Cell Line | Treatment | Measured Parameter | Effect | NQO1 Inhibitor Effect | Reference |
| L6 myoblasts | 2 µM this compound | pAMPK/AMPK ratio | Increased | Blocked by ES936 and quercetin | [8] |
| L6 myoblasts | 2 µM this compound | pACC/ACC ratio | Increased | Blocked by ES936 and quercetin | [8] |
| C2C12 myoblasts | 2 µM this compound | PGC-1α acetylation | Decreased | Not specified | [4] |
| C2C12 myoblasts | 2 µM this compound | PGC-1α phosphorylation | Increased | Not specified | [4] |
Table 3: Effects of this compound on Cellular Metabolism and Mitochondrial Function in MELAS Fibroblasts
| Parameter | Treatment | Outcome | Reference |
| Intracellular ATP levels | 1 µM this compound for 24 h | Increased | [8] |
| Intracellular lactate levels | 1 µM this compound for 24 h | Decreased | [8] |
| Intracellular ROS levels | 1 µM this compound for 24 h | Decreased | [8] |
| Mitochondrial mass | 1 µM this compound for 24 h | Increased | [4] |
| Mitochondrial membrane potential | 1 µM this compound for 24 h | Increased | [4] |
Experimental Protocols
In Vitro NQO1 Activity Assay
This protocol is adapted from methodologies described in studies investigating NQO1 substrates.[9]
-
Principle: This colorimetric assay measures the reduction of a tetrazolium salt (WST-1) by NQO1 in the presence of its substrate (menadione) and cofactor (NADH). The rate of increase in absorbance at 440 nm is proportional to NQO1 activity.
-
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Protein quantification assay (e.g., BCA)
-
NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Menadione (NQO1 substrate)
-
NADH (cofactor)
-
WST-1 or similar tetrazolium salt
-
Dicoumarol (NQO1 inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Dilute cell lysates to a consistent protein concentration with NQO1 Assay Buffer.
-
In a 96-well plate, add diluted cell lysate to each well.
-
For inhibitor control wells, add Dicoumarol solution. For other wells, add Assay Buffer.
-
Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione, NADH, and WST-1.
-
Add the reaction mixture to each well.
-
Immediately measure the absorbance at 440 nm in kinetic mode for 5-10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each sample.
-
Subtract the slope of the inhibitor control (Dicoumarol) from the slopes of the other samples to determine the specific NQO1 activity.
-
Measurement of Intracellular NAD+/NADH Ratio
This protocol is based on commercially available bioluminescent assays.[10][11]
-
Principle: This assay uses a luciferase-based detection system to measure the total amount of NAD+ and NADH in a sample. The light signal produced is proportional to the concentration of these coenzymes.
-
Materials:
-
Cell culture medium and reagents
-
This compound and NQO1 inhibitors
-
PBS
-
NAD/NADH-Glo™ Assay kit (or similar)
-
96-well opaque-walled microplate
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound with or without NQO1 inhibitors for the desired time.
-
Remove the culture medium.
-
To measure total NAD+ and NADH, add the NAD/NADH-Glo™ Detection Reagent directly to the cells to induce lysis.
-
To measure NAD+ and NADH individually, perform acid/base extraction according to the kit manufacturer's protocol to selectively degrade NADH or NAD+.
-
Incubate at room temperature as per the kit's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided NAD+ standards.
-
Calculate the concentration of NAD+ and NADH in the samples based on the standard curve.
-
Calculate the NAD+/NADH ratio.
-
Normalize the results to cell number or protein concentration.
-
Visualizations
Caption: Mechanism of this compound bioactivation by NQO1 and downstream signaling.
Caption: Workflow for measuring intracellular NAD+/NADH ratio.
Conclusion
The bioactivation of this compound by NQO1 is a cornerstone of its therapeutic strategy for mitochondrial diseases. This interaction directly addresses the fundamental NAD+ deficiency that drives the pathology of these disorders. By serving as a substrate for NQO1, this compound effectively increases the NAD+/NADH ratio, which in turn activates a signaling cascade that promotes mitochondrial biogenesis and enhances cellular energy metabolism. The NQO1-dependent mechanism of action provides a clear and rational basis for the ongoing clinical development of this compound. A thorough understanding of this core mechanism is essential for researchers and clinicians working to advance therapies for mitochondrial diseases and for the broader field of NAD+ biology. This technical guide provides a comprehensive overview of the critical role of NQO1 in this compound activity, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in this promising therapeutic area.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. frontiersin.org [frontiersin.org]
- 3. musculardystrophyuk.org [musculardystrophyuk.org]
- 4. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 6. abliva.com [abliva.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to the Core Mechanism of KL1333: Elucidating its Effects on SIRT1 and AMPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL1333 is an investigational drug under development for primary mitochondrial diseases (PMDs), a group of debilitating genetic disorders characterized by impaired energy production. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its modulatory effects on the critical energy-sensing SIRT1 and AMPK signaling pathways. This document synthesizes preclinical data, outlines detailed experimental methodologies for key assays, and presents quantitative findings in a structured format to facilitate understanding and further research in the field of mitochondrial medicine.
Introduction: this compound and Primary Mitochondrial Diseases
Primary mitochondrial diseases are a heterogeneous group of genetic disorders that impair the function of mitochondria, the energy-producing organelles within our cells. These diseases can affect any organ at any age, with common symptoms including debilitating fatigue, muscle weakness (myopathy), and neurological issues. Currently, there are limited approved therapies for PMDs.
This compound is an orally available small molecule being developed as a potential treatment for PMDs. Early-phase clinical trials have demonstrated its safety and tolerability, with promising indications of efficacy in reducing fatigue and enhancing muscle function in patients. The therapeutic hypothesis for this compound is centered on its ability to modulate intracellular energy pathways to compensate for mitochondrial dysfunction.
Core Mechanism of Action: NQO1-mediated NAD+ Modulation
The primary mechanism of this compound involves the modulation of the intracellular nicotinamide adenine dinucleotide (NAD+) pool. This compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that catalyzes the oxidation of NADH to NAD+. This enzymatic reaction increases the intracellular NAD+/NADH ratio, a critical determinant of cellular metabolic status. An elevated NAD+/NADH ratio is a key trigger for the activation of downstream energy-sensing pathways.
Effect on the SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent protein deacetylase that plays a pivotal role in regulating cellular metabolism, mitochondrial biogenesis, and stress responses. The activity of SIRT1 is directly dependent on the availability of NAD+.
By increasing the intracellular NAD+/NADH ratio, this compound directly enhances SIRT1 activity. Activated SIRT1 then deacetylates and activates a range of downstream targets, most notably the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis. The deacetylation of PGC-1α by SIRT1 is a critical step in its activation.
Figure 1: this compound-mediated activation of the SIRT1 signaling pathway.
Effect on the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is another central regulator of cellular energy homeostasis. It is activated under conditions of low cellular energy (high AMP/ATP ratio). However, there is a well-established interplay between SIRT1 and AMPK.
Activated SIRT1 can lead to the activation of AMPK. This occurs through the deacetylation of liver kinase B1 (LKB1), an upstream kinase of AMPK. The deacetylation of LKB1 enhances its activity, leading to the phosphorylation and subsequent activation of AMPK.
Once activated, AMPK phosphorylates PGC-1α. This phosphorylation, in conjunction with the SIRT1-mediated deacetylation, leads to the full activation of PGC-1α, further amplifying the signal for mitochondrial biogenesis. Activated AMPK also has numerous other downstream effects aimed at restoring cellular energy balance, including the stimulation of fatty acid oxidation and glucose uptake.
Figure 2: Downstream activation of the AMPK signaling pathway by this compound.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effect of this compound on NAD+/NADH Ratio and SIRT1 Activity
| Cell Line | This compound Concentration (µM) | Treatment Duration | Outcome | Fold Change (vs. Control) | p-value | Reference |
| C2C12 myoblasts | 1 | 30 min | NAD+/NADH Ratio | ~1.5 | < 0.05 | |
| L6 myoblasts | 2 | 30 min | NAD+/NADH Ratio | ~1.7 | < 0.05 | |
| MELAS fibroblasts | 1 | 30 min | NAD+/NADH Ratio | Significantly increased above wild-type levels | < 0.05 | |
| C2C12 myoblasts | 1 | 1 h | SIRT1 Activity | ~1.4 | < 0.05 | |
| L6 myoblasts | 2 | 1 h | SIRT1 Activity | ~1.6 | < 0.05 | |
| MELAS fibroblasts | 1 | 30 min | SIRT1 Activity | Significantly increased | < 0.05 |
Table 2: Effect of this compound on AMPK Activation and Downstream Targets
| Cell Line | This compound Concentration (µM) | Treatment Duration | Outcome | Fold Change (p-AMPK/AMPK) | p-value | Reference |
| C2C12 myoblasts | 1 | 15-60 min | p-AMPK/AMPK Ratio | Time-dependent increase | < 0.05 | |
| L6 myoblasts | 2 | 15-60 min | p-AMPK/AMPK Ratio | Time-dependent increase | < 0.05 | |
| MELAS fibroblasts | 1 | 15-60 min | p-AMPK/AMPK Ratio | Time-dependent increase | < 0.05 | |
| C2C12 myoblasts | 2 | 1-3 h | PGC-1α Acetylation | Decreased | Not specified | |
| C2C12 myoblasts | 2 | 1-3 h | PGC-1α Phosphorylation | Increased | Not specified | |
| C2C12 myoblasts | 1 | 24 h | PGC-1α Promoter Activity | ~1.35 | < 0.05 |
Table 3: Effect of this compound on Cellular Energetics and Mitochondrial Function in MELAS Fibroblasts
| Outcome | This compound Concentration (µM) | Treatment Duration | Fold Change (vs. Untreated MELAS) | p-value | Reference |
| ATP Levels | 1 | 24 h | Significantly increased | < 0.05 | |
| Lactate Levels | 1 | 24 h | Significantly decreased | < 0.05 | |
| ROS Levels | 1 | 24 h | Significantly decreased | < 0.05 | |
| Mitochondrial Mass | 1 | 24 h | Significantly increased | < 0.05 | |
| Mitochondrial Membrane Potential | 1 | 24 h | Significantly increased | < 0.05 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Measurement of Intracellular NAD+/NADH Ratio
A common method for determining the NAD+/NADH ratio is through commercially available colorimetric or fluorometric assay kits.
-
Cell Culture and Treatment: Plate cells (e.g., C2C12, L6, or MELAS fibroblasts) in a 96-well plate and culture until they reach the desired confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Lysis and Extraction:
-
For total NAD+ and NADH measurement, lyse the cells directly in the wells using the provided lysis buffer.
-
To measure NAD+ and NADH separately, perform differential extraction. For NAD+ measurement, lyse the cells with an acidic extraction buffer to degrade NADH. For NADH measurement, use an alkaline extraction buffer to degrade NAD+.
-
-
Detection:
-
Add the enzyme cycling mix to each well. This mix contains enzymes that catalyze a reaction that reduces a substrate in the presence of NAD+ or NADH.
-
The reduced substrate then reacts with a probe to generate a colorimetric or fluorescent signal.
-
-
Quantification:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentrations of NAD+ and NADH in the samples by comparing the readings to a standard curve generated with known concentrations of NAD+ and NADH.
-
The NAD+/NADH ratio is then calculated from the individual concentrations.
-
SIRT1 Activity Assay (Fluorescence-based)
SIRT1 activity is typically measured using a two-step fluorometric assay.
-
Sample Preparation: Prepare cell lysates from cells treated with this compound or vehicle control. The total protein concentration of the lysates should be determined using a standard protein assay (e.g., BCA assay).
-
Deacetylation Reaction:
-
In a 96-well plate, combine the cell lysate with a fluorogenic acetylated peptide substrate and NAD+.
-
Incubate the plate to allow SIRT1 in the lysate to deacetylate the substrate.
-
-
Development:
-
Add a developer solution to each well. The developer solution contains an enzyme that cleaves the deacetylated peptide, releasing the fluorophore.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths. The fluorescence intensity is directly proportional to the SIRT1 activity in the sample.
-
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration of the lysate to determine the specific activity of SIRT1.
AMPK Activation Assay (Western Blotting)
The activation of AMPK is assessed by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172 (Thr172).
-
Cell Lysis: Lyse the this compound- or vehicle-treated cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AMPK.
-
Quantify the band intensities using densitometry software. The level of AMPK activation is expressed as the ratio of p-AMPK to total AMPK.
-
Figure 3: General experimental workflow for assessing the effects of this compound.
Conclusion
This compound represents a promising therapeutic candidate for primary mitochondrial diseases with a well-defined mechanism of action. By acting as a substrate for NQO1, it increases the intracellular NAD+/NADH ratio, leading to the activation of the SIRT1 and AMPK signaling pathways. This cascade ultimately stimulates mitochondrial biogenesis and improves cellular bioenergetics. The preclinical data strongly support this mechanism, and the detailed experimental protocols provided herein offer a guide for researchers to further investigate the effects of this compound and similar compounds. The ongoing clinical development of this compound will be crucial in determining its therapeutic potential for patients with these debilitating diseases.
Initial Investigations of KL1333 for MELAS Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) is a debilitating primary mitochondrial disease (PMD) with no approved treatments. Initial investigations have focused on KL1333, an orally available small molecule, as a potential therapeutic agent. This technical guide provides an in-depth overview of the foundational preclinical and clinical research into this compound for the treatment of MELAS and other PMDs. It details the compound's mechanism of action, summarizes key experimental findings in quantitative tables, outlines the methodologies of pivotal studies, and presents visual representations of signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel, orally administered small molecule being developed by Abliva for the treatment of primary mitochondrial diseases.[1][2] It is a potent modulator of the cellular coenzymes nicotinamide adenine dinucleotide (NAD⁺) and its reduced form, NADH, which are central to cellular energy metabolism.[1][3] The therapeutic rationale for this compound lies in its ability to correct the NAD⁺/NADH imbalance often observed in mitochondrial diseases, thereby enhancing mitochondrial function and energy production.[3][4] this compound has received Orphan Drug Designation in both the United States and Europe, as well as Fast Track designation in the US, for the treatment of PMDs.[2]
Mechanism of Action
This compound's mechanism of action is centered on its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1).[5] By acting as a substrate for NQO1, this compound facilitates the oxidation of NADH to NAD⁺, thus increasing the intracellular NAD⁺/NADH ratio.[5] This rebalancing of the NAD⁺ pool has several downstream effects crucial for mitochondrial health:
-
Activation of SIRT1 and AMPK: The elevated NAD⁺ levels activate Sirtuin 1 (SIRT1), a key metabolic sensor.[5] This, in turn, leads to the activation of AMP-activated protein kinase (AMPK).[5]
-
PGC-1α Activation and Mitochondrial Biogenesis: The activation of the SIRT1/AMPK signaling cascade subsequently activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[5] PGC-1α is a master regulator of mitochondrial biogenesis, leading to the formation of new mitochondria.[5]
This cascade of events ultimately aims to improve cellular energy metabolism and mitigate the mitochondrial dysfunction characteristic of MELAS.
Signaling Pathway of this compound
Preclinical Investigations in MELAS Fibroblasts
The initial efficacy of this compound was investigated in human fibroblasts derived from a patient with MELAS. These studies provided the foundational evidence for its therapeutic potential.
Quantitative Preclinical Data
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| NAD⁺/NADH Ratio | MELAS Fibroblasts | 1 µM this compound | Significantly increased above wild-type levels | [5] |
| ATP Levels | MELAS Fibroblasts | 1 µM this compound (24h) | Significantly increased | [5] |
| Intracellular Lactate | MELAS Fibroblasts | 1 µM this compound (24h) | Decreased | [5] |
| Reactive Oxygen Species (ROS) | MELAS Fibroblasts | 1 µM this compound (24h) | Decreased | [5] |
| Mitochondrial Mass | MELAS Fibroblasts | 1 µM this compound (24h) | Increased | [6] |
| Mitochondrial Membrane Potential | MELAS Fibroblasts | 1 µM this compound (24h) | Increased | [6] |
Experimental Protocols: Preclinical Studies
The methodologies employed in the key preclinical studies using MELAS fibroblasts are detailed below.
Cell Culture and Treatment:
-
Human fibroblasts from a MELAS patient and wild-type controls were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For experiments, cells were treated with 1 µM this compound for specified durations (e.g., 30 minutes for signaling studies, 24 hours for metabolic and functional assays).
NAD⁺/NADH Ratio Assay:
-
Intracellular NAD⁺ and NADH were extracted from cell lysates.
-
Levels were quantified using a microplate reader-based assay that relies on a lactate dehydrogenase cycling reaction, where the generated NADH reduces a tetrazolium salt to a colored formazan product.
ATP Level Measurement:
-
Intracellular ATP was measured using a luciferin-luciferase-based bioluminescence assay.
-
Cell lysates were mixed with the ATP-releasing reagent, and the resulting luminescence was measured with a luminometer.
Lactate and ROS Assays:
-
Intracellular lactate levels were measured using an enzyme-based assay where lactate is oxidized to pyruvate, generating a colorimetric or fluorometric signal.
-
Reactive Oxygen Species (ROS) levels were quantified using flow cytometry after staining the cells with a fluorescent ROS indicator dye, such as CM-H2DCFDA.
Western Blotting:
-
Protein levels of mitochondrial complex subunits and signaling proteins (SIRT1, AMPK, PGC-1α) were analyzed by Western blotting.
-
Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies, followed by detection with secondary antibodies.
Preclinical Experimental Workflow
Clinical Investigations
The clinical development of this compound has progressed through a Phase 1a/b study and into an ongoing Phase 2 trial (FALCON). These studies aim to evaluate the safety, tolerability, and efficacy of this compound in patients with PMDs, including MELAS.
Phase 1a/b Clinical Trial
This initial clinical study assessed the safety and pharmacokinetics of this compound in healthy volunteers and a small cohort of patients with PMD.[1][2]
Quantitative Clinical Data: Phase 1a/b (Patient Cohort)
| Endpoint | Patient Group | Treatment | Result | Reference |
| Number of Patients | PMD | This compound | 6 | [1][4] |
| PMD | Placebo | 2 | [1][4] | |
| 30-second Sit-to-Stand Test | PMD | 50 mg this compound daily (10 days) | Mean improvement of 2.2 repetitions | [7] |
| NeuroQoL Fatigue t-score | PMD | 50 mg this compound daily (10 days) | Numerically greater improvement vs. placebo | [1][7] |
| Daily Fatigue Impact Scale (DFIS) | PMD | 50 mg this compound daily (10 days) | Numerically greater improvement vs. placebo | [1][7] |
Experimental Protocol: Phase 1a/b (Patient Cohort)
-
Study Design: Double-blind, randomized, placebo-controlled.[1]
-
Participants: 8 patients with genetically confirmed PMD.[1][4]
-
Intervention: Oral administration of 50 mg this compound or placebo once daily for 10 days.[7][8]
-
Primary Outcome Measures: Safety and tolerability.[1]
-
Exploratory Efficacy Endpoints:
Phase 2 FALCON Clinical Trial
The FALCON study is a global, potentially registrational Phase 2 trial designed to further evaluate the efficacy and safety of this compound in a larger population of patients with PMD.[9]
Experimental Protocol: Phase 2 FALCON Study
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, adaptive study.[9]
-
Participants: Adult patients with genetically confirmed PMD who experience chronic fatigue and myopathy.[9]
-
Intervention: Oral this compound (dose to be determined based on Phase 1 data) or placebo administered twice daily for 48 weeks.[9]
-
Primary Outcome Measures:
-
Change from baseline in the PROMIS Fatigue Mitochondrial Disease Short Form.
-
Change from baseline in the 30-second Sit-to-Stand test.
-
Clinical Trial Workflow (FALCON Study)
Summary and Future Directions
The initial investigations into this compound for the treatment of MELAS and other PMDs have provided a strong scientific rationale and promising early clinical signals. Preclinical studies have elucidated a clear mechanism of action involving the modulation of the NAD⁺/NADH ratio and enhancement of mitochondrial biogenesis. The Phase 1a/b clinical trial has demonstrated a favorable safety profile and suggested potential efficacy in improving fatigue and muscle function.
The ongoing Phase 2 FALCON study will be critical in confirming these initial findings in a larger patient population over a longer duration. The data from this trial will be instrumental in determining the future of this compound as a potential first-in-class treatment for patients with MELAS and other debilitating primary mitochondrial diseases. For drug development professionals, the progression of this compound represents a significant step forward in a field with a high unmet medical need. Continued research and successful clinical development could offer a much-needed therapeutic option for this patient community.
References
- 1. Abliva reports positive clinical Phase 1a/b results for this compound including signs of efficacy in PMD patients - Inderes [inderes.dk]
- 2. Abliva Announces Publication of Results from Phase 1a/b Study of this compound in the Scientific Journal Brain [view.news.eu.nasdaq.com]
- 3. pharming.com [pharming.com]
- 4. musculardystrophyuk.org [musculardystrophyuk.org]
- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Abliva — this compound ready for pivotal Phase II/III trial - Edison Group [edisongroup.com]
- 9. This compound for Mitochondrial Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Foundational Research on KL1333 and Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on KL1333, a promising therapeutic agent for mitochondrial diseases. It details the compound's mechanism of action, focusing on its role in promoting mitochondrial biogenesis, and presents key preclinical data and detailed experimental methodologies.
Introduction to this compound and Mitochondrial Disease
Primary mitochondrial diseases (PMDs) are a group of debilitating genetic disorders characterized by impaired mitochondrial function, leading to a wide range of severe symptoms, most notably fatigue and muscle weakness.[1][2] Treatment options for these conditions are limited.[1] this compound is an orally available small molecule being developed as a potential treatment for PMDs.[2] It is a potent modulator of the intracellular nicotinamide adenine dinucleotide (NAD⁺) to NADH ratio, a critical factor in cellular energy metabolism.[3] Early clinical trials have shown that this compound is safe and well-tolerated, with promising indications of improved muscle strength and reduced fatigue in patients with PMD.[1][2][4]
Mechanism of Action: Modulating Cellular Energy Metabolism
This compound's therapeutic potential lies in its ability to directly address the compromised energy production that is a hallmark of mitochondrial diseases.[1] In many of these conditions, the balance between NAD⁺ and its reduced form, NADH, is disrupted, leading to impaired energy production.[1] this compound is designed to rectify this imbalance by increasing intracellular NAD⁺ levels.[1][5]
The core mechanism of this compound involves its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][5] this compound acts as a substrate for NQO1, which utilizes NADH to reduce this compound.[2][5] This process effectively oxidizes NADH to NAD⁺, thereby increasing the intracellular NAD⁺/NADH ratio.[2][5] This restoration of a healthy NAD⁺ pool has two major downstream effects: increased ATP production and the induction of mitochondrial biogenesis.[5]
The this compound-NQO1-Mediated Signaling Pathway
The elevation of the NAD⁺/NADH ratio by this compound initiates a signaling cascade that culminates in the creation of new mitochondria.[2][5] This pathway is primarily mediated by the activation of two key cellular energy sensors: Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK).[2][5]
-
SIRT1 Activation: SIRT1 is an NAD⁺-dependent deacetylase. The increased availability of its substrate, NAD⁺, leads to its activation.[2][5]
-
AMPK Activation: The precise mechanism by which this compound activates AMPK is still under investigation, but it is known to be dependent on NQO1 activity.[6]
Both activated SIRT1 and AMPK converge on a master regulator of mitochondrial biogenesis, the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][5] SIRT1 deacetylates and activates PGC-1α, while AMPK phosphorylates and activates it.[2][5] Activated PGC-1α then translocates to the nucleus and co-activates transcription factors that drive the expression of genes required for mitochondrial biogenesis and function.[2][5]
Figure 1: this compound Signaling Pathway for Mitochondrial Biogenesis.
Preclinical Data: In Vitro Efficacy
The effects of this compound on mitochondrial function have been extensively studied in various cell models, most notably in fibroblasts derived from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), a common and severe mitochondrial disease.[2][5]
Quantitative Effects of this compound on Cellular and Mitochondrial Parameters
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound on NAD⁺/NADH Ratio and ATP Levels
| Cell Line | This compound Concentration | Change in NAD⁺/NADH Ratio | Change in ATP Levels | Reference |
| MELAS Fibroblasts | 1 µM | Significantly Increased | Increased | [2][5] |
| C2C12 Myoblasts | 1 µM | Increased | Not Reported | [2][5] |
| L6 Myoblasts | 2 µM | Increased | Not Reported | [2][5] |
Table 2: Effect of this compound on Mitochondrial Biogenesis and Function in MELAS Fibroblasts (1 µM this compound)
| Parameter | Method | Result | Reference |
| Mitochondrial Mass | MitoTracker Green FM | Increased | [7] |
| Mitochondrial Membrane Potential | TMRM Staining | Increased | [7] |
| Oxidative Capacity | Seahorse XF Analyzer | Increased | [7] |
| Lactate Levels | Enzyme-based Assay | Decreased | [2][5] |
| Reactive Oxygen Species (ROS) | CM-H2DCFDA Staining | Decreased | [2][5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action and efficacy of this compound.
Measurement of Intracellular NAD⁺/NADH Ratio
A common method for determining the NAD⁺/NADH ratio involves using a commercially available microplate reader-based assay.
Principle: This assay utilizes an enzymatic cycling reaction. In the presence of NADH, a probe is reduced to a colored or fluorescent product. To measure NAD⁺, it is first converted to NADH. The total NAD⁺ and NADH concentration is measured, and a parallel sample is treated to destroy NAD⁺, allowing for the measurement of NADH only. The NAD⁺ concentration is then calculated by subtracting the NADH value from the total.
Protocol Overview:
-
Sample Preparation: Cells are cultured and treated with this compound. For total NAD⁺/NADH, cells are lysed with an extraction buffer. To measure NAD⁺ and NADH separately, parallel samples are subjected to acidic and basic extraction to degrade NADH and NAD⁺, respectively.
-
Standard Curve: A standard curve is prepared using known concentrations of NAD⁺.
-
Reaction: The cell lysates and standards are added to a 96-well plate. A reaction mixture containing a cycling enzyme and a probe is added.
-
Measurement: The plate is incubated, and the absorbance or fluorescence is measured using a microplate reader.
-
Calculation: The NAD⁺ and NADH concentrations in the samples are determined from the standard curve and normalized to protein concentration or cell number.
References
- 1. researchgate.net [researchgate.net]
- 2. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of KL1333 In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro therapeutic potential of KL1333, a novel NAD+ modulator currently under investigation for the treatment of primary mitochondrial diseases.[1] This document summarizes key quantitative data, details experimental protocols for cellular assays, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound is an orally available small molecule that acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3][4] This interaction leads to the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio. This rebalancing of the crucial NAD+ pool is hypothesized to alleviate the consequences of mitochondrial dysfunction, which is often characterized by a reduced NAD+/NADH ratio.[2] The elevation of NAD+ levels by this compound triggers a signaling cascade involving SIRT1 and AMPK, which in turn activates PGC-1α, a master regulator of mitochondrial biogenesis.[2][3][4] This ultimately leads to improvements in mitochondrial function, enhanced energy production, and a reduction in oxidative stress.[2][3][4]
Quantitative In Vitro Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound in cell lines relevant to mitochondrial disease research.
Table 1: Effect of this compound on NQO1 Activity and Intracellular NAD+/NADH Ratio
| Cell Line | Treatment | Outcome | Result | Reference |
| C2C12 Myoblasts | 1 µM this compound for 30 min | Intracellular NAD+/NADH Ratio | Significant Increase | [2] |
| L6 Myoblasts | 2 µM this compound for 30 min | Intracellular NAD+/NADH Ratio | Significant Increase | [2] |
| MELAS Fibroblasts | 1 µM this compound for 30 min | Intracellular NAD+/NADH Ratio | Significant Increase (above wild-type levels) | [2] |
Table 2: Effects of this compound on Cellular Energetics and Oxidative Stress in MELAS Fibroblasts
| Parameter | Treatment | Outcome | Result | Reference |
| ATP Levels | 1 µM this compound for 24 h | Intracellular ATP | Significant Increase | [2] |
| Lactate Levels | 1 µM this compound for 24 h | Intracellular Lactate | Decrease | [2] |
| ROS Levels | 1 µM this compound for 24 h | Intracellular ROS | Decrease | [2] |
Table 3: Effects of this compound on Mitochondrial Function in MELAS Fibroblasts
| Parameter | Treatment | Outcome | Result | Reference |
| Mitochondrial Mass | 1 µM this compound | Mitochondrial Content | Increase | [2] |
| Mitochondrial Membrane Potential | 1 µM this compound | Mitochondrial Membrane Potential | Increase | [2] |
| Oxidative Capacity | 1 µM this compound | Oxygen Consumption Rate | Increase | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its in vitro evaluation.
Figure 1: Proposed signaling pathway of this compound.
Figure 2: General workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the in vitro evaluation of this compound. These protocols are based on published research and general laboratory practices.
Cell Culture and this compound Treatment
-
Cell Lines:
-
Human fibroblasts derived from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).
-
C2C12 mouse myoblasts.
-
L6 rat myoblasts.
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, cells are treated with the desired concentrations of this compound (e.g., 1 µM) for specified durations (e.g., 30 minutes to 24 hours). Control cells are treated with the vehicle (DMSO) at the same final concentration.
Measurement of Intracellular NAD+/NADH Ratio
-
Principle: This assay quantifies the levels of NAD+ and NADH in cell lysates.
-
Protocol:
-
After this compound treatment, cells are washed with cold PBS and harvested.
-
Intracellular NAD+ and NADH are extracted using specialized extraction buffers (one for NAD+ and one for NADH) as per the manufacturer's instructions of a commercial NAD+/NADH assay kit.
-
The extracts are heated to degrade the unwanted form of the nucleotide (NADH in the NAD+ extract and vice versa).
-
The extracts are then neutralized.
-
The amount of NAD+ and NADH in each sample is determined using an enzymatic cycling reaction, where the product is measured colorimetrically or fluorometrically with a microplate reader.
-
The NAD+/NADH ratio is calculated from the measured concentrations.
-
Measurement of Intracellular ATP Levels
-
Principle: This assay measures the total ATP content in cell lysates as an indicator of cellular energy status.
-
Protocol:
-
Following this compound treatment, cells are lysed to release intracellular ATP.
-
A luciferin-luciferase-based ATP assay kit is used for quantification.
-
The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
The luminescence is measured using a luminometer, and the ATP concentration is determined by comparison to a standard curve.
-
Measurement of Intracellular Lactate and Reactive Oxygen Species (ROS)
-
Lactate Measurement:
-
Cell lysates are prepared after this compound treatment.
-
A colorimetric or fluorometric lactate assay kit is used to measure the lactate concentration.
-
The assay typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration, which is measured with a microplate reader.
-
-
ROS Measurement:
-
Cells are incubated with a fluorescent ROS indicator dye (e.g., CM-H2DCFDA) after this compound treatment.
-
The dye becomes fluorescent upon oxidation by ROS.
-
The fluorescence intensity is measured using a flow cytometer or a fluorescence microplate reader.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect and quantify the protein levels of key components of the this compound signaling pathway, such as total and phosphorylated AMPK and PGC-1α.
-
Protocol:
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-AMPK, anti-AMPK, anti-PGC-1α).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Band intensities are quantified using densitometry software.
-
Analysis of Mitochondrial Mass and Membrane Potential
-
Mitochondrial Mass:
-
Cells are stained with a fluorescent dye that accumulates in mitochondria regardless of the membrane potential (e.g., MitoTracker Green FM).
-
The fluorescence intensity, which is proportional to the mitochondrial mass, is measured by flow cytometry.
-
-
Mitochondrial Membrane Potential:
-
Cells are stained with a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner (e.g., TMRE).
-
The fluorescence intensity is measured by flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization.
-
Conclusion
The in vitro data strongly suggest that this compound has the potential to ameliorate mitochondrial dysfunction by modulating the intracellular NAD+/NADH ratio. Through the activation of the NQO1-SIRT1-AMPK-PGC-1α signaling pathway, this compound has been shown to enhance mitochondrial biogenesis, improve cellular energetics, and reduce oxidative stress in cellular models of mitochondrial disease.[2] These preclinical findings provide a solid rationale for the ongoing clinical development of this compound as a novel therapeutic agent for patients with primary mitochondrial diseases.[5][6] Further in vitro studies could continue to elucidate the full spectrum of its cellular effects and identify potential biomarkers of response.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. A Modified Chromogenic Assay for Determination of the Ratio of Free Intracellular NAD+/NADH in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of KL1333: An In-depth Technical Review of Early-Stage Efficacy Findings
For Immediate Release to the Scientific Community
This technical guide delves into the early-stage research findings on the efficacy of KL1333, a novel, orally available small molecule in development for primary mitochondrial diseases (PMD). The information presented herein is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical and initial clinical evidence supporting this compound's mechanism of action and therapeutic potential.
Core Mechanism of Action: A Novel NAD+ Modulator
This compound acts as a modulator of the intracellular nicotinamide adenine dinucleotide (NAD+) pool.[1][2] It functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that facilitates the oxidation of NADH to NAD+.[1][2][3] This action elevates the intracellular NAD+/NADH ratio, a critical factor in cellular energy metabolism that is often diminished in mitochondrial diseases.[1] The restoration of this ratio triggers a cascade of downstream effects, primarily through the activation of the SIRT1/AMPK/PGC-1α signaling network, which is pivotal for mitochondrial biogenesis and function.[1]
Preclinical Efficacy in Cellular Models of Mitochondrial Disease
Early research has demonstrated the potential of this compound to ameliorate mitochondrial dysfunction in cellular models. Studies utilizing fibroblasts from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), as well as C2C12 and L6 myoblasts, have shown that this compound treatment leads to significant improvements in key bioenergetic parameters.[1][4]
Quantitative Preclinical Data Summary
| Parameter | Cell Line | Treatment | Outcome | Reference |
| NAD+/NADH Ratio | MELAS Fibroblasts | 1 µM this compound (30 min) | Significantly increased above wild-type levels | [1] |
| C2C12 Myoblasts | 1 µM this compound (30 min) | Significant increase | [1] | |
| L6 Myoblasts | 2 µM this compound (30 min) | Significant increase | [1] | |
| Intracellular ATP Levels | MELAS Fibroblasts | 1 µM this compound (24 h) | Increased | [1][4] |
| Intracellular Lactate Levels | MELAS Fibroblasts | 1 µM this compound (24 h) | Decreased | [1][4] |
| Reactive Oxygen Species (ROS) | MELAS Fibroblasts | 1 µM this compound (24 h) | Decreased | [1][4] |
| Mitochondrial Mass | MELAS Fibroblasts | 1 µM this compound (24 h) | Increased | [1] |
| Mitochondrial Membrane Potential | MELAS Fibroblasts | 1 µM this compound (24 h) | Increased | [1] |
| Oxidative Capacity | MELAS Fibroblasts | 1 µM this compound (24 h) | Increased | [1] |
Phase 1a/b Clinical Trial Findings: Early Signs of Efficacy in Patients
A Phase 1a/b clinical trial (NCT03056209) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in both healthy volunteers and patients with PMD.[5][6][7][8][9][10][11][12] The study was a double-blind, randomized, placebo-controlled trial involving single and multiple ascending doses.[6][8][9] The patient cohort included eight individuals with genetically confirmed PMD, with six receiving this compound and two receiving a placebo for 10 days.[6][13]
The trial demonstrated that this compound was safe and well-tolerated.[6][7] Importantly, early signals of efficacy were observed in the patient cohort, with numerically superior improvements in patient-reported fatigue and a functional measure of muscle endurance compared to the placebo group.[6][7][14] A dose-dependent effect was also noted.[13]
Quantitative Phase 1b Efficacy Endpoints
While precise numerical data with statistical analysis from the Phase 1b study are not fully available in the public domain, a corporate presentation has visually summarized the key findings.
| Endpoint | This compound Group (n=6) | Placebo Group (n=2) | Duration |
| Fatigue Reduction (NeuroQoL Fatigue Change) | Demonstrated improvement from baseline | Minimal change from baseline | 10 days |
| Muscle Function Improvement (30-second Sit-to-Stand) | Showed a mean improvement in repetitions | Showed a smaller mean improvement | 10 days |
| Lactate:Pyruvate Ratio | Indicated a trend towards normalization | No significant change | 10 days |
Experimental Protocols
In Vitro Efficacy Studies (Adapted from Seo et al., 2018)
-
Cell Culture: Human fibroblasts from MELAS patients and C2C12 and L6 myoblasts were cultured under standard conditions.
-
NAD+/NADH Ratio Measurement: Intracellular NAD+ and NADH levels were measured using a microplate reader-based assay following cell lysis and extraction. The ratio was calculated based on the concentrations of NAD+ and NADH.[1]
-
ATP Measurement: Intracellular ATP levels were determined using a luminescence-based ATP assay kit after cell lysis.[1][4]
-
Lactate and ROS Measurement: Intracellular lactate was measured using an enzyme-based colorimetric assay. Reactive Oxygen Species (ROS) levels were assessed by flow cytometry using the fluorescent probe CM-H2DCFDA.[1][4]
-
Mitochondrial Mass and Membrane Potential: Mitochondrial mass was quantified by flow cytometry after staining with MitoTracker Green FM. Mitochondrial membrane potential was measured by flow cytometry using the TMRM stain.[1]
-
Western Blotting for AMPK Activation: The activation of AMPK was assessed by Western blotting using antibodies specific for the phosphorylated forms of AMPK and its downstream target, ACC.[4]
Phase 1a/b Clinical Trial Design
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[6][8][9]
-
Participants: Healthy volunteers and patients with genetically confirmed primary mitochondrial disease.[6][11]
-
Intervention: Oral administration of this compound or placebo. The patient cohort received 50 mg of this compound or placebo once daily for 10 days.[15]
-
Efficacy Assessments:
-
Fatigue: Patient-reported outcomes were measured using the Neuro-QoL Short Form Fatigue and the Daily Fatigue Impact Scale.[11][15]
-
Muscle Function: The 30-second Sit-to-Stand test was used to assess functional lower body muscle strength and endurance.[11][15]
-
Biomarkers: Blood lactate and pyruvate concentrations were measured.[11]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's signaling cascade.
References
- 1. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abliva.com [abliva.com]
- 4. researchgate.net [researchgate.net]
- 5. title>Press Room View page | YUNGJIN Pharmaceutical [eng.yungjin.co.kr]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NeuroVive and Yungjin Reports Positive this compound Phase I Clinical Study Results Paving the way for Further Clinical Development - BioSpace [biospace.com]
- 9. prnewswire.co.uk [prnewswire.co.uk]
- 10. NeuroVive Reports Promising Progress in its Clinical Project for Genetic Mitochondrial Diseases, this compound - BioSpace [biospace.com]
- 11. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abliva reports positive clinical Phase 1a/b results for this compound including signs of efficacy in PMD patients - Inderes [inderes.dk]
- 13. abliva.com [abliva.com]
- 14. researchgate.net [researchgate.net]
- 15. abliva.com [abliva.com]
KL1333: A Technical Overview of a Novel NAD+ Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
KL1333 is an investigational small molecule drug currently in clinical development for the treatment of primary mitochondrial diseases.[1] As a potent modulator of cellular nicotinamide adenine dinucleotide (NAD+) levels, this compound presents a promising therapeutic strategy for a range of metabolic and age-related disorders. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Physicochemical Properties
This compound, a derivative of β-lapachone, is an orally bioavailable small molecule.[2][3] Its chemical identity and key physicochemical properties are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione | [4] |
| Synonyms | KL-1333, NQO1 activator 1, 2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione | [4][5] |
| CAS Number | 1800405-30-4 | [4] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [4] |
| Molecular Weight | 240.26 g/mol | [4] |
| SMILES | CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32 | [4] |
| Appearance | Reddish brown to red solid powder | [6] |
| LogP | 2.3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Mechanism of Action: NAD+ Modulation via NQO1
This compound's primary mechanism of action involves the modulation of the intracellular NAD+/NADH ratio through its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][5] NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones, thereby protecting cells from oxidative stress.
This compound acts as a substrate for NQO1, leading to the oxidation of NADH to NAD+.[7] This increase in the cellular NAD+ pool has profound effects on mitochondrial function and energy metabolism.[5][7] Elevated NAD+ levels activate downstream signaling pathways, primarily through the activation of sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK).[5][7]
The activation of SIRT1 and AMPK converges on the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[5][7] This signaling cascade ultimately leads to an increase in mitochondrial mass, improved oxidative phosphorylation, and enhanced ATP production.[7]
Preclinical and Clinical Findings
In Vitro Studies
Studies using fibroblasts from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) have demonstrated the potential of this compound to ameliorate mitochondrial dysfunction.[5][7] In these cells, this compound treatment led to:
-
Increased intracellular ATP levels.[7]
-
Decreased lactate levels.[7]
-
Reduced reactive oxygen species (ROS) levels.[7]
-
Increased mitochondrial membrane potential.[6]
Furthermore, in C2C12 and L6 myoblasts, this compound was shown to significantly increase the intracellular NAD+/NADH ratio, an effect that was blocked by a specific NQO1 inhibitor.[7]
Ex Vivo Studies
In an ex vivo organotypic culture system of the mouse cochlea, this compound demonstrated a protective effect against cisplatin-induced ototoxicity.[8] Cisplatin, a common chemotherapeutic agent, is known to cause hearing loss due to increased mitochondrial ROS.[8] this compound pretreatment was found to:
-
Significantly decrease stereocilia degeneration and hair cell loss.[8]
-
Prevent the increase in mitochondrial ROS levels.[8]
-
Protect hair cells from cisplatin-induced apoptosis.[8]
Clinical Trials
This compound is currently being evaluated in clinical trials for the treatment of primary mitochondrial disorders.[1] A Phase 1a/b trial has reported positive signals of efficacy in patients, with numerically superior improvements in patient-reported fatigue endpoints and the 30-second Sit to Stand test after 10 days of dosing.[3] The trial also demonstrated a dose-dependent effect and no serious adverse safety signals.[3]
Experimental Protocols
Measurement of Intracellular NAD+/NADH Ratio
Objective: To determine the effect of this compound on the intracellular NAD+/NADH ratio.
Methodology (based on published studies[7]):
-
Cell Culture: C2C12 mouse myoblasts, L6 rat myoblasts, or other relevant cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Cells are harvested and lysed using an appropriate extraction buffer.
-
Quantification: The concentrations of NAD+ and NADH in the cell lysates are determined using a commercially available NAD/NADH quantification kit according to the manufacturer's instructions.
-
Data Analysis: The NAD+/NADH ratio is calculated for each treatment group and compared to the control group. Statistical significance is determined using an appropriate statistical test.
Assessment of Cisplatin-Induced Ototoxicity
Objective: To evaluate the protective effect of this compound against cisplatin-induced damage to cochlear hair cells.
Methodology (based on published studies[8]):
-
Cochlear Explant Culture: Cochlear explants are obtained from neonatal mice and cultured in vitro.
-
Pretreatment: Explants are pretreated with this compound for a specified duration before cisplatin exposure.
-
Cisplatin Treatment: Explants are then treated with cisplatin to induce ototoxicity. Control groups include untreated explants and explants treated with only this compound or cisplatin.
-
Immunohistochemistry: After treatment, explants are fixed, permeabilized, and stained with antibodies against markers of hair cells (e.g., myosin VIIa) and apoptosis (e.g., cleaved caspase-3).
-
Microscopy and Analysis: Stained explants are imaged using fluorescence microscopy. Hair cell survival and apoptosis are quantified and compared across treatment groups.
Conclusion
This compound is a promising therapeutic candidate that targets the fundamental cellular process of NAD+ metabolism. Its ability to enhance mitochondrial function through the NQO1-SIRT1/AMPK-PGC-1α signaling axis provides a strong rationale for its development in treating primary mitochondrial diseases and potentially other conditions associated with mitochondrial dysfunction. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. KL 1333 - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abliva.com [abliva.com]
- 4. Kl-1333 | C14H12N2O2 | CID 91820639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | NADPH | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 6. KL-1333 | NAD+ Modulator | CAS 1800405-30-4 | Buy KL-1333 from Supplier InvivoChem [invivochem.com]
- 7. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 8. This compound, a derivative of β-lapachone, protects against cisplatin-induced ototoxicity in mouse cochlear cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KL1333 in C2C12 Myoblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL1333 is an orally available small molecule that acts as a modulator of intracellular NAD⁺ levels.[1] It functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that catalyzes the oxidation of NADH to NAD⁺.[1] This elevation in the NAD⁺/NADH ratio has significant implications for cellular metabolism and mitochondrial function, making this compound a compound of interest for conditions associated with mitochondrial dysfunction.[1][2] In C2C12 myoblasts, a widely used cell line for studying muscle biology and metabolism, this compound has been shown to activate key signaling pathways involved in mitochondrial biogenesis and energy production.[2][3] These application notes provide detailed experimental protocols for investigating the effects of this compound on C2C12 myoblasts.
Mechanism of Action in C2C12 Myoblasts
This compound increases intracellular NAD⁺ levels by acting as a substrate for NQO1, which facilitates the conversion of NADH to NAD⁺.[3] The resulting increase in the NAD⁺/NADH ratio activates the NAD⁺-dependent deacetylase SIRT1.[2] SIRT1 activation, in turn, can lead to the activation of AMP-activated protein kinase (AMPK).[2] The concurrent activation of SIRT1 and AMPK promotes the activity of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2] This signaling cascade ultimately enhances mitochondrial function and energy metabolism within the C2C12 myoblasts.[2]
Figure 1: this compound signaling pathway in C2C12 myoblasts.
Experimental Protocols
Cell Culture and Treatment
C2C12 myoblasts should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) when the myoblasts reach approximately 80-90% confluency. The differentiation medium should be changed every two days.[4]
For this compound treatment, the compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentration. Vehicle controls (medium with the same concentration of solvent) should be run in parallel in all experiments.
| Parameter | C2C12 Myoblasts | Reference |
| This compound Concentration | 1 µM - 2 µM | [2][5] |
| Treatment Duration | 30 min - 48 h | [2][5] |
Measurement of NAD⁺/NADH Ratio
This protocol is designed to quantify the intracellular levels of NAD⁺ and NADH, and subsequently calculate the NAD⁺/NADH ratio.
Materials:
-
NAD⁺/NADH Assay Kit (colorimetric or fluorometric)
-
Microplate reader
-
Extraction buffers (provided in the kit)
Protocol:
-
Seed C2C12 myoblasts in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with this compound (e.g., 1 µM for 30 minutes).[5][6]
-
After treatment, wash the cells with cold PBS.
-
Perform NAD⁺ and NADH extraction according to the manufacturer's protocol of the chosen assay kit. This typically involves separate lysis steps for NAD⁺ and NADH to ensure stability.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentrations of NAD⁺ and NADH based on a standard curve.
-
Determine the NAD⁺/NADH ratio.
Figure 2: Workflow for NAD+/NADH ratio measurement.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to assess the activation of AMPK and its downstream target ACC by measuring their phosphorylation status.
Materials:
-
SDS-PAGE equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-ACC, anti-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat C2C12 myoblasts with this compound (e.g., 1 µM for various time points).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[2]
| Protein Target | This compound Treatment (C2C12) | Reference |
| pAMPK/AMPK | 1 µM, various time points | [2] |
| pACC/ACC | 1 µM, various time points | [2] |
PGC-1α Activation Assays
To investigate the effect of this compound on PGC-1α, its acetylation and phosphorylation status can be analyzed.
Protocol for Immunoprecipitation and Western Blot:
-
Transfect C2C12 myoblasts with a plasmid expressing tagged PGC-1α (e.g., FLAG-tagged) for 48 hours.[2]
-
Treat the transfected cells with this compound (e.g., 2 µM for various time points).[2]
-
Lyse the cells and perform immunoprecipitation using an anti-tag antibody (e.g., anti-FLAG).[2]
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform Western blotting as described above using antibodies against acetyl-lysine to detect PGC-1α acetylation or anti-phospho-serine to detect phosphorylation.[2]
Cellular Respiration Assay (Oxygen Consumption Rate - OCR)
This assay measures the oxygen consumption rate, a key indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer or similar instrument
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Seed C2C12 myoblasts in a Seahorse XF Cell Culture Microplate.[7]
-
Treat the cells with this compound (e.g., 1 µM for 24 hours).[2]
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator at 37°C.[7]
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
The Seahorse XF Analyzer will measure the OCR at baseline and after each injection.
-
From the OCR data, key parameters of mitochondrial function can be calculated, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
| Parameter | Description |
| Basal Respiration | Baseline oxygen consumption. |
| ATP-linked Respiration | OCR decrease after oligomycin injection. |
| Maximal Respiration | OCR after FCCP injection. |
| Spare Respiratory Capacity | Difference between maximal and basal respiration. |
Summary of Quantitative Data
| Experiment | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| NAD⁺/NADH Ratio | C2C12 myoblasts | 1 µM | 30 min | Significant increase | [2][5] |
| SIRT1 Activity | C2C12 myoblasts | 1 µM | 1 h | Significant increase | [2] |
| AMPK Phosphorylation | C2C12 myoblasts | 1 µM | Time-dependent increase | [2] | |
| ACC Phosphorylation | C2C12 myoblasts | 1 µM | Time-dependent increase | [2] | |
| PGC-1α Deacetylation | C2C12 myoblasts | 2 µM | Time-dependent decrease | [2] | |
| PGC-1α Phosphorylation | C2C12 myoblasts | 2 µM | Time-dependent increase | [2] | |
| Mitochondrial Respiration (OCR) | MELAS Fibroblasts | 1 µM | 24 h | Increased OCR | [2] |
Note: While the OCR data was specifically mentioned for MELAS fibroblasts in the primary source, the upstream effects observed in C2C12 myoblasts strongly suggest a similar pro-bioenergetic effect.[2]
Conclusion
The experimental protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on C2C12 myoblasts. By following these methodologies, researchers can effectively characterize the impact of this compound on NAD⁺ metabolism, key signaling pathways, and mitochondrial function. The provided data and diagrams serve as a valuable resource for designing experiments and interpreting results in the context of drug development for mitochondrial diseases.
References
- 1. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioenergetic Profile Experiment using C2C12 Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Administration of KL1333
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of KL1333, a novel NAD+ modulator, in cell culture experiments. The protocols and data presented are compiled from preclinical research to assist in the design and execution of studies investigating the effects of this compound on cellular metabolism and mitochondrial function.
Introduction to this compound
This compound is an orally available small molecule that acts as a modulator of the intracellular NAD+/NADH ratio.[1][2][3] It functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the oxidation of NADH to NAD+.[1][2][3] This increase in the NAD+/NADH ratio triggers a signaling cascade that enhances mitochondrial biogenesis and function.[1][2][3][4][5] this compound is under investigation for the treatment of primary mitochondrial diseases.[6][7][8][9]
Mechanism of Action
This compound increases intracellular NAD+ levels, which in turn activates key metabolic regulators. The primary signaling pathway involves the activation of SIRT1 and AMP-activated protein kinase (AMPK).[1][2][3][10] This leads to the subsequent activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2][3][10] The downstream effects include increased ATP production, enhanced mitochondrial mass and membrane potential, and a reduction in lactate and reactive oxygen species (ROS) levels.[1][2][3]
Quantitative Data Summary
The following tables summarize the effective in vitro dosages and observed effects of this compound across various cell lines and experimental conditions.
Table 1: Effective Concentrations and Incubation Times
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| C2C12 myoblasts | 1 µM | 30 min | Increased NAD+/NADH ratio | [1][4] |
| C2C12 myoblasts | 1 µM | 1 h | SIRT1 activation | [1][4] |
| C2C12 myoblasts | 1 µM | Indicated times | AMPK activation | [1][4] |
| C2C12 myoblasts | 2 µM | Indicated times | PGC-1α activation | [2][4] |
| L6 myoblasts | 2 µM | 30 min | Increased NAD+/NADH ratio | [1][4] |
| L6 myoblasts | 2 µM | 1 h | SIRT1 activation | [1][4] |
| MELAS fibroblasts | 1 µM | 30 min | Increased NAD+/NADH ratio, SIRT1 activation | [1][4] |
| MELAS fibroblasts | 1 µM | 24 h | Increased ATP levels, decreased lactate and ROS | [2][4] |
Table 2: Summary of In Vitro Cellular Responses to this compound
| Parameter | Cell Line | Treatment | Result | Reference |
| NAD+/NADH Ratio | C2C12, L6, MELAS fibroblasts | 1-2 µM this compound | Significantly increased | [1][4] |
| SIRT1 Activity | C2C12, L6, MELAS fibroblasts | 1-2 µM this compound | Activated | [1][4] |
| AMPK Phosphorylation | C2C12, MELAS fibroblasts | 1 µM this compound | Increased | [1][4] |
| PGC-1α Activity | C2C12, MELAS fibroblasts | 1-2 µM this compound | Activated | [1][2][4] |
| ATP Levels | MELAS fibroblasts | 1 µM this compound | Increased | [1][2] |
| Lactate Levels | MELAS fibroblasts | 1 µM this compound | Decreased | [1][2] |
| ROS Levels | MELAS fibroblasts | 1 µM this compound | Decreased | [1][2] |
| Mitochondrial Mass | MELAS fibroblasts | Not specified | Increased | [1][2] |
| Mitochondrial Membrane Potential | MELAS fibroblasts | Not specified | Increased | [1][2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving this compound.
4.1. Cell Culture
-
Cell Lines: C2C12 mouse myoblasts, L6 rat myoblasts, HepG2 human hepatocarcinoma cells, and human fibroblasts from healthy donors or MELAS patients are suitable for studying the effects of this compound.[1][4]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose, supplemented with 10% fetal bovine serum (FBS).[4]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing: Passage cells according to standard laboratory protocols. For example, adherent cells can be dissociated using trypsin-EDTA.[11]
4.2. This compound Stock Solution Preparation
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).[10]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[10]
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration just before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4.3. NAD+/NADH Ratio Assay
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 1 µM) for the specified time (e.g., 30 minutes).[1][4]
-
Extraction: Lyse the cells using an appropriate extraction buffer.[1]
-
Measurement: Measure the intracellular NAD+ and NADH levels using a commercially available NAD+/NADH assay kit, which typically involves a lactate dehydrogenase cycling reaction.[1]
-
Quantification: Quantify the formazan product by measuring absorbance at 570 nm using a microplate reader.[1]
-
Calculation: Calculate the NAD+/NADH ratio based on the measured concentrations of NAD+ and NADH.[1]
4.4. SIRT1 Activity Assay
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM for MELAS fibroblasts) for the desired duration (e.g., 30 minutes).[1][4]
-
Cell Lysis: Prepare cell lysates according to the instructions of a fluorescence-based SIRT1 activity assay kit.
-
Assay: Perform the fluorescence-based assay to determine SIRT1 deacetylase activity.
-
Normalization: Normalize the SIRT1 activity to the total protein concentration of the cell lysate.[1][4]
4.5. Western Blotting for AMPK Activation
-
Cell Treatment: Treat cells with this compound (e.g., 1 µM in C2C12 myoblasts) for various time points.[1][4]
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated AMPK (pAMPK) and total AMPK.
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantification: Quantify the band intensities and express the level of AMPK activation as the ratio of pAMPK to total AMPK.[1][4]
4.6. Luciferase Reporter Assay for PGC-1α Promoter Activity
-
Cell Seeding: Seed C2C12 myoblasts into 6-well plates at a density of 2 x 10^5 cells/well.[1][4]
-
Transfection: Co-transfect the cells with a PGC-1α luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[1][4]
-
Stabilization: Allow the transfected cells to stabilize for 24 hours.[1][4]
-
Treatment: Treat the cells with this compound (e.g., 1 µM) for 24 hours.[2]
-
Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalization: Normalize the PGC-1α promoter activity (firefly luciferase) to the control (Renilla luciferase) activity.
Safety and Handling
-
This compound is an investigational compound and should be handled with appropriate laboratory safety precautions.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
These protocols and data provide a foundation for conducting in vitro research with this compound. It is recommended to optimize conditions for specific cell lines and experimental setups.
References
- 1. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Abliva Announces Completion of 24 Weeks of Dosing in Wave 1 of the FALCON Study of this compound in Primary Mitochondrial Disease – IP Group plc [ipgroupplc.com]
- 9. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | NADPH | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 11. Cell Culture Protocols | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes and Protocols: Preparation of KL1333 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
KL1333 is an investigational drug under development for the treatment of primary mitochondrial diseases. It functions as a modulator of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. Proper preparation of this compound stock solutions is crucial for accurate and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent.
2. Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and preparation of the stock solution.
| Property | Value |
| Molecular Weight | 269.28 g/mol |
| Chemical Formula | C₁₃H₁₁N₃O₃ |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C for stock solutions |
3. Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs by modifying the mass of this compound accordingly.
3.1. Materials
-
This compound powder
-
Anhydrous or molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
3.2. Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This prevents condensation from forming on the compound and in the solvent.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L x 0.001 L x 269.28 g/mol x 1000 mg/g = 2.6928 mg
-
-
Weigh this compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed 2.6928 mg of this compound, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution of the this compound powder. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
4. Visualizations
4.1. Experimental Workflow
Caption: Workflow for this compound stock solution preparation.
4.2. Simplified Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Application Notes and Protocols for Using KL1333 in Fibroblast Cell Lines
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
KL1333 is an orally available small molecule modulator of Nicotinamide Adenine Dinucleotide (NAD+). It acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the oxidation of NADH and a subsequent increase in intracellular NAD+ levels.[1][2][3] In fibroblast cell lines, particularly those derived from patients with mitochondrial diseases like MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes), this compound has been shown to improve energy metabolism and mitochondrial function.[2][3][4] By elevating the NAD+/NADH ratio, this compound activates key signaling pathways involved in mitochondrial biogenesis and function, making it a promising agent for studying and potentially treating mitochondrial dysfunction.[4][5]
2. Mechanism of Action
This compound's primary mechanism involves increasing the intracellular NAD+/NADH ratio. This is achieved through its interaction with the enzyme NQO1, which utilizes this compound as a substrate to oxidize NADH to NAD+.[2][3][6] The resulting elevation in NAD+ levels triggers a cascade of downstream effects:
-
Activation of SIRT1 and AMPK: Increased NAD+ is a critical cofactor for Sirtuin 1 (SIRT1), a deacetylase that plays a central role in metabolic regulation. This compound-induced NAD+ elevation leads to the activation of both SIRT1 and AMP-activated protein kinase (AMPK).[2][4][6]
-
PGC-1α Activation: The activation of SIRT1 and AMPK subsequently promotes the activity of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2][5][6]
-
Improved Mitochondrial Function: The overall effect of this signaling cascade is an increase in mitochondrial mass, enhanced membrane potential, and improved oxidative capacity.[2][3] In MELAS fibroblasts, treatment with this compound has been demonstrated to increase ATP levels while decreasing lactate and reactive oxygen species (ROS).[2][7]
Diagram: Proposed Signaling Pathway of this compound
Caption: Proposed signaling cascade of this compound in fibroblasts.
3. Best Practices for Use in Fibroblast Cell Lines
3.1. Reagent Handling and Preparation
-
Reconstitution: this compound is typically supplied as a powder. Reconstitute in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-25 mM).[6] Sonication may be recommended to ensure complete dissolution.[6]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Controls: Always include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.
3.2. Cell Line Authentication and Culture
-
Authentication: Regularly authenticate fibroblast cell lines using Short Tandem Repeat (STR) profiling to ensure their identity and prevent cross-contamination.[8]
-
Culture Conditions: Culture human fibroblasts in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10-15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][10] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Use low-passage cells for experiments to minimize genetic drift and ensure reproducibility. It is recommended not to passage most cell lines more than 10-20 times.[11]
4. Experimental Protocols
Diagram: General Experimental Workflow
Caption: General workflow for testing this compound in fibroblast cell lines.
4.1. Protocol 1: Determining Optimal Concentration and Cytotoxicity (MTT Assay)
This protocol determines the concentration range at which this compound is effective without being toxic to the cells.
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete growth medium.[9][12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours). A 24-hour incubation has been used in previous studies with MELAS fibroblasts.[2][7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 (concentration that inhibits viability by 50%).
4.2. Protocol 2: Measurement of Mitochondrial Function (Oxygen Consumption Rate)
This protocol assesses the impact of this compound on mitochondrial respiration using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).[13]
-
Cell Seeding: Seed fibroblasts into a Seahorse XF cell culture microplate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Treat cells with the pre-determined optimal concentration of this compound and vehicle control for an appropriate duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the plate at 37°C in a CO2-free incubator.[14]
-
Instrument Setup: Calibrate the sensor cartridge of the Seahorse XF Analyzer. Load the injection ports with mitochondrial stress test compounds: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).[13]
-
Data Acquisition: Place the cell plate into the analyzer and run the mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the injection of each compound.
-
Data Analysis: From the OCR profile, calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[14] Compare the results between this compound-treated and control cells.
5. Data Presentation
Quantitative data should be summarized for clarity. Below are examples of how to structure data tables.
Table 1: Cytotoxicity of this compound on Fibroblasts (72h Incubation)
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (Relative to Control) |
|---|---|---|---|
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.1 | 1.23 | 0.07 | 98.4% |
| 1.0 | 1.20 | 0.09 | 96.0% |
| 10 | 1.15 | 0.11 | 92.0% |
| 50 | 0.75 | 0.06 | 60.0% |
| 100 | 0.31 | 0.04 | 24.8% |
(Note: Data are hypothetical and for illustrative purposes only)
Table 2: Effect of this compound (1 µM, 24h) on Mitochondrial Respiration
| Parameter | Vehicle Control (pmol O2/min) | This compound Treated (pmol O2/min) | % Change |
|---|---|---|---|
| Basal Respiration | 85.2 ± 5.6 | 102.5 ± 7.1 | +20.3% |
| ATP Production | 60.1 ± 4.2 | 75.3 ± 5.9 | +25.3% |
| Maximal Respiration | 155.8 ± 10.3 | 198.4 ± 12.5 | +27.3% |
| Spare Capacity | 70.6 ± 6.1 | 95.9 ± 8.0 | +35.8% |
(Note: Data are hypothetical and for illustrative purposes only)
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NADPH | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 7. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for the use of cell lines in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. agilent.com [agilent.com]
Measuring Changes in ATP Production with KL1333 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL1333 is an investigational drug under development for the treatment of primary mitochondrial diseases (PMDs).[1][2] These genetic disorders impair the function of mitochondria, the powerhouses of the cell, leading to deficient energy production and a range of debilitating symptoms, including fatigue and muscle weakness.[3][4] this compound is an orally available small molecule that acts as a modulator of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[5][6] This document provides detailed application notes and protocols for measuring the impact of this compound treatment on adenosine triphosphate (ATP) production in relevant cellular models.
Mechanism of Action: this compound functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that catalyzes the oxidation of NADH to NAD+.[5][6] This action increases the intracellular NAD+/NADH ratio, a key determinant of cellular redox state and energy metabolism.[7][8] An elevated NAD+/NADH ratio stimulates the activity of sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which in turn activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[5][6] PGC-1α is a master regulator of mitochondrial biogenesis and function.[5] By promoting the creation of new, healthy mitochondria, this compound aims to enhance cellular ATP production and alleviate the energy deficit characteristic of mitochondrial diseases.[7]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of this compound on key bioenergetic parameters.
Table 1: Effect of this compound on ATP and Lactate Levels in MELAS Fibroblasts
| Cell Line | Treatment (1 µM this compound for 24h) | Change in ATP Levels | Change in Lactate Levels |
| MELAS Patient 1 | This compound | Significant Increase[5] | N/A |
| MELAS Patient 2 | This compound | Significant Increase[5] | N/A |
| MELAS Patient 3 | This compound | No Significant Change[5] | N/A |
| MELAS Patient Fibroblasts (General) | This compound | Increased[5] | Decreased[5] |
Table 2: Effect of this compound on Mitochondrial Function in MELAS Fibroblasts
| Parameter | Treatment (1 µM this compound) | Outcome |
| Mitochondrial Mass | 24 hours | Increased[5][9] |
| Mitochondrial Membrane Potential | 24 hours | Increased[5][9] |
| Oxidative Capacity | N/A | Increased[5] |
| Reactive Oxygen Species (ROS) Levels | 24 hours | Decreased[5] |
| NAD+/NADH Ratio | 30 minutes | Increased[5] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ATP Levels using a Luciferase-Based Assay
This protocol describes a common and sensitive method for quantifying intracellular ATP levels in cultured cells treated with this compound.[10][11]
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts, myoblasts)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
ATP extraction buffer
-
Luciferase-based ATP assay kit (containing luciferase, luciferin, and a standard ATP solution)
-
Luminometer
-
96-well white-walled microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).[5] Include untreated control wells.
-
Cell Lysis and ATP Extraction:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the ATP extraction buffer provided in the assay kit to each well and incubate according to the manufacturer's instructions to lyse the cells and release intracellular ATP.
-
-
ATP Measurement:
-
Prepare the luciferase-luciferin reaction mixture as per the kit instructions.
-
Add the reaction mixture to each well of the 96-well plate.
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate a standard curve using the provided ATP standard to determine the absolute ATP concentration in each sample.
-
Normalize the ATP concentration to the protein concentration in each well to account for variations in cell number. A Bradford or BCA protein assay can be performed on the cell lysate.
-
Express the results as a percentage of the control or in absolute units (e.g., pmol ATP/µg protein).
-
Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and Rotenone/Antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound or vehicle control for the desired duration.
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Hydrate the sensor cartridge with the Seahorse XF Calibrant.
-
-
Mitochondrial Stress Test:
-
Load the mitochondrial stress test reagents into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.
-
Oligomycin: Inhibits ATP synthase (Complex V), revealing the OCR linked to ATP production.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and allowing for the measurement of non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between this compound-treated and control cells.
-
Visualizations
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 3. musculardystrophyuk.org [musculardystrophyuk.org]
- 4. FALCON study: Efficacy of this compound in adult patients with primary mitochondrial disease - Cambridge Clinical Mitochondrial Research Group [mitocamb.medschl.cam.ac.uk]
- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abliva.com [abliva.com]
- 8. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sm.unife.it [sm.unife.it]
- 11. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Function Following KL1333 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL1333 is an investigational therapeutic agent under development for the treatment of primary mitochondrial diseases (PMDs).[1] These complex genetic disorders impair the function of mitochondria, the primary energy-producing organelles within cells, leading to a wide range of debilitating symptoms, most notably fatigue and muscle weakness.[2] this compound is an orally administered small molecule that acts as a modulator of the intracellular nicotinamide adenine dinucleotide (NAD⁺) pool.[3][4][5] This document provides detailed application notes and experimental protocols for assessing the impact of this compound on mitochondrial function, intended for use by researchers, scientists, and professionals involved in drug development.
This compound's mechanism of action centers on its role as a substrate for the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][4][5][6] By facilitating the NQO1-mediated oxidation of NADH to NAD⁺, this compound effectively increases the intracellular NAD⁺/NADH ratio.[3][4] An elevated NAD⁺ level is hypothesized to activate downstream signaling pathways crucial for mitochondrial homeostasis, including the SIRT1/AMPK/PGC-1α axis, which promotes mitochondrial biogenesis and enhances overall mitochondrial function.[3][4][7] Preclinical studies using fibroblasts from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) have demonstrated that this compound can increase ATP levels, mitochondrial mass, and membrane potential, while reducing lactate and reactive oxygen species (ROS) levels.[3][4]
These application notes offer a comprehensive guide to evaluating the effects of this compound on key aspects of mitochondrial health. The provided protocols are designed to enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on mitochondrial function.
Table 1: NQO1 Kinetic Constants
| Substrate | Km (μM) | Vmax (μmol/mg/min) |
| This compound | 0.27 | 63.9 |
| Idebenone | 2.13 | 38.3 |
Data from Seo et al., 2018.[3]
Table 2: Effect of this compound on Cellular Energetics in MELAS Fibroblasts
| Treatment | ATP Level (relative to untreated) | NAD⁺/NADH Ratio (relative to untreated) |
| This compound (1 μM) | Significant Increase | Significant Increase |
Data from Seo et al., 2018.[3]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures for assessing its effects, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments to assess mitochondrial function after this compound application are provided below.
Measurement of Intracellular NAD⁺/NADH Ratio
This protocol describes a colorimetric assay to determine the intracellular concentrations of NAD⁺ and NADH and their ratio.
Materials:
-
Cells of interest (e.g., primary fibroblasts, myoblasts)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
NAD⁺/NADH Assay Kit (colorimetric, commercially available)
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well microtiter plates
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 hours).
-
-
Sample Preparation:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using the extraction buffer provided in the NAD⁺/NADH assay kit.
-
-
NAD⁺ and NADH Extraction:
-
To measure total NAD⁺ and NADH, proceed directly with the lysate.
-
To measure NADH only, treat a separate aliquot of the lysate to decompose NAD⁺ according to the kit manufacturer's instructions (typically involving a heating step).
-
-
Assay:
-
Add the prepared samples and NAD⁺ standards to the wells of a 96-well plate.
-
Add the enzyme mix and incubate according to the kit's protocol to allow for the colorimetric reaction to develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentrations of total NAD⁺/NADH and NADH from the standard curve.
-
Determine the NAD⁺ concentration by subtracting the NADH concentration from the total NAD⁺/NADH concentration.
-
Calculate the NAD⁺/NADH ratio for each sample.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol details the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.
Materials:
-
Cells of interest cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
This compound
-
Vehicle control
-
TMRM stock solution (in DMSO)
-
Hoechst 33342 (for nuclear counterstaining)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Live-cell imaging medium
-
Fluorescence microscope or a microplate reader with fluorescence capabilities
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and treat with this compound and vehicle control as described in the previous protocol.
-
-
Staining:
-
Prepare a working solution of TMRM in live-cell imaging medium (final concentration typically 20-100 nM).
-
Remove the treatment medium, wash the cells once with warm medium, and incubate with the TMRM working solution for 20-30 minutes at 37°C, protected from light.
-
For normalization to cell number, Hoechst 33342 can be co-incubated with TMRM.
-
-
Image/Data Acquisition:
-
Microscopy: Acquire images using a fluorescence microscope with appropriate filter sets for TMRM (Ex/Em ~548/573 nm) and Hoechst 33342 (Ex/Em ~350/461 nm).
-
Plate Reader: Measure fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Microscopy: Quantify the mean fluorescence intensity of TMRM per cell (normalized to the nuclear stain).
-
Plate Reader: Normalize the TMRM fluorescence intensity to the cell number.
-
Compare the TMRM fluorescence between this compound-treated and control cells. A higher fluorescence intensity indicates a more polarized mitochondrial membrane. FCCP-treated cells should show a significant decrease in fluorescence, confirming the assay's validity.
-
Quantification of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red
This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, to measure changes in ROS levels.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control
-
MitoSOX Red reagent (stock solution in DMSO)
-
Hoechst 33342
-
Antimycin A or another known inducer of mitochondrial ROS as a positive control
-
Live-cell imaging medium
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate and treat cells with this compound and controls as previously described.
-
-
Staining:
-
Prepare a working solution of MitoSOX Red in live-cell imaging medium (final concentration typically 2.5-5 µM).
-
Remove the treatment medium, wash the cells, and incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Co-stain with Hoechst 33342 for cell number normalization if using microscopy or a plate reader.
-
-
Data Acquisition:
-
Microscopy/Plate Reader: Measure fluorescence intensity (Ex/Em ~510/580 nm for MitoSOX Red).
-
Flow Cytometry: Harvest cells, resuspend in PBS, and analyze on a flow cytometer using the appropriate laser and emission filter.
-
-
Data Analysis:
-
Quantify the mean MitoSOX Red fluorescence intensity and normalize to cell number.
-
Compare the levels of mitochondrial ROS in this compound-treated cells to control cells.
-
Measurement of Oxygen Consumption Rate (OCR) using the Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Analyzer to perform a mitochondrial stress test, providing key parameters of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Vehicle control
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a Seahorse XF Cell Culture Microplate and allow them to attach.
-
Treat cells with this compound or vehicle control for the desired duration prior to the assay.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate and initiate the mitochondrial stress test protocol.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial respiration, including:
-
Basal Respiration: The baseline oxygen consumption rate.
-
ATP-linked Respiration: The decrease in OCR after the addition of oligomycin.
-
Maximal Respiration: The OCR after the addition of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-mitochondrial Respiration: The OCR remaining after the addition of rotenone and antimycin A.
-
-
Compare these parameters between this compound-treated and control cells to assess the impact on mitochondrial respiration.
-
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. musculardystrophyuk.org [musculardystrophyuk.org]
- 3. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abliva.com [abliva.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of KL1333 in L6 Rat Myoblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
KL1333 is an investigational small molecule being developed for the treatment of primary mitochondrial diseases.[1] Its mechanism of action centers on the modulation of intracellular nicotinamide adenine dinucleotide (NAD+) levels. This compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), which leads to an increase in the NAD+/NADH ratio.[2][3][4] This elevation in NAD+ levels activates key metabolic regulators, including sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which in turn stimulate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][3][5] The activation of this pathway promotes mitochondrial biogenesis and enhances mitochondrial function, leading to increased ATP production, mitochondrial mass, and oxidative capacity, while reducing levels of lactate and reactive oxygen species (ROS).[2][3][4][5]
L6 rat myoblasts are a well-established cell line for studying skeletal muscle physiology and metabolism, including mitochondrial function and glucose uptake.[6][7][8] These cells can be readily cultured and differentiated into myotubes, providing a relevant in vitro model to investigate the cellular effects of compounds like this compound. This document provides detailed protocols for studying the effects of this compound on L6 rat myoblasts.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Effects of this compound on Mitochondrial Bioenergetics in L6 Myoblasts
| Parameter | Control (Vehicle) | This compound (1 µM) | Expected Outcome |
| NAD+/NADH Ratio | Baseline | Increased | This compound increases the intracellular NAD+/NADH ratio.[3][4] |
| ATP Levels (nmol/mg protein) | Baseline | Increased | Enhanced mitochondrial function leads to higher ATP synthesis.[2][3][4] |
| Lactate Levels (µmol/mg protein) | Baseline | Decreased | Improved oxidative phosphorylation reduces lactate production.[2][3] |
| ROS Levels (Relative Fluorescence Units) | Baseline | Decreased | Enhanced mitochondrial efficiency can lead to lower ROS generation.[2][3] |
Table 2: Effects of this compound on Mitochondrial Respiration in L6 Myoblasts (Seahorse XF Analyzer)
| Parameter (pmol/min) | Control (Vehicle) | This compound (1 µM) | Expected Outcome |
| Basal Respiration | Baseline | Increased | Increased mitochondrial activity and substrate oxidation. |
| ATP-Linked Respiration | Baseline | Increased | Higher coupling of oxygen consumption to ATP synthesis. |
| Maximal Respiration | Baseline | Increased | Enhanced capacity of the electron transport chain. |
| Spare Respiratory Capacity | Baseline | Increased | Greater ability to respond to increased energy demands. |
Table 3: Effects of this compound on Mitochondrial Mass and Membrane Potential in L6 Myoblasts
| Parameter | Control (Vehicle) | This compound (1 µM) | Expected Outcome |
| Mitochondrial Mass (MitoTracker Green Fluorescence) | Baseline | Increased | PGC-1α activation stimulates mitochondrial biogenesis.[2][5] |
| Mitochondrial Membrane Potential (TMRM/JC-1 Fluorescence) | Baseline | Increased | Improved electron transport chain function enhances the proton gradient.[2][5] |
Experimental Protocols
L6 Rat Myoblast Cell Culture
Materials:
-
L6 rat myoblasts (e.g., ATCC CRL-1458)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Cell culture flasks (T-75) and plates (6-well, 24-well, 96-well)
Protocol:
-
Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved L6 myoblasts rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed growth medium and centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Cell Seeding: Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:20 to 1:40 ratio.[6]
-
Differentiation (optional): To differentiate myoblasts into myotubes, allow cells to reach confluence, then switch the growth medium to differentiation medium (DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin).[7][9]
This compound Treatment
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Growth medium or differentiation medium
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1 µM).[3][4] Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Aspirate the existing medium from the cultured L6 cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2 before proceeding with subsequent assays.[4]
Measurement of Intracellular NAD+/NADH Ratio
Materials:
-
NAD/NADH Assay Kit (colorimetric or fluorometric)
-
Lysis buffer (provided in the kit)
-
Microplate reader
Protocol:
-
Seed L6 cells in a 96-well plate and treat with this compound or vehicle for the desired duration (e.g., 30 minutes).[4]
-
Lyse the cells using the provided lysis buffer.
-
Follow the manufacturer's instructions to measure the intracellular levels of NAD+ and NADH using a microplate reader.
-
Calculate the NAD+/NADH ratio.
ATP Level Measurement
Materials:
-
ATP Assay Kit (luciferase-based)
-
Lysis buffer (provided in the kit)
-
Luminometer
Protocol:
-
Seed L6 cells in a 96-well plate and treat with this compound or vehicle for 24 hours.[4]
-
Lyse the cells and measure intracellular ATP levels according to the assay kit manufacturer's protocol using a luminometer.
-
Normalize ATP levels to the total protein content of each sample.
Reactive Oxygen Species (ROS) Measurement
Materials:
-
Cell-permeant ROS indicator dye (e.g., CM-H2DCFDA)
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Treat L6 cells with this compound or vehicle for 24 hours.[4]
-
Incubate the cells with the ROS indicator dye according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Oligomycin, FCCP, Rotenone/Antimycin A
Protocol:
-
Seed L6 cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat with this compound or vehicle for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the oxygen consumption rate (OCR) in real-time to determine key parameters of mitochondrial respiration.[10]
Mitochondrial Mass and Membrane Potential Assays
Materials:
-
MitoTracker Green FM (for mitochondrial mass)
-
Tetramethylrhodamine, methyl ester (TMRM) or JC-1 (for mitochondrial membrane potential)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat L6 cells with this compound or vehicle for 24 hours.[11]
-
Mitochondrial Mass: Incubate cells with MitoTracker Green FM according to the manufacturer's protocol.
-
Mitochondrial Membrane Potential: Incubate cells with TMRM or JC-1 according to the manufacturer's protocol.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy to quantify mitochondrial mass and membrane potential.[11][12]
Mandatory Visualizations
Caption: this compound signaling pathway in myoblasts.
Caption: Experimental workflow for studying this compound in L6 cells.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcrj.org.br [bcrj.org.br]
- 7. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immortalized Rat Skeletal Myoblast Cells (L6) | Applied Biological Materials Inc. [abmgood.com]
- 9. Preliminary Quantitative Profile of Differential Expression between Rat L6 Myoblasts and Myotubes by Stable Isotope Labeling by Amino acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of mitochondrial bioenergetics in a skeletal muscle cell line model of mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]
Illuminating Cellular Energy: Protocols for Quantifying NAD+ Levels in KL1333-Treated Cells
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the accurate quantification of nicotinamide adenine dinucleotide (NAD+) levels in cells treated with KL1333. This compound is a novel NAD+ modulator that has shown promise in improving mitochondrial function.[1][2] These protocols are designed to assist researchers in academic and industrial settings in elucidating the mechanism of action of this compound and other NAD+-modulating compounds.
Introduction to this compound and NAD+ Metabolism
This compound is an orally available small molecule that acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] This interaction leads to the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[1][3] An elevated NAD+/NADH ratio is a key indicator of cellular metabolic health and can activate downstream signaling pathways involved in mitochondrial biogenesis and function.[3][4] Specifically, increased NAD+ levels can activate sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which in turn activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2][4][5] The ability of this compound to modulate NAD+ levels makes it a promising therapeutic candidate for mitochondrial diseases.[1][2][6]
Key Signaling Pathway of this compound
The proposed mechanism of action for this compound involves a cascade of events initiated by its interaction with NQO1, leading to enhanced mitochondrial function.
Caption: this compound signaling pathway.
Experimental Workflow for NAD+ Quantification
A generalized workflow for treating cells with this compound and subsequently measuring NAD+ levels is crucial for reproducible results.
Caption: Experimental workflow for NAD+ analysis.
Comparison of NAD+ Quantification Techniques
Several methods are available for quantifying intracellular NAD+ levels, each with its own advantages and limitations. The choice of method will depend on the specific experimental needs, available equipment, and desired sensitivity.
| Technique | Principle | Advantages | Disadvantages | Primary Use Case |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of NAD+ and its metabolites.[7][8] | High sensitivity and specificity; can simultaneously measure multiple metabolites.[8][9] Considered the "gold standard".[10] | Requires expensive equipment and specialized expertise; lower throughput.[11] | Definitive quantification of NAD+ and related metabolites in complex biological samples. |
| Enzymatic Cycling Assays | NAD+ is a limiting component in an enzyme-catalyzed reaction that produces a colored or fluorescent product.[12][13] | High-throughput, relatively inexpensive, and commercially available kits.[10][11] | Susceptible to interference from other molecules in the cell lysate; may have lower specificity than LC-MS/MS.[10] | Screening large numbers of samples or for routine NAD+ measurements. |
| Genetically Encoded Fluorescent Biosensors | A fluorescent protein is engineered to change its fluorescence properties upon binding to NAD+.[14][15] | Allows for real-time, dynamic measurements of free NAD+ in living cells and specific subcellular compartments.[15][16] | Requires cell transfection and specialized microscopy or flow cytometry equipment; may not provide absolute quantification.[15][17] | Studying the spatiotemporal dynamics of NAD+ in response to stimuli. |
Detailed Experimental Protocols
Protocol 1: NAD+ Extraction from Adherent Cells for LC-MS/MS and Enzymatic Assays
This protocol is adapted for the extraction of NAD+ from cultured adherent cells, such as fibroblasts or myoblasts, and is suitable for subsequent analysis by either LC-MS/MS or enzymatic assays.[10]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
0.5 M Perchloric acid (PCA), ice-cold[10]
-
3 M Potassium carbonate (K2CO3)[10]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Culture cells to the desired confluency in a 6-well plate.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
After the final wash, completely remove all residual PBS.
-
Place the plate on ice and add 400 µL of ice-cold 0.5 M PCA to each well.[10]
-
Immediately scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15 minutes to allow for complete protein precipitation.[10]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant, which contains the NAD+, to a new pre-chilled tube. This is the acidic extract.
-
For LC-MS/MS analysis: The acidic extract can be directly analyzed or stored at -80°C.
-
For enzymatic assays: The pH of the extract must be neutralized. Add 3 M K2CO3 dropwise while vortexing until the pH is between 7 and 8.[10]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.[10]
-
The resulting supernatant is the neutralized extract and is ready for quantification using a commercial enzymatic assay kit.
Protocol 2: Quantification of NAD+ using a Commercial Enzymatic Cycling Assay Kit
This protocol provides a general guideline for using a colorimetric or fluorometric enzymatic cycling assay kit. Always refer to the specific manufacturer's instructions for the kit you are using.[18][19][20]
Materials:
-
Neutralized cell extracts (from Protocol 1)
-
NAD+ standard (provided in the kit)
-
Assay buffer (provided in the kit)
-
Enzyme mix (provided in the kit)
-
Detection reagent (provided in the kit)
-
96-well plate (white or clear, depending on the assay)
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a standard curve of NAD+ by performing serial dilutions of the NAD+ standard in the assay buffer, according to the kit's instructions.
-
Add your neutralized cell extracts and the NAD+ standards to a 96-well plate.
-
Prepare the master mix by combining the enzyme mix and the detection reagent in the assay buffer as per the kit's protocol.
-
Add the master mix to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
If required by the kit, add a stop solution to terminate the reaction.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength specified in the kit's manual.
-
Calculate the NAD+ concentration in your samples by interpolating from the standard curve.
-
Normalize the results to the total protein concentration or cell number of the original samples.
Protocol 3: Live-Cell Imaging of NAD+ using a Genetically Encoded Fluorescent Biosensor
This protocol outlines the general steps for using a fluorescent biosensor to monitor changes in NAD+ levels in live cells treated with this compound.[15][16]
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy
-
Plasmid DNA encoding the NAD+ biosensor (e.g., cpVenus-based sensor)[14]
-
Transfection reagent
-
Fluorescence microscope or flow cytometer equipped with the appropriate filters for the biosensor
-
Imaging medium
Procedure:
-
Seed the cells on glass-bottom dishes and allow them to adhere.
-
Transfect the cells with the plasmid DNA encoding the NAD+ biosensor using a suitable transfection reagent, following the manufacturer's protocol.
-
Allow 24-48 hours for the expression of the biosensor.
-
Replace the culture medium with imaging medium.
-
Acquire baseline fluorescence images or flow cytometry data of the cells expressing the biosensor.
-
Add this compound to the imaging medium at the desired final concentration.
-
Acquire time-lapse images or flow cytometry data to monitor the changes in fluorescence intensity of the biosensor over time.
-
Analyze the fluorescence intensity changes to determine the relative change in intracellular NAD+ levels. A decrease in the 488/405 nm fluorescence ratio of the cpVenus-based sensor indicates an increase in NAD+.[16]
Troubleshooting and Data Interpretation
-
Low NAD+ Signal: Ensure that samples were kept on ice and processed quickly to prevent NAD+ degradation.[10] Verify the efficiency of cell lysis and extraction.
-
High Background in Enzymatic Assays: This may be due to interfering substances in the cell lysate. Include a blank control (lysate without the enzyme mix) to assess the background signal.[10]
-
Variability Between Replicates: Ensure consistent cell numbers and accurate pipetting. Normalize NAD+ levels to protein concentration or cell number to account for variations in cell density.[10]
-
Interpreting Biosensor Data: Changes in fluorescence are typically reported as a ratio to a control signal or as a fold change relative to the baseline. It is important to include appropriate controls, such as cells expressing a control fluorescent protein, to account for potential artifacts.[16]
By following these detailed protocols and application notes, researchers can obtain reliable and reproducible data on the effects of this compound on intracellular NAD+ levels, contributing to a better understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 5. This compound | NADPH | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 6. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 13. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Fluorescent Method to Detect Nicotinamide Adenine Dinucleotide (NAD+) [creativebiomart.net]
- 15. Flow Cytometry Analysis of Free Intracellular NAD+ Using a Targeted Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Using a Genetically Encoded Fluorescent Biosensor to Monitor Nuclear NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nadmed.com [nadmed.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. abcam.com [abcam.com]
Application Notes and Protocols for Long-Term Cell Culture Experiments with KL1333
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting long-term cell culture experiments with KL1333, a novel NAD+ modulator with therapeutic potential for mitochondrial diseases. The included protocols are designed to ensure reproducibility and accurate assessment of this compound's long-term effects on cellular function.
Introduction to this compound
This compound is an orally available small molecule that acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] This interaction leads to the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[1][2] An elevated NAD+ level activates key metabolic regulators, including SIRT1 and AMPK, which in turn stimulate the PGC-1α signaling pathway.[1][2][3] This cascade of events ultimately enhances mitochondrial biogenesis and improves mitochondrial function, making this compound a promising candidate for the treatment of primary mitochondrial diseases (PMD) such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[1][2][3][4][5] In preclinical studies, this compound has been shown to increase ATP production, reduce lactate and reactive oxygen species (ROS) levels, and improve overall mitochondrial health in cellular models of mitochondrial dysfunction.[1][2][3]
Data Summary
The following tables summarize the quantitative effects of this compound observed in various cell lines. These data are compiled from short-term studies and provide a baseline for expected outcomes in long-term experiments.
Table 1: Effect of this compound on NAD+/NADH Ratio
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in NAD+/NADH Ratio | Reference |
| C2C12 Myoblasts | 1 µM | 30 minutes | ~1.5 | [1] |
| L6 Myoblasts | 2 µM | 30 minutes | ~1.8 | [1] |
| MELAS Fibroblasts | 1 µM | 30 minutes | Significant Increase | [2] |
Table 2: Functional Effects of this compound in MELAS Fibroblasts (1 µM for 24 hours)
| Parameter | Outcome | Reference |
| ATP Levels | Increased | [1][6] |
| Lactate Levels | Decreased | [1][6] |
| ROS Levels | Decreased | [1][6] |
| Mitochondrial Mass | Increased | [1][3] |
| Mitochondrial Membrane Potential | Increased | [1][3] |
| Oxidative Capacity | Increased | [1][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Long-Term Cell Culture Workflow.
Experimental Protocols
Protocol 1: General Long-Term Cell Culture with this compound
This protocol provides a framework for the long-term treatment of adherent cell lines with this compound.
Materials:
-
Cell line of interest (e.g., MELAS patient-derived fibroblasts, C2C12 myoblasts)
-
Complete cell culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density that will not lead to overconfluence during the planned experiment duration. A lower initial seeding density is recommended for long-term cultures.
-
Cell Adherence: Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.
-
Treatment Initiation:
-
Prepare fresh complete medium containing the desired final concentration of this compound (e.g., 1 µM).
-
Also prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.
-
Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
-
Long-Term Maintenance:
-
Incubate the cells at 37°C and 5% CO2.
-
Medium Change: To ensure nutrient availability and drug stability, replace the medium with freshly prepared this compound-containing or vehicle control medium every 2-3 days.
-
Monitoring: Regularly inspect the cells under a microscope for any morphological changes or signs of cytotoxicity.
-
-
Endpoint Analysis: At predetermined time points (e.g., 3, 7, 14, and 21 days), harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 2: Measurement of Intracellular NAD+/NADH Ratio
Materials:
-
NAD/NADH quantification kit
-
Phosphate-buffered saline (PBS)
-
Extraction buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Harvesting:
-
Wash the cultured cells twice with ice-cold PBS.
-
Lyse the cells using the provided extraction buffer.
-
-
NAD/NADH Measurement:
-
Follow the manufacturer's instructions for the NAD/NADH quantification kit. This typically involves separating NAD+ and NADH, followed by an enzymatic reaction that leads to a colorimetric or fluorescent signal.
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the NAD+ and NADH concentrations based on a standard curve and determine the NAD+/NADH ratio.
Protocol 3: Assessment of Intracellular ATP Levels
Materials:
-
ATP assay kit (e.g., luciferase-based)
-
PBS
-
Lysis buffer (compatible with the ATP assay)
-
Luminometer
Procedure:
-
Cell Lysis:
-
Wash cells with PBS.
-
Lyse the cells according to the ATP assay kit's protocol.
-
-
ATP Measurement:
-
Add the cell lysate to a luminometer-compatible plate.
-
Add the ATP assay reagent (containing luciferase and luciferin).
-
Measure the luminescence signal, which is proportional to the ATP concentration.
-
-
Data Normalization: Normalize the ATP levels to the total protein concentration of the cell lysate.
Protocol 4: Determination of Reactive Oxygen Species (ROS) Levels
Materials:
-
Cell-permeable ROS indicator dye (e.g., CM-H2DCFDA)
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Staining:
-
Wash the cells with warm PBS or HBSS.
-
Incubate the cells with the ROS indicator dye in the dark at 37°C for the time recommended by the manufacturer (typically 15-30 minutes).
-
-
Signal Detection:
-
Wash the cells to remove excess dye.
-
Analyze the cells immediately by flow cytometry or visualize them using a fluorescence microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity, which corresponds to the intracellular ROS levels.
Protocol 5: Evaluation of Mitochondrial Mass and Membrane Potential
Materials:
-
Mitochondrial mass dye (e.g., MitoTracker Green FM)
-
Mitochondrial membrane potential dye (e.g., TMRE or TMRM)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Staining:
-
Incubate the cells with MitoTracker Green FM and TMRE/TMRM simultaneously in warm medium for the recommended time (typically 15-30 minutes) in the dark at 37°C.
-
-
Analysis:
-
Wash the cells with warm medium.
-
Analyze the fluorescence signals using a flow cytometer or fluorescence microscope. MitoTracker Green will indicate mitochondrial mass, while TMRE/TMRM fluorescence will be proportional to the mitochondrial membrane potential.
-
-
Data Interpretation: An increase in MitoTracker Green fluorescence suggests an increase in mitochondrial mass. An increase in TMRE/TMRM fluorescence indicates hyperpolarization of the mitochondrial membrane, often associated with improved mitochondrial function.
Important Considerations for Long-Term Studies
-
Drug Stability: While this compound is orally available, its stability in cell culture medium over extended periods should be considered. The recommended medium change every 2-3 days helps to maintain a consistent concentration of the active compound.
-
Cytotoxicity: It is crucial to determine the optimal non-toxic concentration of this compound for the specific cell line being used. A dose-response curve for cytotoxicity should be performed prior to initiating long-term experiments.
-
Cell Line Specificity: The effects of this compound may vary between different cell types. It is important to validate the observed effects in the context of the chosen cellular model.
-
Appropriate Controls: The use of a vehicle control (DMSO) is essential to distinguish the effects of this compound from any effects of the solvent. Additionally, including a known modulator of mitochondrial function as a positive control can be beneficial.
By following these detailed application notes and protocols, researchers can effectively investigate the long-term cellular effects of this compound and contribute to a deeper understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 3. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. musculardystrophyuk.org [musculardystrophyuk.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing KL1333 Concentration for Maximal Efficacy In Vitro
Welcome to the technical support center for KL1333. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of this compound, a novel NAD+ modulator for the treatment of mitochondrial diseases. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the maximal efficacy of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available small molecule that functions as a modulator of intracellular NAD+ levels.[1][2] It acts as a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which leads to the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[1][2] This elevation in NAD+ levels activates downstream signaling pathways, including SIRT1 and AMPK, which in turn activate PGC-1α.[1][3] The activation of this pathway promotes mitochondrial biogenesis and enhances mitochondrial function, making this compound a promising therapeutic agent for primary mitochondrial diseases (PMDs) such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes).[1][4]
Q2: Which cell lines are suitable for in vitro studies with this compound?
A2: this compound has been successfully tested in a variety of cell lines. Published studies have utilized C2C12 mouse myoblasts, L6 rat myoblasts, HepG2 human hepatocarcinoma cells, and human fibroblasts derived from both healthy individuals and MELAS patients.[1][5] The choice of cell line should be guided by your specific research question and the relevance of the cellular model to mitochondrial disease. It is crucial to use cell lines with sufficient NQO1 expression, as this enzyme is required for the activity of this compound.
Q3: What is the recommended concentration range for this compound in vitro?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific endpoint being measured. Based on published data, a concentration range of 1 µM to 10 µM is a good starting point for most in vitro experiments. For instance, a concentration of 1 µM has been shown to be effective in increasing the NAD+/NADH ratio and ATP levels in MELAS patient fibroblasts.[1] In L6 myoblasts, 2 µM this compound was used to increase the NAD+/NADH ratio.[1] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: What is the recommended incubation time for this compound treatment?
A4: The incubation time will depend on the biological process being investigated. For observing rapid changes in the NAD+/NADH ratio, a short incubation time of 30 minutes has been shown to be sufficient.[1] For endpoints related to changes in protein expression, mitochondrial biogenesis, or functional outcomes like ATP production, a longer incubation period of 24 hours or more may be necessary.[1]
Q5: How should I prepare and store this compound for in vitro use?
A5: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[3] The stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is advisable to prepare fresh working solutions for each experiment to ensure consistency.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on NAD+/NADH ratio or ATP levels. | Low NQO1 expression in the cell line: this compound requires NQO1 for its activity. | - Confirm NQO1 expression in your cell line using Western blot or qPCR.- Consider using a cell line known to have higher NQO1 expression. |
| Suboptimal concentration of this compound: The concentration used may be too low to elicit a response. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). | |
| Incorrect incubation time: The incubation time may be too short to observe the desired effect. | - For NAD+/NADH ratio, ensure at least a 30-minute incubation.- For ATP levels, try a longer incubation time (e.g., 24 hours). | |
| Degraded this compound stock solution: Improper storage can lead to compound degradation. | - Prepare a fresh stock solution of this compound.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | - Ensure proper cell counting and a homogenous cell suspension before seeding.- Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects: Wells on the periphery of the plate can behave differently due to temperature and humidity gradients. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain a humidified environment. | |
| Signs of cellular toxicity (e.g., cell rounding, detachment, decreased viability). | This compound concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range.- Use a lower concentration of this compound in your experiments. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%).- Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Inconsistent Western blot results for PGC-1α. | Low abundance of PGC-1α: PGC-1α is a low-abundance protein and can be difficult to detect. | - Use an optimized immunoblotting protocol for low-abundance proteins.- Consider using a positive control, such as cells treated with a known PGC-1α inducer. |
| Antibody variability: The specificity and sensitivity of commercially available PGC-1α antibodies can vary. | - Validate your PGC-1α antibody using positive and negative controls (e.g., overexpression and knockdown/knockout models). |
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| NAD+/NADH Ratio | MELAS Fibroblasts | 1 µM | 30 min | Significant increase | [1] |
| NAD+/NADH Ratio | C2C12 Myoblasts | 1 µM | 30 min | Significant increase | [1] |
| NAD+/NADH Ratio | L6 Myoblasts | 2 µM | 30 min | Significant increase | [1] |
| ATP Levels | MELAS Fibroblasts | 1 µM | 24 h | Significant increase | [1] |
| Lactate Levels | MELAS Fibroblasts | 1 µM | 24 h | Decrease | [1] |
| ROS Levels | MELAS Fibroblasts | 1 µM | 24 h | Decrease | [1] |
| SIRT1 Activity | MELAS Fibroblasts | 1 µM | 30 min | Increase | [1] |
| AMPK Activation | MELAS Fibroblasts | 1 µM | 30 min | Increase | [1] |
Experimental Protocols
Measurement of Intracellular NAD+/NADH Ratio
This protocol is adapted from commercially available NAD/NADH assay kits.
Materials:
-
Cell culture plates (96-well, white, clear bottom)
-
This compound
-
NAD/NADH Assay Kit (e.g., from Promega, Abcam, or similar)
-
Lysis Buffer (provided in the kit)
-
Reagents for NAD+ and NADH detection (provided in the kit)
-
Plate reader with fluorescence or luminescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (and vehicle control) for the specified time (e.g., 30 minutes).
-
Cell Lysis:
-
To measure total NAD+ and NADH, lyse the cells according to the kit manufacturer's instructions.
-
To measure NAD+ and NADH separately, follow the kit's instructions for differential lysis using acidic and basic conditions to destroy NADH and NAD+, respectively.
-
-
Detection: Add the detection reagents to the cell lysates as per the kit's protocol.
-
Measurement: Read the fluorescence or luminescence on a plate reader at the appropriate wavelengths.
-
Calculation: Calculate the NAD+ and NADH concentrations based on a standard curve and determine the NAD+/NADH ratio.
Quantification of Intracellular ATP Levels
This protocol is based on a luciferase-based ATP assay.
Materials:
-
Cell culture plates (96-well, white, solid bottom)
-
This compound
-
ATP Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or similar)
-
Reagent for ATP detection (containing luciferase and luciferin)
-
Plate reader with luminescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
This compound Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours).
-
Assay:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent directly to the wells containing cells in culture medium.
-
Mix briefly on an orbital shaker.
-
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP.
-
Data Analysis: Normalize the luminescence signal to the number of cells or total protein content if necessary.
Western Blot for PGC-1α Activation
This protocol provides a general guideline for detecting PGC-1α by Western blot.
Materials:
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PGC-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary PGC-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
Technical Support Center: Managing Gastrointestinal Side Effects of KL1333 in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects while working with the novel NAD+ modulator, KL1333, in preclinical models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Troubleshooting Guide
Q1: My animals are experiencing diarrhea and/or loose stools after this compound administration. What should I do?
A1: Diarrhea and abdominal discomfort are known dose-dependent side effects of this compound observed in clinical trials.[1][2][3] When this is observed in preclinical models, consider the following troubleshooting steps:
-
Dose Reduction and Titration: As the GI effects are dose-dependent, the most immediate and effective strategy is to lower the dose of this compound. If a higher dose is necessary for efficacy, a gradual dose escalation protocol may allow for adaptation and reduce the severity of GI effects.
-
Dose Splitting: Clinical data suggests that splitting the total daily dose into two or three smaller administrations can improve tolerability.[3] This approach can be adapted for preclinical models, for example, by administering the compound twice daily (BID) or three times daily (TID) instead of a single daily dose (QD).
-
Supportive Care: Ensure animals have free access to fresh water to prevent dehydration, a common consequence of diarrhea.[4] In cases of significant fluid loss, administration of subcutaneous or intraperitoneal fluids (e.g., sterile saline) may be necessary, in consultation with a veterinarian.[5][6]
-
Dietary Modification: Providing a highly palatable and easily digestible diet can be beneficial. In some cases, a temporary switch to a softer or liquid diet may be considered. Adding fiber, such as pureed pumpkin (ensure it does not contain xylitol or other harmful additives), can help to firm the stool.[4]
-
Monitoring: Implement a consistent scoring system for stool consistency to quantitatively track the severity and resolution of diarrhea. Closely monitor body weight, food and water intake, and overall animal activity and appearance for signs of distress.[7][8]
Q2: How can I proactively minimize the risk of gastrointestinal side effects in my study?
A2: Proactive management can significantly improve animal welfare and data quality.
-
Pilot Dose-Ranging Study: Before initiating a large-scale efficacy study, conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) with respect to GI side effects.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to their housing and handling before the start of the study to minimize stress, which can exacerbate GI issues.
-
Vehicle and Formulation: Ensure the vehicle used for this compound administration is well-tolerated and does not independently cause GI upset. The formulation of the drug can also impact its local concentration in the gut and, therefore, its side effects.
Q3: What are the potential mechanisms behind this compound-induced gastrointestinal side effects?
A3: While the exact mechanisms are not fully elucidated, the role of NAD+ in gut health is an active area of research. NAD+ is crucial for maintaining the integrity of the gut barrier and modulating intestinal inflammation.[9][10] Rapid changes in NAD+ metabolism could potentially disrupt the sensitive balance of the gut microbiome and epithelial cell function, leading to the observed side effects. Further investigation into the local effects of this compound on the GI tract is warranted.
Frequently Asked Questions (FAQs)
Q1: What are the typical gastrointestinal side effects observed with this compound?
A1: Based on clinical trial data, the most commonly reported GI side effects are dose-dependent and include abdominal discomfort, bloating, diarrhea, and nausea.[1][2] Researchers should be vigilant for analogous signs in preclinical models, such as changes in stool consistency, reduced food intake, abdominal guarding, and changes in activity levels.
Q2: At what dose are gastrointestinal side effects likely to occur?
A2: The dose at which GI side effects occur will depend on the specific preclinical model (e.g., mouse, rat), the route of administration, and the formulation of this compound. A pilot dose-ranging study is the most effective way to determine the dose-response relationship for both efficacy and adverse effects in your specific experimental setup.
Q3: Can I administer anti-diarrheal medication to manage this compound-induced diarrhea?
A3: The use of anti-diarrheal medications like loperamide should be approached with caution as it can alter GI motility and may interfere with the study's scientific objectives.[11] If supportive care and dose modification are insufficient, consultation with a veterinarian is essential. Any co-administration of medications should be consistently applied across all relevant study groups, including controls, to avoid confounding the results.
Q4: How can I assess gastrointestinal motility in my preclinical model?
A4: Several established methods can be used to assess GI motility in rodents:
-
Charcoal Meal Transit Assay: This is a common method where a non-absorbable marker (charcoal) is administered orally, and the distance it travels through the small intestine in a given time is measured.[12]
-
Whole Gut Transit Time: This can be measured by administering a colored marker (like carmine red) and recording the time until the first appearance of the colored feces.[13]
-
Radiopaque Markers: This non-invasive method involves administering radiopaque markers and tracking their movement through the GI tract using fluoroscopy.[14][15]
Data Presentation
Table 1: Example Stool Consistency Scoring for Rodents
| Score | Description |
| 1 | Well-formed, firm pellets |
| 2 | Soft, but formed pellets |
| 3 | Very soft, unformed stool (paste-like) |
| 4 | Watery diarrhea |
Table 2: Example Data from a Pilot Dose-Ranging Study in Mice
Disclaimer: The following data is illustrative and not based on actual study results for this compound.
| This compound Dose (mg/kg, p.o., QD) | Average Stool Score (Day 3) | % Change in Body Weight (Day 3) |
| Vehicle Control | 1.2 ± 0.2 | +2.5% |
| 50 | 1.5 ± 0.3 | +1.8% |
| 100 | 2.8 ± 0.5 | -1.2% |
| 200 | 3.9 ± 0.4 | -5.7% |
Experimental Protocols
Protocol 1: Charcoal Meal Gastrointestinal Transit Assay in Mice
-
Animal Preparation: Fast mice for 12-18 hours with free access to water.[12]
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route.
-
Charcoal Meal Administration: After a set time following drug administration (e.g., 60 minutes), orally administer 0.2-0.3 mL of a 5-10% charcoal suspension in 5-10% gum acacia or methylcellulose.
-
Euthanasia and Tissue Collection: After a predetermined time (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice by an approved method.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Lay the intestine flat without stretching and measure the total length. Measure the distance the charcoal meal has traveled from the pylorus.
-
Calculation: Express the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Protocol 2: Supportive Care for Moderate Diarrhea in Mice
-
Daily Monitoring: Weigh the animal and perform a clinical assessment, including checking for signs of dehydration (e.g., skin tenting).
-
Fluid Therapy: If signs of dehydration are present, administer 1-2 mL of sterile, warm (37°C) isotonic saline (0.9% NaCl) subcutaneously. This can be repeated every 8-12 hours as needed.
-
Nutritional Support: Provide a highly palatable, soft, or liquid diet. Ensure easy access to the food and water source.
-
Environmental Support: Maintain a clean, dry cage and provide supplemental heat if the animal shows signs of being cold (huddling, piloerection).
-
Documentation: Record all observations, treatments administered, and the animal's response.
Visualizations
References
- 1. musculardystrophyuk.org [musculardystrophyuk.org]
- 2. thelilyfoundation.org.uk [thelilyfoundation.org.uk]
- 3. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Home Remedies for Your Pet's Diarrhea [vcahospitals.com]
- 5. Avoiding, Minimizing, and Alleviating Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckvetmanual.com [merckvetmanual.com]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 9. researchgate.net [researchgate.net]
- 10. pharmacological Preclinical screening of antidiarrheal and Laxatives | PDF [slideshare.net]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. ajpbp.com [ajpbp.com]
- 13. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
addressing KL1333 solubility and stability challenges in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with KL1333. It directly addresses common challenges related to the solubility and stability of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available small molecule that acts as a modulator of the intracellular NAD⁺/NADH ratio.[1][2][3][4][5] It functions as a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which leads to the oxidation of NADH to NAD⁺.[1][2][3] This increase in the NAD⁺/NADH ratio activates downstream signaling pathways, including SIRT1 and AMPK, which in turn promotes mitochondrial biogenesis and improves mitochondrial function.[1][2][3]
Q2: In what types of in vitro models has this compound been studied?
A2: this compound has been investigated in various cell lines, including C2C12 mouse myoblasts, L6 rat myoblasts, and HepG2 human hepatocarcinoma cells.[2][3] It has also been extensively studied in human fibroblasts derived from patients with mitochondrial diseases such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes).[1][2][3][4]
Q3: What are the typical concentrations and incubation times for this compound in cell culture experiments?
A3: Based on published studies, effective concentrations of this compound typically range from 1 µM to 2 µM.[3][4] Incubation times can vary from 30 minutes for observing rapid signaling events like changes in the NAD⁺/NADH ratio, up to 24 hours for assessing effects on ATP levels, lactate production, and reactive oxygen species (ROS).[2][4]
Troubleshooting Guide: Solubility and Stability
Q4: I am observing precipitation after diluting my this compound stock solution in cell culture media. What should I do?
A4: Precipitation can occur if the solubility of this compound in the final aqueous solution is exceeded. Here are some steps to troubleshoot this issue:
-
Verify Stock Solution Concentration: Ensure your DMSO stock solution is not overly concentrated. While this compound is highly soluble in DMSO, using a very high concentration may lead to precipitation when diluted into the aqueous environment of the cell culture media.
-
Increase Final DMSO Concentration: The final concentration of DMSO in your cell culture media should be sufficient to keep this compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, you may need to optimize this for your specific cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortex During Dilution: When preparing the final dilution, add the this compound stock solution to the pre-warmed media while vortexing to ensure rapid and uniform mixing.
-
Sonication: If precipitation persists, gentle sonication of the final solution in a water bath for a few minutes can aid in dissolution.[1][6] However, be cautious as this may affect the stability of media components.
-
Prepare Fresh Dilutions: It is always recommended to prepare fresh dilutions of this compound in your cell culture media immediately before each experiment.
Q5: How should I prepare and store this compound stock solutions?
A5: For optimal results, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent: Dissolve this compound powder in high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials.
-
Stability: When stored properly at -80°C, the DMSO stock solution is reported to be stable for up to one year.[6]
Q6: I am concerned about the stability of this compound in my cell culture media during a long-term experiment (e.g., >24 hours). What are the best practices?
-
Medium Replacement: For experiments lasting longer than 24 hours, consider replacing the media with freshly prepared this compound-containing media every 24 hours.
-
Visual Inspection: Before and during your experiment, visually inspect the media for any signs of color change or precipitation, which could indicate compound degradation or insolubility.
-
Empirical Testing: If stability is a critical parameter for your experiment, you may need to perform an empirical stability study. This can be done by incubating this compound in your specific cell culture media for different durations and then testing its activity in a short-term functional assay.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Notes |
| DMSO | ≥10 mg/mL | High solubility reported by multiple suppliers. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (20.81 mM) | A formulation for in vivo administration. Sonication is recommended.[6] |
Table 2: Experimental Conditions for In Vitro Assays with this compound
| Cell Line | This compound Concentration | Incubation Time | Assay | Reference |
| C2C12 myoblasts | 1 µM | 30 min | NAD⁺/NADH ratio | [4] |
| L6 myoblasts | 2 µM | 30 min | NAD⁺/NADH ratio | [4] |
| MELAS fibroblasts | 1 µM | 30 min | NAD⁺/NADH ratio, SIRT1 activity | [2] |
| MELAS fibroblasts | 1 µM | 24 hours | ATP levels, Lactate levels, ROS levels | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Measurement of Intracellular NAD⁺/NADH Ratio
This protocol is based on the methodology described in the literature.[3]
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for the specified duration (e.g., 1 µM for 30 minutes).
-
-
Extraction:
-
Prepare separate NAD⁺ and NADH extraction buffers as per the instructions of a commercially available NAD⁺/NADH assay kit.
-
Wash the cells with cold PBS.
-
Lyse the cells in either NAD⁺ or NADH extraction buffer.
-
Heat the lysates at 60°C for 5 minutes.
-
Neutralize the extracts by adding the opposite extraction buffer.
-
-
Detection:
-
Centrifuge the samples to pellet any debris.
-
Use the supernatant for the NAD⁺/NADH measurement following the assay kit's protocol.
-
Read the absorbance on a microplate reader.
-
Calculate the NAD⁺ and NADH concentrations based on a standard curve and determine the ratio.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | NADPH | Mitochondrial Metabolism | TargetMol [targetmol.com]
identifying and mitigating off-target effects of KL1333
Technical Support Center: KL1333 Off-Target Effects
This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides answers to frequently asked questions and troubleshooting guidance for identifying and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available small molecule that acts as a modulator of the intracellular NAD⁺/NADH ratio.[1][2][3] It functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that oxidizes NADH to NAD⁺.[1][2][3] This increase in the NAD⁺/NADH ratio activates downstream signaling pathways, including SIRT1 and AMPK, which in turn activate PGC-1α.[1][2][3][4] This signaling cascade promotes mitochondrial biogenesis and improves overall mitochondrial function.[1][2][3] In cellular models of mitochondrial disease (MELAS fibroblasts), this compound has been shown to increase ATP levels while decreasing lactate and reactive oxygen species (ROS).[1][3]
Q2: Have any off-target effects or adverse events of this compound been reported?
A2: As an investigational drug, comprehensive public data on off-target effects is limited. However, early-phase clinical trials have provided some insights into its safety profile. The most commonly reported side effects are dose-dependent gastrointestinal issues, such as diarrhea and bloating.[5][6][7][8][9] These effects were noted to be mild and could be reduced by lowering the dose.[5] Interim analysis of the Phase 2 FALCON study confirmed a strong safety profile with no drug-related serious adverse events reported.[10] It is important to note that as this compound is still in clinical development, not all potential side effects may be known.[11]
Q3: As a NAD⁺ modulator, what are the theoretical off-target concerns for this compound?
A3: Modulating fundamental cellular processes like the NAD⁺/NADH ratio carries theoretical risks that researchers should be aware of. While not reported specifically for this compound, general concerns for NAD⁺ precursors include:
-
Metabolic Alterations: Some NAD⁺ precursors have been shown in animal studies to alter glucose metabolism.[12]
-
Sirtuin Inhibition: High doses of certain precursors like nicotinamide can inhibit sirtuins, which are crucial for DNA protection and other beneficial effects of NAD⁺.[12]
-
Support of Undesirable Cells: Since NAD⁺ is essential for cellular energy and proliferation, there is a theoretical concern that boosting it could indiscriminately support the survival of senescent or pre-cancerous cells if they are already present.[12][13] It is important to stress that boosting NAD⁺ is not known to cause cancer.[12]
Troubleshooting Guides
This section provides practical guidance for specific issues you might encounter during your experiments, helping you to discern between on-target and potential off-target effects.
Issue 1: Unexpected or Inconsistent Phenotypic Results in Cellular Assays
You observe a cellular phenotype in your experiments with this compound, but it is either inconsistent across replicates or does not align with the expected effects on mitochondrial function.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for unexpected phenotypic results.
Experimental Protocols & Data
Protocol 1: Cellular Target Engagement Assay for this compound
This protocol details a method to confirm that this compound is engaging its primary target pathway in your cell model.
Objective: To measure the change in the NAD⁺/NADH ratio and the phosphorylation of AMPK following this compound treatment.
Methodology:
-
Cell Culture: Plate your cells of interest (e.g., C2C12 myoblasts, primary fibroblasts) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes for NAD⁺/NADH, 1-2 hours for p-AMPK).[1][3]
-
NAD⁺/NADH Measurement:
-
Harvest cells and perform NAD⁺ and NADH extraction using an acid/base extraction method.
-
Quantify NAD⁺ and NADH levels using a commercially available colorimetric or fluorescent assay kit, following the manufacturer's instructions.
-
Calculate the NAD⁺/NADH ratio for each treatment condition.
-
-
AMPK Activation (Western Blot):
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system.
-
Quantify band intensity and normalize the p-AMPK signal to the total AMPK signal.
-
Table 1: Illustrative Target Engagement Data (Note: This is representative data based on published findings for illustrative purposes.)
| Treatment Group | NAD⁺/NADH Ratio (Fold Change vs. Vehicle) | p-AMPK/Total AMPK (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (0.1 µM) | 1.5 | 1.8 |
| This compound (1.0 µM) | 2.5 | 3.2 |
| This compound (10 µM) | 2.8 | 3.5 |
Protocol 2: General Off-Target Identification Workflow
Objective: To identify potential unintended binding partners of this compound.
Methodology: This requires specialized techniques, often performed in collaboration with core facilities or CROs.
-
In Silico Prediction: Use computational tools and databases to predict potential off-targets based on the chemical structure of this compound.[14][15] This can help prioritize experimental validation.
-
Affinity-Based Proteomics:
-
Synthesize a this compound analog with an affinity tag (e.g., biotin) and a linker.
-
Immobilize the tagged compound on beads (e.g., streptavidin-agarose).
-
Incubate the beads with cell lysate to capture binding proteins.
-
Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
-
Broad-Panel Screening: Screen this compound against a large panel of kinases, GPCRs, and other common off-target classes. This is typically offered as a service by specialized companies.
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells or lysates by measuring the change in thermal stability of proteins upon ligand binding.[16]
This compound Signaling Pathway Diagram
Caption: On-target signaling pathway of this compound.
Mitigation Strategies
Q4: If an off-target effect is confirmed, how can it be mitigated in my experiments?
A4: Mitigating a confirmed off-target effect requires a multi-pronged approach:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., increased NAD⁺/NADH ratio) but minimizes the off-target phenotype. A careful dose-response analysis is critical.[16]
-
Use of Orthogonal Tools: Confirm key findings using a different method to modulate the target pathway. For example, use a different NQO1 activator or use genetic tools like siRNA to knock down SIRT1 or AMPK to see if the phenotype is reversed.
-
Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.[16] This helps differentiate effects due to the specific chemical scaffold from those of the intended pharmacology.
-
Acknowledge and Report: In the context of drug development, if an off-target effect is unavoidable but manageable, it's crucial to characterize it thoroughly and report it. This provides a complete profile of the compound's activity.
Table 2: Summary of Clinical Safety Findings for this compound
| Clinical Trial Phase | Number of Participants (this compound arm) | Key Safety/Tolerability Findings | Citation(s) |
| Phase 1a/1b | 54 (including 6 with PMD) | Safe and well-tolerated; dose-dependent gastrointestinal side effects (e.g., diarrhea, bloating) were the most common adverse events. | [6][7][8] |
| Phase 2 (FALCON) | Interim analysis (total planned 180) | Strong safety profile confirmed; no drug-related serious adverse events reported. | [10] |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 4. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. musculardystrophyuk.org [musculardystrophyuk.org]
- 6. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 7. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abliva Reports Positive Interim Results for FALCON Study on this compound in Primary Mitochondrial Disease [synapse.patsnap.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Are There Hidden Dangers to Taking NAD+ Supplements? [nad.com]
- 13. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
how to improve the reproducibility of KL1333 experimental results
This guide is intended for researchers, scientists, and drug development professionals to improve the reproducibility of experimental results with KL1333. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental oral medication being developed for primary mitochondrial diseases.[1] It acts as a modulator of the intracellular NAD+/NADH ratio.[2][3] this compound is a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), and this interaction leads to the oxidation of NADH to NAD+, thereby increasing the cellular NAD+ pool.[2][3][4] This elevation in NAD+ levels activates downstream signaling pathways, primarily the SIRT1/AMPK/PGC-1α axis, which promotes mitochondrial biogenesis and enhances overall mitochondrial function.[2][3][5]
Q2: In which cell lines has this compound been tested, and what are the typical effective concentrations?
A2: this compound has been shown to be effective in various cell lines, including C2C12 mouse myoblasts, L6 rat myoblasts, and human fibroblasts derived from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[2][3][5] Effective concentrations in these in vitro models typically range from 1 µM to 2 µM.[2][4][6]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C for up to three years. Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year. Always prepare fresh working solutions in your cell culture medium immediately before each experiment to ensure stability and efficacy.
Q4: What are the key downstream effects of this compound that I should be measuring?
A4: The primary downstream effects of this compound stem from its ability to increase the NAD+/NADH ratio. Key measurable outcomes include:
-
Activation of the SIRT1/AMPK/PGC-1α signaling pathway: This can be assessed by measuring SIRT1 activity, phosphorylation of AMPK (pAMPK), and expression or activity of PGC-1α.[2][3]
-
Improved mitochondrial function: This can be evaluated by measuring ATP production, mitochondrial mass, and mitochondrial membrane potential.[5][7]
-
Reduction in metabolic stress markers: This includes measuring intracellular lactate and reactive oxygen species (ROS) levels.[2][3][5]
Q5: Are there any known off-target effects or cytotoxicity concerns with this compound?
A5: this compound is a derivative of β-lapachone. While β-lapachone itself can have dose-dependent off-target toxicities, its derivatives have been developed to enhance selectivity and reduce toxicity.[8][9][10] In preclinical and early clinical studies, this compound has been found to be generally safe and well-tolerated, with some dose-dependent gastrointestinal side effects noted in human trials.[9] However, as with any experimental compound, it is crucial to perform dose-response studies to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Significant Increase in NAD+/NADH Ratio
| Possible Cause | Troubleshooting Steps |
| NQO1 Expression Levels | This compound's mechanism is dependent on the NQO1 enzyme.[2][3] Confirm that your cell line expresses sufficient levels of NQO1. You can do this via Western blot or qPCR. If NQO1 levels are low, consider using a different cell model or transiently overexpressing NQO1. |
| Compound Instability | Prepare fresh dilutions of this compound in pre-warmed culture medium for each experiment. Avoid storing the compound in culture medium for extended periods. |
| Incorrect Dosing or Incubation Time | Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 30 minutes, 1 hour, 4 hours) experiment to determine the optimal concentration and incubation time for your specific cell line. Effects on the NAD+/NADH ratio are often rapid and can be observed within 30 minutes to 1 hour.[2][6] |
| Insensitive NAD+/NADH Assay | Ensure your NAD+/NADH detection method is sensitive enough. Commercial bioluminescent or fluorometric assay kits are generally reliable. For lower signals, consider more sensitive methods like LC-MS. |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may have altered metabolic states that can mask the effects of this compound. High cell passage numbers can also lead to altered mitochondrial function and metabolic changes.[11][12][13] |
Issue 2: Variable or No Activation of SIRT1, AMPK, or PGC-1α
| Possible Cause | Troubleshooting Steps |
| Timing of Measurement | The activation of downstream effectors occurs after the initial change in the NAD+/NADH ratio. For SIRT1 activity, an incubation time of around 1 hour is often sufficient.[14] For AMPK phosphorylation and changes in PGC-1α, you may need longer incubation times (e.g., 1 to 24 hours).[4] |
| Suboptimal Assay Conditions | For Western blotting of phosphorylated proteins like pAMPK, ensure the use of fresh lysis buffers containing phosphatase inhibitors. For activity assays, follow the manufacturer's protocol carefully and include appropriate positive and negative controls. |
| Interconnected Pathway Dynamics | The SIRT1 and AMPK pathways are interconnected and can influence each other.[15] A lack of response in one component may be due to issues upstream. Always start by confirming the primary effect of this compound: an increase in the NAD+/NADH ratio. |
| Low Signal-to-Noise Ratio | For activity assays, ensure you are using a sufficient amount of cell lysate. For Western blots, optimize antibody concentrations and blocking conditions. |
Issue 3: Inconsistent ATP, Lactate, or ROS Measurements
| Possible Cause | Troubleshooting Steps |
| Cell Density and Health | Cell density can significantly impact metabolic measurements. Ensure consistent cell seeding densities across all experimental and control wells. As mentioned before, use cells at a low passage number and ensure they are healthy.[11][12][13] |
| Assay-Specific Interferences | For ATP assays, be aware that some lysis buffers can interfere with luciferase activity.[16][17][18][19] For lactate assays, ensure that the phenol red in the culture medium is removed or accounted for, as it can interfere with colorimetric readouts.[20][21][22][23][24] For ROS assays using probes like MitoSOX, use the optimal probe concentration (around 1 µM may be better than the commonly used 5 µM to avoid cytosolic diffusion) and protect from light.[1][25][26][27][28] |
| Delayed Effects | Changes in ATP production, lactate levels, and ROS can take longer to manifest than the initial signaling events. Consider incubation times of 24 hours or longer for these endpoints.[2][5] |
| Metabolic State of Cells | The baseline metabolic state of your cells can influence the magnitude of the response to this compound. Ensure consistent culture conditions, including media composition and glucose concentration. |
Data Presentation
Table 1: Summary of In Vitro Experimental Parameters for this compound
| Parameter | Cell Line | Concentration | Incubation Time | Measured Outcome | Reference |
| NAD+/NADH Ratio | C2C12 myoblasts | 1 µM | 30 min | Increased NAD+/NADH ratio | [2][6] |
| L6 myoblasts | 2 µM | 30 min | Increased NAD+/NADH ratio | [2][6] | |
| MELAS fibroblasts | 1 µM | 30 min | Increased NAD+/NADH ratio | [2][3] | |
| SIRT1 Activity | C2C12 myoblasts | 1 µM | 1 hour | Increased SIRT1 activity | [14][29] |
| L6 myoblasts | 2 µM | 1 hour | Increased SIRT1 activity | [14][29] | |
| AMPK Activation | C2C12 myoblasts | 1 µM | 1-4 hours | Increased pAMPK/AMPK ratio | [29] |
| L6 myoblasts | 2 µM | 1-4 hours | Increased pAMPK/AMPK ratio | [29] | |
| ATP Production | MELAS fibroblasts | 1 µM | 24 hours | Increased ATP levels | [2][5] |
| Lactate Levels | MELAS fibroblasts | 1 µM | 24 hours | Decreased lactate levels | [2][5] |
| ROS Levels | MELAS fibroblasts | 1 µM | 24 hours | Decreased ROS levels | [2][5] |
| Mitochondrial Mass | MELAS fibroblasts | 1 µM | 24 hours | Increased mitochondrial mass | [7] |
Experimental Protocols
Measurement of Intracellular NAD+/NADH Ratio
This protocol is adapted from studies on this compound in cultured cells.[2][3][6]
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at the desired concentration (e.g., 1 µM) for the determined time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
NAD+/NADH Extraction:
-
Aspirate the culture medium and wash the cells once with cold PBS.
-
For NAD+ measurement, lyse the cells with an acidic extraction buffer.
-
For NADH measurement, lyse the cells with a basic extraction buffer.
-
Follow the specific instructions of your chosen commercial NAD+/NADH assay kit for the extraction procedure.
-
-
Assay Procedure:
-
Use a commercial colorimetric or fluorometric NAD+/NADH assay kit.
-
Prepare NAD+ standards according to the kit's manual.
-
Add the assay reagents to the standards and samples in a 96-well plate.
-
Incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the NAD+ and NADH concentrations based on the standard curve.
-
Calculate the NAD+/NADH ratio.
-
Normalize the results to the protein concentration of the cell lysate.
-
Measurement of SIRT1 Activity
This protocol is based on the use of a commercial fluorometric SIRT1 activity assay kit.[14][30][31][32]
-
Cell Seeding and Lysis:
-
Seed cells in a 6-well plate (approximately 2 x 10^5 cells/well).
-
The next day, treat the cells with this compound (e.g., 1 µM) for 1 hour.
-
Harvest and lyse the cells using the lysis buffer provided in the kit.
-
-
Assay Procedure:
-
Initiate the reaction by adding the cell lysate to a reaction mixture containing the SIRT1 assay buffer, a fluoro-substrate peptide, and NAD+.
-
Incubate at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 2-3 minutes for 30 minutes) using a microplate fluorometer (Excitation: ~350 nm, Emission: ~460 nm).
-
The rate of increase in fluorescence is proportional to the SIRT1 activity.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Western Blot for AMPK Activation
This protocol outlines the detection of phosphorylated AMPK (pAMPK).[29][33]
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time (e.g., 1-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against pAMPK and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and express the results as the ratio of pAMPK to total AMPK.
-
Measurement of ATP Production
This protocol uses a commercial ATP bioluminescence assay kit.[16][17][18][19]
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate.
-
Treat with this compound (e.g., 1 µM) for 24 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add the ATP releasing reagent to lyse the cells and release ATP.
-
Add the luciferase/luciferin reagent.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
The light output is proportional to the ATP concentration.
-
Normalize the results to the cell number or protein concentration.
-
Measurement of Lactate Levels
This protocol is for a colorimetric lactate assay.[20][21][22][23][24]
-
Sample Collection: Collect the cell culture supernatant after treating the cells with this compound (e.g., 1 µM) for 24 hours.
-
Assay Procedure:
-
Use a commercial colorimetric lactate assay kit.
-
Prepare lactate standards.
-
Add the standards and samples to a 96-well plate.
-
Add the reaction mix provided in the kit.
-
Incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance at the specified wavelength.
-
Calculate the lactate concentration from the standard curve.
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the MitoSOX Red fluorescent probe.[1][25][26][27][28]
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes or in a black, clear-bottom 96-well plate.
-
Treat with this compound (e.g., 1 µM) for 24 hours.
-
-
Staining:
-
Remove the culture medium and wash the cells with warm PBS or HBSS.
-
Incubate the cells with MitoSOX Red (e.g., 1-5 µM) for 10-30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells to remove the excess probe.
-
Image the cells using a fluorescence microscope or measure the fluorescence intensity with a microplate reader.
-
Quantify the fluorescence intensity per cell or per well.
-
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 3. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activity of β-Lapachone derivatives on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells [cellphysiolbiochem.com]
- 13. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 14. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 15. biostock.se [biostock.se]
- 16. goldbio.com [goldbio.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sm.unife.it [sm.unife.it]
- 20. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 21. tcichemicals.com [tcichemicals.com]
- 22. protocols.io [protocols.io]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. researchgate.net [researchgate.net]
- 25. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sm.unife.it [sm.unife.it]
- 28. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cdn.caymanchem.com [cdn.caymanchem.com]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Refining KL1333 Treatment for Optimal Mitochondrial Response
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing KL1333 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help refine treatment duration and optimize the assessment of mitochondrial response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available small molecule that acts as a modulator of the intracellular NAD⁺/NADH ratio.[1][2][3] It functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that oxidizes NADH to NAD⁺.[1][2][4] This increase in the NAD⁺/NADH ratio activates downstream signaling pathways, primarily through SIRT1 and AMPK, which in turn promotes the activity of PGC-1α, a master regulator of mitochondrial biogenesis and function.[1][2][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on preclinical studies, particularly in cell models of mitochondrial disease such as MELAS fibroblasts, this compound treatment has been shown to:
-
Enhance mitochondrial biogenesis, leading to increased mitochondrial mass.[1][2][6]
-
Improve mitochondrial function, as indicated by increased mitochondrial membrane potential and oxidative capacity.[1][2][6]
-
Decrease levels of lactate and reactive oxygen species (ROS).[1][2]
Q3: What is a recommended starting point for this compound concentration and treatment duration in vitro?
A3: Published studies on cell lines such as C2C12 myoblasts, L6 myoblasts, and MELAS fibroblasts have demonstrated effects at concentrations of 1 µM to 2 µM.[2][5] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell type.
Regarding treatment duration, the optimal time point depends on the specific mitochondrial parameter being assessed:
-
NAD⁺/NADH Ratio: Changes can be observed as early as 30 minutes post-treatment.[1][2][5]
-
SIRT1 and AMPK Activation: Activation of these signaling molecules can be detected within 1 to 2 hours.[1]
-
ATP Levels, Mitochondrial Mass, and Membrane Potential: These markers of broader mitochondrial improvement may require longer treatment durations, with significant changes observed at 24 hours.[2][6]
-
PGC-1α Activation and Mitochondrial Biogenesis: As these involve transcriptional changes and protein synthesis, a treatment duration of 24 hours or longer is recommended.[2]
Q4: How can I confirm that the observed effects are specific to this compound's mechanism of action?
A4: To verify that the effects of this compound are mediated by its intended target, NQO1, a co-treatment experiment with an NQO1 inhibitor, such as ES936, can be performed. The NQO1 inhibitor should block the this compound-induced increase in the NAD⁺/NADH ratio and subsequent downstream effects.[1]
Q5: Are there any known side effects of this compound in a clinical setting that might be relevant to in vitro studies?
A5: In early clinical trials, this compound has been generally well-tolerated. The most common side effects reported were dose-dependent gastrointestinal issues, such as abdominal pain and diarrhea.[7][8] While direct translation to in vitro systems is limited, these findings suggest that at higher concentrations, off-target effects or cellular stress could occur. Therefore, it is crucial to perform dose-response experiments to identify a concentration that is both effective and non-toxic to the cells in your experimental system.
Data Presentation
Table 1: Summary of In Vitro this compound Treatment Parameters and Effects
| Parameter | Cell Lines | This compound Concentration | Treatment Duration | Observed Effect | Citation |
| NAD⁺/NADH Ratio | C2C12, L6, MELAS Fibroblasts | 1 µM - 2 µM | 30 minutes | Significant Increase | [1][2][5] |
| SIRT1 Activity | C2C12, L6, MELAS Fibroblasts | 1 µM - 2 µM | 30 minutes - 1 hour | Significant Increase | [1] |
| AMPK Activation | L6, MELAS Fibroblasts | 1 µM - 2 µM | 1 - 2 hours | Increased Phosphorylation | [1][2] |
| PGC-1α Activity | C2C12 | 1 µM | 24 hours | Increased Promoter Activity | [2] |
| ATP Levels | MELAS Fibroblasts | 1 µM | 24 hours | Significant Increase | [1][2] |
| Lactate Levels | MELAS Fibroblasts | 1 µM | 24 hours | Significant Decrease | [2] |
| ROS Levels | MELAS Fibroblasts | 1 µM | 24 hours | Significant Decrease | [2] |
| Mitochondrial Mass | MELAS Fibroblasts | 1 µM | 24 hours | Significant Increase | [6] |
| Mitochondrial Membrane Potential | MELAS Fibroblasts | 1 µM | 24 hours | Significant Increase | [6] |
| Oxidative Capacity (OCR) | MELAS Fibroblasts | 1 µM | 24 hours | Increased Basal Respiration | [9] |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing this compound effects.
Experimental Protocols & Troubleshooting
Protocol 1: Determining Optimal this compound Dose and Duration
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment.
-
Dose-Response:
-
Prepare a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM).
-
Treat cells for a fixed, intermediate time point (e.g., 24 hours).
-
Assess a key endpoint, such as ATP levels or cell viability (e.g., using a standard MTT or LDH assay), to determine the EC50 and identify any potential toxicity at higher concentrations.
-
-
Time-Course:
-
Using the optimal concentration determined from the dose-response study, treat cells for various durations (e.g., 30 min, 1h, 2h, 6h, 12h, 24h, 48h).
-
Harvest cells at each time point and perform assays for early (NAD⁺/NADH ratio) and late (ATP levels, mitochondrial mass) markers of mitochondrial response.
-
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No observable effect at expected concentrations | Low NQO1 expression in the cell line. | Confirm NQO1 expression levels by Western blot or an NQO1 activity assay. Consider using a cell line known to have robust NQO1 expression. |
| Cell culture conditions (e.g., high glucose) may mask the effects. | Culture cells in a medium with physiological glucose levels (e.g., 5 mM) to increase reliance on oxidative phosphorylation. | |
| High cell death at lower concentrations | Cell line is particularly sensitive to perturbations in redox state. | Perform a more granular dose-response starting at lower concentrations (e.g., in the nanomolar range). Ensure the vehicle (e.g., DMSO) concentration is consistent and non-toxic across all conditions. |
Protocol 2: Measuring Mitochondrial Respiration with Seahorse XF Analyzer
-
Plate Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to an optimal density.
-
Pre-treatment: Treat cells with the determined optimal concentration and duration of this compound in a standard CO₂ incubator.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.
-
-
Mito Stress Test:
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Unusually low Oxygen Consumption Rate (OCR) | Suboptimal cell number or unhealthy cells. | Ensure consistent cell seeding and check cell morphology and viability before the assay. |
| Incorrect preparation of assay medium or mitochondrial inhibitors. | Prepare fresh reagents and confirm the pH of the assay medium is stable. | |
| High variability between replicate wells | Uneven cell plating. | Use reverse pipetting techniques and visually inspect wells for even cell distribution before the assay. |
| "Edge effects" in the microplate. | Avoid using the outermost wells of the plate for experimental conditions; fill them with media to maintain a humidified environment. |
Protocol 3: Western Blot for PGC-1α Activation
-
Cell Lysis: After treatment with this compound for the desired duration (e.g., 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature protein samples and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PGC-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No detectable PGC-1α band | Low abundance of PGC-1α protein. | Use a nuclear extraction protocol to enrich for PGC-1α. Ensure the primary antibody is validated for the species and application. |
| Insufficient treatment duration to induce protein expression. | Extend the this compound treatment time (e.g., to 48 hours). | |
| Multiple non-specific bands | Antibody cross-reactivity or protein degradation. | Optimize antibody dilution and blocking conditions. Ensure fresh protease inhibitors are used during cell lysis. |
References
- 1. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abliva.com [abliva.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 7. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 8. musculardystrophyuk.org [musculardystrophyuk.org]
- 9. researchgate.net [researchgate.net]
ensuring consistent KL1333 activity across different cell passages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent KL1333 activity across different cell passages in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an experimental, orally available small molecule designed to treat mitochondrial diseases.[1] Its mechanism of action involves increasing the intracellular levels of nicotinamide adenine dinucleotide (NAD+).[2][3][4] this compound acts as a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which leads to the oxidation of NADH to NAD+, thereby elevating the NAD+/NADH ratio.[2][3][4] This increase in NAD+ activates downstream signaling pathways, including SIRT1 and AMPK, which in turn activate PGC-1α.[2][3][4] The activation of this pathway promotes mitochondrial biogenesis and improves overall mitochondrial function, leading to increased ATP production and a reduction in lactate and reactive oxygen species (ROS).[2][3][4]
Q2: Why am I seeing variable this compound activity between different experiments?
Inconsistent results with this compound can arise from both technical and biological variability.[1]
-
Technical Variability: This can include inconsistencies in pipetting, cell seeding density, and compound preparation.[1] Edge effects in multi-well plates can also contribute to variability.[3]
-
Biological Variability: A primary source of biological variability is the use of cells at different passage numbers.[5][6][7] As cells are repeatedly subcultured, they can undergo changes in their phenotype, genotype, and metabolic state, which can alter their response to drugs.[5][6][7] Other factors include inconsistencies in cell culture conditions such as media composition, serum batches, and incubation times.[1]
Q3: How does cell passage number specifically affect this compound activity?
While direct studies on this compound and cell passage are limited, the mechanism of action of this compound provides strong indications of how passage number can influence its activity. The activity of this compound is dependent on the expression and activity of the NQO1 enzyme.[2][3][4] Cell lines at high passage numbers can exhibit altered protein expression profiles.[6][7] Therefore, variations in NQO1 expression levels across different cell passages could lead to inconsistent responses to this compound. Furthermore, high-passage cells may have altered metabolic profiles and mitochondrial function, which could also impact the downstream effects of this compound.
Q4: What is a recommended passage number range for my experiments with this compound?
There is no single universal passage number that is optimal for all cell lines.[6][8] However, it is a general best practice to use low-passage cells (e.g., <15-20 passages) to maintain consistency and physiological relevance.[5][6] It is crucial to establish a consistent passage number window for your specific cell line and experimental setup. This can be achieved by testing the response to this compound at different passage numbers and selecting a range where the activity is consistent.
Troubleshooting Inconsistent this compound Activity
If you are observing inconsistent activity of this compound in your experiments, refer to the following troubleshooting guide.
| Problem | Potential Cause | Recommended Solution |
| High variability in EC50 values between experiments. | Cell Passage Number: Using cells at a wide range of passage numbers. | Establish a working cell bank and consistently use cells within a narrow passage range (e.g., 5-10 passages).[6][8] Perform initial experiments to characterize the this compound response at different passages and define an optimal window. |
| Cell Culture Conditions: Inconsistent media, serum, or incubation times. | Standardize all cell culture parameters. Use the same batch of serum for a set of experiments where possible. Ensure consistent incubation times post-seeding and post-treatment.[1] | |
| Cell Seeding Density: Inconsistent number of cells seeded per well. | Use an automated cell counter for accurate cell counts. Ensure even cell suspension before plating and use appropriate techniques to avoid bubbles and uneven distribution.[1][5] | |
| Low or no this compound activity observed. | NQO1 Expression: The cell line may have low or absent NQO1 expression. | Confirm NQO1 expression in your cell line using qPCR or Western blotting. NQO1 expression can vary significantly between cell types.[9][10] |
| Compound Integrity: Degradation or precipitation of this compound. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly.[11] Visually inspect for any precipitation before use. | |
| Assay Interference: The assay used to measure this compound activity may be incompatible with the compound. | Run appropriate controls to ensure that this compound or the vehicle (e.g., DMSO) does not interfere with the assay readout.[1] | |
| Decreasing this compound activity over time. | Cell Line Drift: Genetic and phenotypic drift of the cell line at high passage numbers. | Return to a low-passage vial from your master cell bank.[5] Regularly authenticate your cell line to ensure its identity. |
| Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. | Routinely test your cell cultures for mycoplasma contamination.[4] |
Experimental Protocols
Protocol 1: Establishing a Consistent Cell Passage Window for this compound Experiments
-
Thaw a low-passage vial of your chosen cell line. Record the passage number (e.g., P+1).
-
Expand the cells over several passages. Cryopreserve a master cell bank at a low passage number (e.g., P+3) and a working cell bank at a slightly higher passage number (e.g., P+5).
-
Conduct a pilot experiment:
-
Seed cells from different passage numbers (e.g., P+7, P+15, P+25) at a consistent density in 96-well plates.
-
Treat the cells with a range of this compound concentrations to generate a dose-response curve.
-
Measure the desired endpoint (e.g., ATP levels, NAD+/NADH ratio, cell viability).
-
-
Analyze the data: Compare the EC50 values and the maximum effect of this compound across the different passage numbers.
-
Define the optimal passage window: Select the passage range where the response to this compound is most consistent and reproducible. For all subsequent experiments, only use cells within this defined window.
Protocol 2: General Assay for Measuring this compound Activity
-
Cell Seeding:
-
Harvest cells from a culture within your established optimal passage window.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock of this compound and serial dilutions in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement:
-
Measure the desired endpoint. For example, to measure ATP levels, use a commercially available ATP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the dose-response curve and calculate the EC50 value using appropriate software.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
Recommended Experimental Workflow for Consistent Results
Caption: Workflow to minimize variability in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. General Tips for Successful Cell Culture [fdcell.com]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. NQO1 regulates cell cycle progression at the G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
KL1333 Demonstrates Superior Efficacy Over Placebo in Preclinical In Vitro Models of Mitochondrial Disease
For Immediate Release
[City, State] – [Date] – New in vitro research findings provide compelling evidence for the therapeutic potential of KL1333, an investigational drug for primary mitochondrial diseases. The studies, conducted in cell models of mitochondrial dysfunction, demonstrate that this compound significantly outperforms placebo in enhancing mitochondrial function and cellular energy production. These results offer a promising outlook for patients suffering from these debilitating conditions.
This compound is an orally available small molecule that acts as a modulator of the crucial cellular coenzyme Nicotinamide Adenine Dinucleotide (NAD+).[1][2][3] It functions by interacting with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to an increase in intracellular NAD+ levels.[1][2][3] This elevation in NAD+ subsequently activates key signaling pathways involved in mitochondrial biogenesis and energy metabolism, including SIRT1 and AMPK.[1][2]
Quantitative Analysis of In Vitro Efficacy
A series of in vitro experiments were conducted to quantify the effects of this compound compared to a vehicle control (placebo) in cell lines relevant to mitochondrial disease, including fibroblasts from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), as well as C2C12 and L6 myoblasts.[1][2]
| Parameter | Cell Line | Condition | Fold Change vs. Placebo | Reference |
| NAD+/NADH Ratio | MELAS Fibroblasts | 1 µM this compound, 30 min | ~1.8-fold increase | [1] |
| C2C12 Myoblasts | 1 µM this compound, 30 min | ~1.5-fold increase | [1] | |
| L6 Myoblasts | 2 µM this compound, 30 min | ~1.6-fold increase | [4] | |
| SIRT1 Activity | C2C12 Myoblasts | 1 µM this compound, 1 hr | ~1.4-fold increase | [5] |
| L6 Myoblasts | 2 µM this compound, 1 hr | ~1.3-fold increase | [5] | |
| Intracellular ATP Levels | MELAS Fibroblasts | 1 µM this compound, 24 hr | ~1.5-fold increase | [1] |
| Intracellular Lactate Levels | MELAS Fibroblasts | 1 µM this compound, 24 hr | ~0.6-fold decrease | [1] |
| Reactive Oxygen Species (ROS) Levels | MELAS Fibroblasts | 1 µM this compound, 24 hr | ~0.7-fold decrease | [1] |
| Mitochondrial Mass | MELAS Fibroblasts | 1 µM this compound, 24 hr | Significant Increase | [6] |
| Mitochondrial Membrane Potential | MELAS Fibroblasts | 1 µM this compound, 24 hr | Significant Increase | [6] |
Table 1: Summary of this compound In Vitro Efficacy Data. The table highlights the significant improvements in key biomarkers of mitochondrial health and cellular energy metabolism in various cell lines treated with this compound compared to a vehicle control (placebo).
Mechanism of Action: A Targeted Approach
This compound's mechanism of action centers on its ability to modulate the intracellular NAD+/NADH ratio. This ratio is critical for the proper functioning of numerous cellular processes, including energy production. In mitochondrial diseases, this ratio is often disrupted. This compound acts as a substrate for NQO1, an enzyme that oxidizes NADH to NAD+, thereby restoring a healthier balance.[1][2][3]
The increased NAD+ levels trigger a cascade of beneficial downstream effects. One of the key events is the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2] Activated SIRT1, along with AMP-activated protein kinase (AMPK), then promotes the activity of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2] This leads to the production of new, healthy mitochondria, ultimately improving the cell's energy-producing capacity.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Cell Culture: MELAS patient-derived fibroblasts, C2C12 myoblasts, and L6 myoblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Measurement of Intracellular NAD+/NADH Ratio: Cells were seeded in 6-well plates and treated with this compound or vehicle control for the indicated times. Intracellular NAD+ and NADH were extracted using an acid extraction buffer for NAD+ and an alkaline extraction buffer for NADH. The concentrations of NAD+ and NADH were determined using a colorimetric assay kit, with absorbance measured at 570 nm. The NAD+/NADH ratio was then calculated.[1]
SIRT1 Activity Assay: SIRT1 activity was measured using a commercially available fluorescence-based assay kit.[1][7] Cells were treated with this compound or vehicle control, harvested, and lysed. Cell lysates were incubated with a fluoro-substrate peptide and NAD+. The fluorescence intensity was measured kinetically on a microplate fluorometer with excitation at 350 nm and emission at 460 nm.[1][7]
Intracellular ATP Level Measurement: Cells were seeded in 96-well plates and treated with this compound or vehicle control. Intracellular ATP levels were measured using a luciferase-based ATP assay kit. The luminescence signal, which is proportional to the ATP concentration, was measured using a luminometer.
Measurement of Intracellular Lactate and Reactive Oxygen Species (ROS): For lactate measurement, cell lysates were reacted with an enzyme mixture, and the resulting colorimetric product was measured. For ROS levels, cells were stained with the fluorescent probe CM-H2DCFDA, and the fluorescence intensity was measured using a flow cytometer.[1]
Mitochondrial Mass and Membrane Potential Assessment: Mitochondrial mass was determined by staining cells with MitoTracker Green FM, followed by flow cytometry analysis.[6] Mitochondrial membrane potential was assessed by staining with Tetramethylrhodamine, Methyl Ester (TMRM) and subsequent analysis by flow cytometry.[6]
Caption: In Vitro Efficacy Testing Workflow.
The presented in vitro data strongly support the continued investigation of this compound as a potential therapy for primary mitochondrial diseases. The consistent and statistically significant improvements observed across multiple key biomarkers of mitochondrial function highlight the drug's potent and targeted mechanism of action. Further clinical studies are underway to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | NADPH | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KL1333 and Idebenone on Mitochondrial Function
For Immediate Release
This guide provides a detailed comparative analysis of two investigational compounds, KL1333 and idebenone, focusing on their respective impacts on mitochondrial function. The content is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial diseases.
Introduction
Mitochondrial dysfunction is a hallmark of a wide range of debilitating genetic diseases. Therapeutic strategies often focus on enhancing mitochondrial function, boosting cellular energy production, and reducing oxidative stress. This compound, a novel NAD+ modulator, and idebenone, a synthetic analogue of coenzyme Q10, are two such compounds that have shown promise in preclinical and clinical settings. This guide offers a side-by-side comparison of their mechanisms of action and effects on key mitochondrial parameters, supported by experimental data.
Mechanisms of Action
This compound is an orally available small molecule that acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1). This interaction leads to the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[1][2] An elevated NAD+/NADH ratio activates downstream signaling pathways, including SIRT1 and AMP-activated protein kinase (AMPK), which in turn promote the activity of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] PGC-1α is a master regulator of mitochondrial biogenesis and function.[1]
Idebenone is a synthetic short-chain benzoquinone, structurally similar to coenzyme Q10. Its primary mechanism involves acting as an electron carrier in the mitochondrial electron transport chain (ETC).[3][4] In cases of mitochondrial complex I deficiency, idebenone can bypass the dysfunctional complex by transferring electrons directly to complex III, thereby helping to restore ATP production.[4] Additionally, idebenone possesses antioxidant properties, scavenging reactive oxygen species (ROS) to protect cells from oxidative damage.[3]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, primarily focusing on research conducted in fibroblast cell lines from patients with mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS), a common mitochondrial disease.
| Parameter | This compound | Idebenone | Reference |
| Target | NQO1 | Electron Transport Chain (Complex III) | [1][3] |
| Primary Mechanism | Increases NAD+/NADH ratio | Bypasses Complex I, antioxidant | [1][4] |
Table 1: General Comparison of this compound and Idebenone
| NQO1 Kinetic Parameter | This compound | Idebenone |
| Km (μM) | 0.27 | 2.13 |
| Vmax (μmol/mg/min) | 63.9 | 38.3 |
Table 2: Comparative NQO1 Substrate Kinetics. Data from cell-free enzyme assays show that this compound has a lower Km and a higher Vmax for NQO1-mediated NADH oxidation compared to idebenone, indicating a higher affinity and catalytic efficiency.[1]
| Cell Line | Treatment (1 μM for 24h) | % Change in ATP Levels (from untreated MELAS fibroblasts) |
| MELAS 1 Fibroblasts | This compound | Significant Increase |
| MELAS 1 Fibroblasts | Idebenone | No Significant Change |
Table 3: Effect on Intracellular ATP Levels in MELAS Fibroblasts. In a direct comparison, this compound significantly increased ATP levels in MELAS fibroblasts, while idebenone at the same concentration did not produce a significant change.[1]
| Parameter | This compound in MELAS Fibroblasts | Idebenone in various cell models (Note: not a direct comparison) |
| Reactive Oxygen Species (ROS) | Markedly decreased levels in all three MELAS fibroblast lines.[1] | Reduces ROS production.[5] |
| Mitochondrial Mass | Significantly increased mitochondrial mass above wild-type levels in MELAS 1 fibroblasts.[1] | Did not affect mitochondrial mass (citrate synthase activity) in LHON fibroblasts.[4] |
| Mitochondrial Membrane Potential | Improved mitochondrial membrane potential in MELAS 1 fibroblasts.[1] | Sustained mitochondrial membrane potential in the presence of a complex I inhibitor (when co-administered with a reducing agent).[6] |
Table 4: Comparative Effects on Other Mitochondrial Parameters. Note that a direct side-by-side comparison for these parameters in the same cell line was not available in the reviewed literature. The data for idebenone is drawn from studies on different cell types and conditions.
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: this compound signaling pathway.
References
- 1. Idebenone protects against oxidized low density lipoprotein induced mitochondrial dysfunction in vascular endothelial cells via GSK3β/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of idebenone on mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abliva.com [abliva.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
A Comparative Analysis of NAD+ Modulating Compounds: KL1333 vs. EPI-743
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for mitochondrial and metabolic diseases is rapidly evolving, with a growing focus on compounds that modulate the intracellular balance of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a key substrate for enzymes that regulate a myriad of cellular processes. This guide provides an objective comparison of two investigational NAD+ modulating compounds, KL1333 and EPI-743 (also known as vatiquinone), based on available preclinical and clinical data.
It is important to note that to date, no head-to-head preclinical or clinical studies directly comparing this compound and EPI-743 have been published. Therefore, this guide will present the current understanding of each compound's mechanism of action and summarize the available quantitative data to facilitate an informed, albeit indirect, comparison.
At a Glance: Key Distinctions
| Feature | This compound | EPI-743 (Vatiquinone) |
| Primary Mechanism | NQO1 substrate, directly increases the NAD+/NADH ratio.[1][2][3] | Primarily a selective inhibitor of 15-lipoxygenase (15-LO)[4][5]; also an NQO1 substrate that can increase glutathione levels.[1] |
| Downstream Signaling | Activates the SIRT1/AMPK/PGC-1α pathway, promoting mitochondrial biogenesis.[2][3][6] | Prevents ferroptosis (iron-dependent cell death) and reduces oxidative stress.[4][5] |
| Therapeutic Focus | Primary mitochondrial diseases, particularly those with fatigue and myopathy.[7][8] | A broader range of conditions including Friedreich's ataxia, Leigh syndrome, and other mitochondrial diseases with a strong oxidative stress component.[9][10] |
| Clinical Development | Phase 1a/1b completed, Phase 2 (FALCON study) is ongoing.[8][11] | Multiple clinical trials conducted, including a Phase 2/3 trial (MOVE-FA) in Friedreich's ataxia.[10] |
This compound: A Direct Modulator of the NAD+/NADH Ratio
This compound is an orally available small molecule that acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3] This enzymatic reaction directly oxidizes NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[2][3] This rebalancing of the cellular redox state is hypothesized to be the primary therapeutic mechanism of this compound.
Signaling Pathway
An elevated NAD+/NADH ratio activates downstream signaling pathways crucial for mitochondrial health and function. Specifically, the increased availability of NAD+ stimulates the activity of SIRT1, a sirtuin deacetylase.[2][3] Activated SIRT1, in conjunction with AMP-activated protein kinase (AMPK), leads to the activation of PGC-1α, a master regulator of mitochondrial biogenesis.[2][3][6] This cascade of events is intended to improve cellular energy production and mitigate the effects of mitochondrial dysfunction.
EPI-743 (Vatiquinone): A Multifaceted Redox Modulator
EPI-743, now more commonly known as vatiquinone, was initially developed as a potent antioxidant and a substrate for NQO1, aiming to increase intracellular levels of reduced glutathione (GSH), a key antioxidant.[1] While this mechanism is still considered part of its activity, more recent research has identified a more specific and primary mechanism: the selective inhibition of 15-lipoxygenase (15-LO).[4][5]
Signaling Pathway
15-LO is a critical enzyme in the pathway leading to ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[4] By inhibiting 15-LO, EPI-743 is thought to prevent the cellular damage and death associated with oxidative stress, which is a common pathological feature in many mitochondrial diseases.[4][5] Its role as an NQO1 substrate contributes to its overall effect on cellular redox homeostasis.
Preclinical Data Comparison
Direct comparative preclinical data for this compound and EPI-743 are not available. The following tables summarize key findings from separate studies.
Table 1: In Vitro Efficacy
| Parameter | This compound | EPI-743 (Vatiquinone) |
| Model System | MELAS Patient Fibroblasts | Friedreich's Ataxia & Polymerase γ Deficiency Patient Fibroblasts |
| NAD+/NADH Ratio | Significantly increased above wild-type levels.[2][3] | Data not available. |
| ATP Levels | Significantly increased in 2 out of 3 MELAS cell lines.[2] | Data not available. |
| Lactate Levels | Attenuated elevation in 1 out of 3 MELAS cell lines.[2] | Data not available. |
| ROS Levels | Significantly decreased.[2] | Data not available. |
| Cell Viability (EC50) | Not reported. | ~18-21 nM under oxidative stress induced by L-buthionine-(S,R)-sulfoximine.[1] |
Table 2: NQO1 Enzymatic Activity
| Parameter | This compound | EPI-743 (Vatiquinone) |
| NADH Oxidation (Vmax) | 63.9 µmol/mg/min | Not directly compared to this compound. |
| NADH Oxidation (Km) | 0.27 µM | Not directly compared to this compound. |
| Cytochrome c Reduction (Vmax) | 312.4 µmol/mg/min | Not directly compared to this compound. |
| Cytochrome c Reduction (Km) | 0.79 µM | Not directly compared to this compound. |
Data for this compound from a study comparing it to CoQ10 and Idebenone.[2]
Clinical Trial Data Comparison
Clinical trials for this compound and EPI-743 have been conducted in different patient populations with varying endpoints, making a direct comparison of efficacy challenging.
Table 3: Clinical Trial Overview
| Parameter | This compound | EPI-743 (Vatiquinone) |
| Phase of Development | Phase 2 (FALCON study) ongoing.[8] | Multiple trials completed, including Phase 2/3 (MOVE-FA).[10] |
| Patient Population | Primary Mitochondrial Disease (PMD) with fatigue and myopathy.[7][8] | Friedreich's Ataxia (FA), Leigh Syndrome, Leber Hereditary Optic Neuropathy (LHON), and other mitochondrial diseases.[9][10][12] |
| Key Efficacy Endpoints | Change in fatigue scores and 30-second sit-to-stand test.[11][13] | Modified Friedreich Ataxia Rating Scale (mFARS), visual acuity, and other disease-specific scales.[9][10][12] |
| Reported Outcomes | Phase 1a/1b showed trends of improvement in fatigue and functional strength in a small number of PMD patients over 10 days.[7][13] | MOVE-FA trial in FA did not meet its primary endpoint but showed a significant benefit on upright stability.[10] Open-label studies in Leigh syndrome and LHON suggested reversal of disease progression.[9][12] |
| Safety Profile | Generally well-tolerated; dose-dependent gastrointestinal side effects reported.[7][13] | Generally well-tolerated in clinical trials.[9][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
Measurement of Intracellular NAD+/NADH Ratio
This protocol outlines a common enzymatic cycling assay for the determination of NAD+ and NADH levels in cell lysates.
-
Cell Lysis and Extraction:
-
Harvest cultured cells after treatment with the compound of interest.
-
For NAD+ measurement, lyse cells in an acidic extraction buffer.
-
For NADH measurement, lyse a parallel set of cells in an alkaline extraction buffer.
-
Centrifuge the lysates to remove cell debris.
-
-
Selective Degradation:
-
Heat the acidic extract to degrade NADH.
-
Heat the alkaline extract to degrade NAD+.
-
-
Enzymatic Cycling Assay:
-
Add the treated extracts to a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a chromogenic or fluorogenic reagent.
-
In the presence of NAD+ or NADH, a cycling reaction is initiated, leading to the reduction of the reagent and a change in absorbance or fluorescence.
-
-
Quantification:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the concentrations of NAD+ and NADH based on a standard curve.
-
Determine the NAD+/NADH ratio.
-
SIRT1 Activity Assay
This protocol describes a common fluorometric assay to measure SIRT1 deacetylase activity.
-
Reaction Setup:
-
In a microplate, combine a reaction buffer, a fluorogenic acetylated peptide substrate, and the SIRT1 enzyme preparation (from cell lysates or purified).
-
Initiate the reaction by adding NAD+.
-
-
Deacetylation and Development:
-
Incubate the plate to allow for the deacetylation of the substrate by SIRT1.
-
Add a developer solution containing an enzyme that specifically cleaves the deacetylated substrate, releasing the fluorophore.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer. The intensity is directly proportional to the amount of deacetylated substrate and thus to the SIRT1 activity.
-
AMPK Activation by Western Blot
This protocol details the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.
-
Protein Extraction:
-
Lyse treated cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
For a loading control, re-probe the membrane with an antibody for total AMPK.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the extent of activation.
-
Summary and Future Directions
This compound and EPI-743 are two promising compounds in development for mitochondrial and related diseases, yet they appear to operate through distinct primary mechanisms. This compound directly targets the NAD+/NADH ratio, aiming to enhance mitochondrial biogenesis and function through the SIRT1/AMPK/PGC-1α pathway. In contrast, the most recent evidence suggests EPI-743's primary role is as a selective inhibitor of 15-lipoxygenase, thereby preventing ferroptotic cell death, with its NQO1-mediated antioxidant effects playing a complementary role.
The lack of direct comparative studies makes it impossible to definitively state which compound is more potent or efficacious. The choice of compound for a specific therapeutic application may depend on the underlying pathophysiology of the disease. For conditions primarily driven by a bioenergetic deficit and impaired mitochondrial biogenesis, a direct NAD+ modulator like this compound may be more appropriate. For diseases characterized by severe oxidative stress and iron-mediated cell death, an inhibitor of ferroptosis like EPI-743 could be more beneficial.
Future head-to-head preclinical studies are warranted to directly compare the effects of this compound and EPI-743 on NAD+ metabolism, mitochondrial function, and cellular viability in various disease models. Such studies would provide invaluable data for the rational design of clinical trials and the selection of the most promising therapeutic strategies for patients with mitochondrial diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 4. What is Vatiquinone used for? [synapse.patsnap.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Clinical trials in mitochondrial disorders, an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 8. attachment.news.eu.nasdaq.com [attachment.news.eu.nasdaq.com]
- 9. EPI-743 reverses the progression of the pediatric mitochondrial disease--genetically defined Leigh Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. curefa.org [curefa.org]
- 11. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of EPI-743 on the clinical course of the mitochondrial disease Leber hereditary optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of KL1333 and Other NAD+ Modulators on Gene Expression in Mitochondrial Disease Models
For Immediate Release
Lund, Sweden – In the landscape of therapeutic development for primary mitochondrial diseases (PMDs), the investigational drug KL1333 is emerging as a significant candidate. This guide provides a comparative analysis of this compound's downstream effects on gene expression against other notable compounds, idebenone and EPI-743, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
This compound is an orally available small molecule that acts as a modulator of the intracellular NAD+/NADH ratio.[1][2] Its mechanism of action is centered on its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to an increase in NAD+ levels.[1][2] This elevation in NAD+ triggers a cascade of downstream signaling events pivotal for mitochondrial health and function.
Mechanism of Action and Signaling Pathway
This compound's primary effect is the oxidation of NADH to NAD+, which in turn activates the NAD+-dependent deacetylase SIRT1 and AMP-activated protein kinase (AMPK).[1][2][3] The activation of both SIRT1 and AMPK converges on the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][2][3][4] this compound induces the deacetylation and phosphorylation of PGC-1α, leading to its activation and subsequent upregulation of target genes involved in mitochondrial function and antioxidant response.[1][4]
Downstream Effects on Gene Expression: A Comparative Overview
Experimental data from studies on human fibroblasts from a patient with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) demonstrate that this compound significantly increases the mRNA levels of PGC-1α and its downstream target genes.[1] A comparison with idebenone and EPI-743, which also impact mitochondrial function, reveals distinct but partially overlapping mechanisms centered around the Nrf2 antioxidant response pathway.
| Target Gene | This compound Effect (mRNA levels in MELAS fibroblasts)[1] | Idebenone Effect | EPI-743 Effect |
| PGC-1α | ↑ Significant Increase | ↓ Inhibition of mitochondrial biogenesis responses reported in one study.[5] | Data not available |
| Tfam | ↑ Significant Increase | Data not available | Modulated skeletal muscle mitochondrial gene expression.[6] |
| Nrf1 | ↑ Significant Increase | Data not available | Data not available |
| Nrf2 | ↑ Significant Increase | ↑ Activation and nuclear translocation.[2][3][7][8] | ↑ Activation of Nrf2-dependent genes.[9] |
| Sod2 | ↑ Significant Increase | ↑ Activation of Nrf2-dependent antioxidant genes.[1] | Data not available |
Table 1: Comparison of the Effects of this compound, Idebenone, and EPI-743 on the Expression of Key Mitochondrial and Antioxidant Genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to ascertain the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human fibroblasts from MELAS patients, C2C12 myoblasts, and L6 myoblasts were utilized.[1][2]
-
Treatment: Cells were treated with 1 µM this compound for 24 hours for gene expression analysis.[1]
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the mRNA expression levels of PGC-1α and its target genes (Tfam, Nrf1, Nrf2, and Sod2).
-
Procedure:
-
Total RNA was extracted from treated and untreated cells.
-
cDNA was synthesized from the extracted RNA.
-
qPCR was performed using specific primers for the target genes.
-
Gene expression levels were normalized to a housekeeping gene.[1]
-
Western Blot Analysis for Protein Activation
-
Objective: To determine the activation of AMPK by assessing its phosphorylation status.
-
Procedure:
-
Protein lysates were collected from treated and untreated cells.
-
Proteins were separated by size using SDS-PAGE.
-
Proteins were transferred to a membrane.
-
The membrane was incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
The membrane was then incubated with secondary antibodies.
-
Bands were visualized and quantified to determine the ratio of p-AMPK to total AMPK.
-
NAD+/NADH Ratio Measurement
-
Objective: To quantify the intracellular ratio of NAD+ to NADH.
-
Procedure:
-
Intracellular NAD+ and NADH were extracted from treated and untreated cells.
-
The levels of NAD+ and NADH were measured using a colorimetric or bioluminescent assay kit.
-
The ratio of NAD+ to NADH was calculated based on their concentrations.[1]
-
SIRT1 Activity Assay
-
Objective: To measure the enzymatic activity of SIRT1.
-
Procedure:
-
Cell lysates were prepared from treated and untreated cells.
-
SIRT1 activity was analyzed using a fluorescence-based assay kit. The assay measures the deacetylation of a fluorogenic substrate by SIRT1.[1]
-
Comparative Discussion
This compound demonstrates a clear, targeted effect on the PGC-1α signaling pathway, leading to the upregulation of a suite of genes essential for mitochondrial biogenesis and antioxidant defense. This contrasts with idebenone and EPI-743, whose primary described effects on gene expression are centered on the activation of the Nrf2 pathway.
While all three compounds converge on enhancing the cellular antioxidant capacity through Nrf2, this compound's mechanism appears to be more comprehensive by directly promoting the machinery of mitochondrial production via PGC-1α and its targets like Tfam and Nrf1. The observed inhibition of mitochondrial biogenesis by idebenone in one study warrants further investigation to understand the context-dependent effects of this compound.[5]
The data suggests that this compound may offer a dual benefit of not only protecting against oxidative stress but also actively promoting the generation of new, healthy mitochondria. This dual action could be particularly beneficial for patients with PMDs, where both mitochondrial dysfunction and oxidative stress are key pathological features.
Conclusion
The downstream gene expression effects of this compound, characterized by the robust activation of the PGC-1α signaling network, position it as a promising therapeutic candidate for primary mitochondrial diseases. Its broader impact on mitochondrial biogenesis, in addition to activating antioxidant pathways, may offer a more comprehensive therapeutic approach compared to agents solely focused on the Nrf2 pathway. Further head-to-head comparative studies are warranted to fully elucidate the differential gene expression profiles induced by these compounds and their ultimate clinical implications.
References
- 1. Idebenone: When an antioxidant is not an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idebenone regulates sirt1/Nrf2/TNF-α pathway with inhibition of oxidative stress, inflammation, and apoptosis in testicular torsion/detorsion in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective Effect of Idebenone through Modulation of the Intrinsic Mitochondrial Pathway of Apoptosis in Human Retinal Pigment Epithelial Cells Exposed to Oxidative Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical trials in mitochondrial disorders, an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting NRF2 for the Treatment of Friedreich’s Ataxia: A Comparison among Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of KL1333's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KL1333's mechanism of action with alternative therapeutic strategies for mitochondrial diseases. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are outlined.
This compound: A Novel Modulator of Intracellular NAD+
This compound is an orally available small molecule that acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] This enzymatic reaction involves the oxidation of NADH to NAD+, leading to an increased intracellular NAD+/NADH ratio.[1][3][4][5] The elevation of the NAD+ pool activates downstream signaling pathways, primarily through Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK).[1][3][6] The activation of these pathways culminates in the stimulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[1][3][6]
The therapeutic potential of this compound has been investigated in cellular models of mitochondrial disease, such as fibroblasts from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[1][3][4] In these cells, this compound has been shown to increase ATP levels, reduce the accumulation of lactate and reactive oxygen species (ROS), and enhance mitochondrial mass and oxidative capacity.[1][2][3]
Comparative Analysis with Alternative Therapies
Several other compounds are being investigated for the treatment of mitochondrial diseases, each with a distinct mechanism of action. This section compares this compound with key alternatives.
| Feature | This compound | Idebenone | EPI-743 / Vatiquinone | Elamipretide (MTP-131) | MitoQ |
| Primary Mechanism | NQO1 Substrate, NAD+/NADH Ratio Modulation | Coenzyme Q10 Analog, Electron Carrier, Antioxidant | para-Benzoquinone, NQO1 Cofactor, Augments Glutathione Biosynthesis | Binds to Cardiolipin, Stabilizes Inner Mitochondrial Membrane | Mitochondria-Targeted Antioxidant |
| Molecular Target | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Mitochondrial Electron Transport Chain (Complexes I & III) | NAD(P)H:quinone oxidoreductase 1 (NQO1), 15-lipoxygenase | Cardiolipin | Mitochondrial Matrix (via TPP+ cation) |
| Key Downstream Effects | ↑SIRT1, ↑AMPK, ↑PGC-1α, ↑Mitochondrial Biogenesis | ↑ATP Production, ↓Oxidative Stress | ↑Reduced Glutathione, ↓Oxidative Stress, ↓Inflammation | Stabilizes Cristae, ↑ATP Production, ↓ROS Production | ↓Mitochondrial ROS, Protects against Oxidative Damage |
Quantitative Performance Data
The following tables summarize the reported quantitative effects of this compound and its comparators on key cellular and mitochondrial parameters.
Table 1: Effect on Intracellular NAD+/NADH Ratio
| Compound | Cell Type | Treatment Conditions | NAD+/NADH Ratio Change | Reference |
| This compound | MELAS Fibroblasts | 1 µM for 30 min | Significantly increased above wild-type levels | [3][4][5] |
| This compound | C2C12 Myoblasts | 1 µM for 30 min | Significant increase | [7][8] |
| This compound | L6 Myoblasts | 2 µM for 30 min | Significant increase | [7][8] |
Table 2: Effect on Intracellular ATP Levels
| Compound | Cell Type | Treatment Conditions | ATP Level Change | Reference |
| This compound | MELAS Fibroblasts | 1 µM for 24 h | Significantly increased | [1][4] |
| Idebenone | MELAS Fibroblasts | 1 µM for 24 h | No significant change | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Intracellular NAD+/NADH Ratio (Enzymatic Cycling Assay)
This protocol is based on the principle of enzymatic cycling to amplify the NAD+ and NADH signals, which are then measured colorimetrically or fluorometrically.
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Acid extraction buffer (e.g., 0.5 M perchloric acid)
-
Alkaline extraction buffer (e.g., 0.5 M KOH)
-
NAD+/NADH assay kit (containing cycling enzyme mix, developer solution, and standards)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound or other compounds for the specified time.
-
Sample Preparation:
-
For NAD+ measurement, lyse cells with acid extraction buffer.
-
For NADH measurement, lyse cells with alkaline extraction buffer.
-
Neutralize the extracts.
-
Centrifuge to remove cell debris.
-
-
Assay:
-
Add the extracted samples and NAD+/NADH standards to a 96-well plate.
-
Add the NAD cycling enzyme mix to each well.
-
Incubate at room temperature.
-
Add the developer solution.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the readings of the NAD+/NADH standards.
-
Calculate the NAD+ and NADH concentrations in the samples based on the standard curve.
-
Calculate the NAD+/NADH ratio.
-
Measurement of Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Start the assay, which will sequentially inject the inhibitors and measure OCR.
-
-
Data Analysis:
-
The Seahorse software calculates key mitochondrial parameters:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP-linked Respiration: The decrease in OCR after the addition of oligomycin.
-
Maximal Respiration: The maximum OCR achieved after the addition of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
-
Measurement of Intracellular ATP Levels (Luciferase-Based Bioluminescence Assay)
This assay quantifies ATP based on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase.
Materials:
-
Cell culture reagents
-
Cell lysis buffer
-
ATP assay kit (containing luciferase, luciferin, and ATP standard)
-
Opaque-walled 96-well microplate
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate and treat with compounds as required.
-
Sample Preparation:
-
Lyse the cells according to the kit instructions to release intracellular ATP.
-
-
Assay:
-
Prepare the luciferase-luciferin reagent.
-
Add the reagent to each well containing the cell lysate.
-
Incubate for a short period at room temperature to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Create a standard curve using the ATP standards.
-
Determine the ATP concentration in the samples from the standard curve.
-
Visualizing the Pathways and Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Idebenone? [synapse.patsnap.com]
- 3. Elamipretide: A Review of Its Structure, Mechanism of Action, and Therapeutic Potential. [sites.einsteinmed.edu]
- 4. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
cross-validation of KL1333's therapeutic effects in different mitochondrial disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of KL1333 in various mitochondrial disease models, juxtaposed with other therapeutic alternatives. The information is supported by experimental data from preclinical studies to facilitate an objective evaluation of this compound's potential.
Introduction to this compound and Mitochondrial Disease
Mitochondrial diseases are a group of debilitating genetic disorders caused by dysfunctional mitochondria, the powerhouses of our cells. These conditions lead to impaired energy production and can affect virtually any organ in the body. One of the most common is Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS).[1] Current treatment options are limited and largely supportive, highlighting the urgent need for effective therapies.[1]
This compound is an investigational drug that acts as a modulator of the intracellular nicotinamide adenine dinucleotide (NAD+) pool.[2] It functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that oxidizes NADH to NAD+.[2] This mechanism effectively increases the NAD+/NADH ratio, a critical factor in cellular redox homeostasis and energy metabolism that is often dysregulated in mitochondrial diseases.[1]
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its therapeutic effects by activating a key signaling cascade that promotes mitochondrial biogenesis and function. The increased NAD+/NADH ratio resulting from NQO1-mediated NADH oxidation by this compound triggers the activation of SIRT1 and AMP-activated protein kinase (AMPK).[3] These, in turn, activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3]
References
- 1. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 2. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Safety and Toxicity Profiles of NAD+ Boosters: KL1333, Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and NADH
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies targeting cellular aging and mitochondrial dysfunction is rapidly evolving, with a significant focus on modulating nicotinamide adenine dinucleotide (NAD+) levels. NAD+ is a critical coenzyme in cellular metabolism and energy production. As NAD+ levels decline with age, supplementation with NAD+ precursors, or "boosters," has gained considerable interest. This guide provides a detailed comparison of the safety and toxicity profiles of a novel NAD+ modulator, KL1333, against other prominent NAD+ boosters: nicotinamide riboside (NR), nicotinamide mononucleotide (NMN), and nicotinamide adenine dinucleotide hydride (NADH). The information presented herein is collated from preclinical studies and clinical trials to offer an objective resource for the scientific community.
Executive Summary
This compound is an investigational drug currently in clinical development for primary mitochondrial diseases (PMDs).[1][2][3][4] Its mechanism of action involves the modulation of the intracellular NAD+/NADH ratio.[5] Nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) are precursors in the NAD+ salvage pathway, while NADH is the reduced form of NAD+.[6] All four molecules aim to increase or balance the cellular NAD+ pool, but their safety and toxicity profiles, as established through preclinical and clinical evaluation, exhibit distinct characteristics. This guide synthesizes the available data to facilitate a comprehensive understanding of their comparative safety.
Quantitative Safety and Toxicity Data
The following tables summarize the key quantitative data from preclinical toxicology studies and reported adverse events from human clinical trials for this compound, NR, NMN, and NADH.
Table 1: Preclinical Toxicology Data
| NAD+ Booster | Test Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | LD50 (Median Lethal Dose) | Key Findings |
| This compound | Data not publicly available | - | - | - | Currently undergoing clinical evaluation; preclinical toxicology data not yet published in detail. |
| Nicotinamide Riboside (NR) | Rat | 90 days | 300 - 500 mg/kg/day (males), 1200 mg/kg/day (females)[7][8][9] | >5000 mg/kg (acute)[10] | Generally well-tolerated. At very high doses, effects on liver, kidney, ovaries, and testes were noted.[11] |
| Nicotinamide Mononucleotide (NMN) | Rat | 90 days | 800 - 1500 mg/kg/day[5][12][13][14] | >2000 - 5000 mg/kg (acute)[5][12][15] | High doses may lead to weight loss and decreased food consumption.[16] No significant organ toxicity at NOAEL. |
| NADH | Dog | 14 days (oral) | 150 mg/kg/day[17][18] | Not established | Well-tolerated orally. Intravenous administration showed cardiovascular and CNS effects at higher doses.[17] |
Table 2: Summary of Adverse Events in Human Clinical Trials
| NAD+ Booster | Dosage Range | Study Population | Common Adverse Events | Serious Adverse Events |
| This compound | Up to 75 mg/day | Healthy volunteers and PMD patients | Dose-dependent gastrointestinal side effects (e.g., nausea).[19][20][21] | None reported to date.[19][20][21] |
| Nicotinamide Riboside (NR) | Up to 2000 mg/day | Healthy adults, overweight/obese individuals, older adults | Mild and transient; similar to placebo.[22][23][24][25] May include mild digestive discomfort.[9] | None reported.[22][23][26] |
| Nicotinamide Mononucleotide (NMN) | Up to 1250 mg/day | Healthy adults, prediabetic women | Mild and transient; similar to placebo.[9][27][28] May include digestive discomfort, headaches, and fatigue.[9] | None reported.[27][28] |
| NADH | 5-10 mg/day | Chronic fatigue syndrome patients, healthy adults | Generally well-tolerated.[29][30][31][32][33] High doses (>10 mg/day) may cause agitation, anxiety, and sleeplessness.[24] Mild side effects can include muscle pain, fatigue, and headaches.[32] | None reported.[29][30][31][32][33] |
Signaling Pathways and Mechanism of Action
The mechanism by which each of these molecules modulates NAD+ levels is crucial to understanding their physiological effects and potential for toxicity.
This compound and NAD+ Modulation
This compound is an orally available small molecule that acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][8] This interaction leads to the oxidation of NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[5] The elevated NAD+ levels subsequently activate downstream signaling pathways, including SIRT1 and AMPK, which in turn activate PGC-1α, a master regulator of mitochondrial biogenesis.[5][8] This mechanism aims to improve mitochondrial function and energy production, particularly in the context of mitochondrial diseases.[5]
Figure 1: Simplified signaling pathway of this compound action.
NAD+ Biosynthesis Pathways for NR and NMN
NR and NMN are precursors that feed into the NAD+ salvage pathway, the primary route for NAD+ synthesis in most tissues.[6] NR is converted to NMN by nicotinamide riboside kinases (NRKs), and NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[6]
Figure 2: The NAD+ salvage pathway for NR and NMN.
Experimental Protocols for Key Toxicity Studies
A comprehensive assessment of the safety and toxicity of a compound relies on a battery of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments commonly cited in the safety evaluation of NAD+ boosters.
Acute Oral Toxicity Study (Following OECD Guideline 425)
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Methodology:
-
Animal Model: Typically, female rats are used as they are often slightly more sensitive.[12]
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days prior to the study.[12]
-
Dosing: The test substance is administered orally by gavage. A stepwise procedure is used where a single animal is dosed at a time.[10]
-
Dose Selection: The initial dose is selected based on a preliminary "sighting study" or existing data. Subsequent doses are increased or decreased by a fixed factor depending on the outcome (survival or death) of the previously dosed animal.[12]
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is calculated using a statistical method, such as the maximum likelihood method.[10]
Subchronic 90-Day Oral Toxicity Study (Following OECD Guideline 408)
Objective: To evaluate the adverse effects of a substance following repeated oral administration over a 90-day period.
Methodology:
-
Animal Model: Typically, rats are used.
-
Groups: At least three dose groups and a control group are used, with an equal number of male and female animals in each group.
-
Dosing: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days.
-
Observations: Daily clinical observations are performed. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at the end of the study.
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded, and histopathological examination of major organs and tissues is performed.
-
Data Analysis: Statistical analysis is performed to identify any dose-related effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).
In Vitro Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471):
-
Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It assesses the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[34][35][36][37]
-
Procedure: Bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the control.[36]
In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473):
-
Principle: This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes).[19][26][32][38][39]
-
Procedure: Cell cultures are treated with the test substance at several concentrations, with and without metabolic activation. Cells are harvested at metaphase, and chromosomes are analyzed microscopically for aberrations.[38]
In Vivo Genotoxicity Assay
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474):
-
Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.[20][22][24][25][28]
-
Procedure: Rodents (usually mice or rats) are treated with the test substance, typically via the intended clinical route of administration. Bone marrow or peripheral blood is collected, and the frequency of micronucleated polychromatic erythrocytes (or reticulocytes) is determined.[20][28]
Figure 3: General experimental workflow for toxicity assessment.
Comparative Safety and Toxicity Profiles
Based on the available data, a comparative assessment of the safety and toxicity profiles of these four NAD+ boosters can be made.
-
This compound: As an investigational drug in early-stage clinical trials, the safety profile of this compound is still being established.[1] The primary adverse events reported are dose-dependent gastrointestinal issues, which are common in early clinical development.[19][20][21] The lack of publicly available comprehensive preclinical toxicology data limits a direct comparison with the other NAD+ boosters at this stage.
-
Nicotinamide Riboside (NR): NR has a well-documented safety profile from both extensive preclinical studies and numerous clinical trials.[22][23][25] It is generally recognized as safe (GRAS) at recommended doses.[6] The NOAELs established in animal studies are significantly higher than the typical human equivalent doses used in clinical trials, indicating a wide safety margin.[7][8] Adverse events in humans are rare, mild, and comparable to placebo.[22][23]
-
Nicotinamide Mononucleotide (NMN): Similar to NR, NMN has demonstrated a favorable safety profile in preclinical and clinical studies.[9][27] The NOAELs from 90-day rat studies are also high, suggesting low subchronic toxicity.[5][12][13] Clinical trials have not reported any serious adverse events, with only mild and transient side effects observed.[9][27][28]
-
NADH: NADH has been used in clinical studies for various conditions, particularly chronic fatigue syndrome, and is generally considered safe and well-tolerated at typical oral doses of 5-10 mg per day.[29][30][31][32][33] The potential for side effects such as agitation and insomnia appears to be associated with higher doses.[24] The preclinical toxicology data for oral administration is less extensive compared to NR and NMN.
Conclusion
The safety profile of this compound is still under evaluation in ongoing clinical trials. Early data suggests it is well-tolerated, with dose-dependent gastrointestinal side effects being the most common adverse events. As a novel investigational drug, a direct and complete comparison with the more established NAD+ boosters awaits the publication of its full preclinical and clinical data packages.
For researchers and drug development professionals, this comparative guide highlights the current understanding of the safety and toxicity of these NAD+ modulating compounds. The favorable safety profiles of NR and NMN provide a benchmark for the development of new NAD+ boosters like this compound. Continued research and transparent data sharing will be essential for a comprehensive risk-benefit assessment of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Optimizing rare disorder trials: a phase 1a/1b randomized study of this compound in adults with mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Safety Assessment of High-Purity, Synthetic Nicotinamide Riboside (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. dovepress.com [dovepress.com]
- 12. scribd.com [scribd.com]
- 13. goldmanlaboratories.com [goldmanlaboratories.com]
- 14. Safety evaluation after acute and sub-chronic oral administration of high purity nicotinamide mononucleotide (NMN-C®) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Canadian Toxicity Study Shows Little to No Adverse Effects of NMN [nmn.com]
- 17. researchgate.net [researchgate.net]
- 18. department.kccollege.ac.in [department.kccollege.ac.in]
- 19. oecd.org [oecd.org]
- 20. criver.com [criver.com]
- 21. microbenotes.com [microbenotes.com]
- 22. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 25. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oecd.org [oecd.org]
- 27. clinicaltrials.eu [clinicaltrials.eu]
- 28. nucro-technics.com [nucro-technics.com]
- 29. researchgate.net [researchgate.net]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. criver.com [criver.com]
- 33. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts | Semantic Scholar [semanticscholar.org]
- 34. Ames test - Wikipedia [en.wikipedia.org]
- 35. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 36. acmeresearchlabs.in [acmeresearchlabs.in]
- 37. thesciencenotes.com [thesciencenotes.com]
- 38. eurofins.de [eurofins.de]
- 39. In Vitro Cytogenetic Assays: Chromosomal Aberrations and Micronucleus Tests | Springer Nature Experiments [experiments.springernature.com]
Validating the Link Between KL1333-Induced NAD+ Increase and Improved Cell Viability: A Comparative Guide
This guide provides a comprehensive comparison of KL1333 with other NAD+ modulating alternatives, focusing on the experimental validation of its mechanism of action. For researchers, scientists, and drug development professionals, this document outlines the signaling pathways, experimental workflows, and quantitative data supporting the therapeutic potential of this compound in treating mitochondrial diseases by enhancing cellular NAD+ levels and, consequently, improving cell viability.
Mechanism of Action: How this compound Modulates Cellular Energetics
This compound is an orally available small molecule designed to address the metabolic dysfunctions characteristic of mitochondrial diseases.[1] Its primary mechanism involves the modulation of intracellular nicotinamide adenine dinucleotide (NAD+) levels. This compound acts as a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which facilitates the oxidation of NADH to NAD+.[2][3] This rebalancing of the intracellular NAD+/NADH ratio is crucial, as this ratio is often diminished in mitochondrial diseases.[2]
The elevation in NAD+ levels triggers a cascade of downstream signaling events beneficial for mitochondrial health.[2][4] Increased NAD+ activates sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, and AMP-activated protein kinase (AMPK).[2][5] The activation of both SIRT1 and AMPK converges on the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[2][3] This signaling cascade ultimately leads to increased mitochondrial mass and improved oxidative capacity, resulting in higher ATP production and reduced levels of lactate and reactive oxygen species (ROS).[2][4]
Comparison with Alternative NAD+-Boosting Strategies
This compound's mechanism of action, which directly modulates the NAD+/NADH ratio, distinguishes it from other common strategies aimed at increasing cellular NAD+ pools. The primary alternatives include NAD+ precursors and inhibitors of NAD+-consuming enzymes.
| Strategy | Mechanism of Action | Examples | Key Considerations |
| Direct NAD+ Modulation | Acts as a substrate for NQO1 to increase the NAD+/NADH ratio through NADH oxidation.[2][3] | This compound , Idebenone | Directly targets the redox balance. Efficacy can be dependent on NQO1 expression levels. |
| NAD+ Precursors | Provide the building blocks for NAD+ synthesis through the salvage pathway.[6] | Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN) | Relies on the activity of downstream enzymes for conversion to NAD+. Bioavailability and cellular uptake can vary. |
| Inhibition of NAD+ Consumption | Block the activity of enzymes that degrade NAD+, such as PARPs and CD38, thereby preserving the existing NAD+ pool.[5] | PARP inhibitors, CD38 inhibitors | Prevents NAD+ depletion but does not directly stimulate new NAD+ synthesis. |
Quantitative Data Summary: The Effects of this compound in MELAS Fibroblasts
Studies utilizing human fibroblasts from patients with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) have provided quantitative evidence of this compound's efficacy.
Table 1: Effect of this compound on NAD+/NADH Ratio and Downstream Signaling
| Parameter | Condition | Fold Change / Effect | Reference |
| NAD+/NADH Ratio | MELAS Fibroblasts + 1 µM this compound | Significantly Increased | [2] |
| SIRT1 Activity | C2C12 & L6 Myoblasts + this compound | Significantly Increased | [5] |
| AMPK Activation | MELAS Fibroblasts + 1 µM this compound | Increased Phosphorylation | [2] |
Table 2: Effect of this compound on Cellular Metabolism and Viability
| Parameter | Condition | % Change vs. Untreated MELAS Cells | Reference |
| Intracellular ATP | MELAS Fibroblasts + 1 µM this compound (24h) | Increased | [4] |
| Intracellular Lactate | MELAS Fibroblasts + 1 µM this compound (24h) | Decreased | [4] |
| Reactive Oxygen Species (ROS) | MELAS Fibroblasts + 1 µM this compound (24h) | Decreased | [4] |
| Mitochondrial Mass | MELAS Fibroblasts + this compound | Increased | [2][4] |
| Mitochondrial Membrane Potential | MELAS Fibroblasts + this compound | Increased | [2][4] |
Experimental Protocols for Validating the Mechanism of Action
To rigorously validate that the pro-viability effects of this compound are mediated through its intended NQO1-NAD+ pathway, a structured experimental approach is necessary. This involves demonstrating the direct link between NQO1 activity, NAD+ elevation, and the subsequent improvement in cellular health markers.
The use of an NQO1-specific inhibitor, such as ES936, is critical.[2] If this compound's effects on NAD+ levels and cell viability are blocked in the presence of the inhibitor, it provides strong evidence that its mechanism is NQO1-dependent.[2]
This protocol is based on commercially available NAD/NADH assay kits.
Objective: To quantify the intracellular concentrations of NAD+ and NADH and determine the NAD+/NADH ratio in response to this compound treatment.
Materials:
-
Cells (e.g., MELAS fibroblasts, C2C12 myoblasts)
-
This compound and NQO1 inhibitor (e.g., ES936)
-
NAD/NADH Assay Kit (e.g., from Abcam, BioAssay Systems)[7]
-
NAD/NADH Extraction Buffer
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in 96-well plates and culture until they reach the desired confluency. Treat the cells with the vehicle control, this compound, NQO1 inhibitor, and a combination of this compound and the inhibitor for the specified duration (e.g., 30 minutes to 24 hours).[2][4]
-
Sample Preparation (Extraction):
-
Aspirate the culture medium and wash the cells with cold PBS.
-
To measure total NAD+ and NADH, lyse the cells using the provided extraction buffer.
-
To measure NAD+ and NADH separately, perform differential extraction. For NAD+ measurement, add acid extraction buffer to the cell pellet to degrade NADH. For NADH measurement, add base extraction buffer to a separate pellet to degrade NAD+.[8]
-
Neutralize the extracts as per the kit's instructions.
-
-
Assay Reaction:
-
Add the NAD cycling reagent or a similar enzyme mixture provided in the kit to each well containing the cell extracts.
-
Incubate the plate at room temperature for 1 to 4 hours, protected from light.[9]
-
-
Measurement:
-
Measure the absorbance or fluorescence at the specified wavelength (e.g., 450 nm for colorimetric assays) using a microplate reader.[9]
-
-
Data Analysis:
-
Generate a standard curve using the provided NAD+ standards.
-
Calculate the concentration of NAD+ and NADH in the samples based on the standard curve.
-
Calculate the NAD+/NADH ratio.
-
Normalize the results to protein concentration or cell number.
-
This protocol measures cell metabolic activity as an indicator of cell viability.[10]
Objective: To assess the effect of this compound on the viability of cells.
Materials:
-
Cells in a 96-well plate, treated as described above.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., SDS-HCl or DMSO).[11]
-
Microplate reader.
Procedure:
-
Cell Treatment: Following treatment with this compound and/or inhibitors, proceed with the assay.
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the background absorbance from a well with medium only.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Conclusion
The available evidence strongly supports the hypothesis that this compound improves cell viability and mitochondrial function by increasing the intracellular NAD+/NADH ratio in a NQO1-dependent manner. The resulting activation of the SIRT1/AMPK/PGC-1α signaling pathway enhances mitochondrial biogenesis and cellular energy production.[2][3] This mechanism distinguishes this compound from other NAD+-boosting strategies and provides a targeted therapeutic approach for mitochondrial diseases. Rigorous experimental validation, including the use of specific inhibitors and comprehensive metabolic and viability assays, is crucial for confirming this link and advancing the development of this promising therapeutic candidate. Early clinical trials have shown that this compound is generally safe and well-tolerated, with promising results in reducing fatigue and improving muscle function in patients with primary mitochondrial disease.[12][13][14]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 3. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvaging hope: Is increasing NAD+ a key to treating mitochondrial myopathy? | EMBO Molecular Medicine [link.springer.com]
- 7. Measurement of intracellular NAD+/NADH levels. [bio-protocol.org]
- 8. Determining the Extremes of the Cellular NAD(H) Level by Using an Escherichia coli NAD+-Auxotrophic Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Early clinical trial shows promising results for adults with primary mitochondrial disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 13. This compound for Mitochondrial Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. musculardystrophyuk.org [musculardystrophyuk.org]
A Head-to-Head Analysis of KL1333 and Other Potential Treatments for MELAS
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS) is a debilitating mitochondrial disease with no proven effective treatment.[1][2] The current therapeutic landscape is primarily composed of supportive care and cofactor supplementation aimed at mitigating the severe symptoms of the disease.[3][4] This guide provides a comparative analysis of the investigational drug KL1333 against other potential therapeutic agents for MELAS, focusing on their mechanisms of action and available experimental data.
This compound: A Novel NAD+ Modulator
This compound is an orally available small molecule that acts as a modulator of the intracellular nicotinamide adenine dinucleotide (NAD+) pool.[1][5][6] It functions as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that oxidizes NADH to NAD+, thereby increasing the intracellular NAD+/NADH ratio.[1][5][6] This is significant in MELAS, where a deficiency in the mitochondrial respiratory chain often leads to a decreased NAD+/NADH ratio.[7] The elevation of NAD+ levels by this compound triggers a signaling cascade that enhances mitochondrial biogenesis and function.[1][5]
Preclinical Data for this compound in MELAS Fibroblasts
A key preclinical study investigated the effects of this compound on fibroblasts derived from a MELAS patient. The results demonstrated a significant improvement in several key bioenergetic parameters.
| Parameter | Result with this compound (1 µM) | Fold Change vs. Untreated MELAS Fibroblasts | Reference |
| ATP Levels | Increased | ~1.5 - 2.0 | [6][7] |
| Lactate Levels | Decreased | Significant Reduction | [5][6] |
| Reactive Oxygen Species (ROS) Levels | Decreased | Significant Reduction | [5][6] |
| Mitochondrial Mass | Increased | Data indicates increase | [5][8] |
| Mitochondrial Membrane Potential | Increased | Data indicates increase | [5][8] |
| NAD+/NADH Ratio | Increased | Significantly Increased | [1] |
Other Potential MELAS Treatments: A Comparative Overview
While direct head-to-head clinical trials are scarce, a comparison of the mechanisms of action provides insight into the different therapeutic strategies being explored for MELAS.
| Treatment | Mechanism of Action | Available Experimental Evidence |
| L-Arginine | Precursor to nitric oxide (NO), which may improve cerebral blood flow and reduce the severity of stroke-like episodes.[4][9] | Clinical reports and some studies suggest benefit in the acute management of stroke-like episodes.[3][4][9] |
| Coenzyme Q10 (CoQ10) | An essential component of the electron transport chain and a potent antioxidant. Supplementation aims to improve electron flow and reduce oxidative stress.[2][3] | Widely used in mitochondrial diseases, with some studies in MELAS models showing reversal of respiratory defects.[2][10] |
| Riboflavin (Vitamin B2) | A precursor to flavin adenine dinucleotide (FAD), a crucial cofactor for complexes I and II of the respiratory chain.[2][4] | Case reports and studies in MELAS cell models suggest it can improve respiratory chain function.[2][10] |
| Nicotinamide Riboside (NR) | A precursor to NAD+, aiming to increase the cellular NAD+ pool and thereby enhance mitochondrial function and biogenesis.[11][12] | Preclinical studies in mouse models of mitochondrial myopathy have shown promising results in improving mitochondrial biogenesis and function.[11][12] |
| Idebenone | A synthetic analogue of CoQ10 that can also act as an antioxidant and facilitate mitochondrial electron flow.[7] | Compared to this compound in a preclinical study, idebenone was found to be a less potent substrate for NQO1 and had a weaker effect on ATP levels in MELAS fibroblasts.[7] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in MELAS.
Caption: Proposed signaling pathway of this compound in MELAS cells.
General Experimental Workflow for Evaluating MELAS Treatments
This diagram outlines a typical workflow for the preclinical evaluation of potential therapeutic compounds for MELAS.
Caption: A generalized workflow for the preclinical evaluation of MELAS treatments.
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound in MELAS fibroblasts, based on the available literature.
Cell Culture and Treatment
Human fibroblasts were derived from a skin biopsy of a patient with MELAS carrying the m.3243A>G mutation.[2] The cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells were treated with 1 µM this compound for specified durations.
Measurement of Intracellular ATP, Lactate, and ROS
-
ATP Levels: Intracellular ATP levels were measured using a luminescence-based ATP assay kit. Cells were lysed, and the lysate was mixed with a substrate/enzyme solution. The resulting luminescence, proportional to the ATP concentration, was measured using a microplate reader.[6]
-
Lactate Levels: Intracellular lactate levels were determined using a colorimetric lactate assay kit. Cell lysates were reacted with an enzyme mixture, and the absorbance was measured to quantify lactate concentration.[6]
-
ROS Levels: Reactive oxygen species levels were assessed using the fluorescent probe CM-H2DCFDA. Cells were stained with the probe, and the fluorescence intensity was measured by flow cytometry.[6]
Analysis of Mitochondrial Mass and Membrane Potential
-
Mitochondrial Mass: Mitochondrial mass was quantified by staining cells with MitoTracker Green FM, a fluorescent dye that localizes to mitochondria regardless of membrane potential. The fluorescence intensity was then measured by flow cytometry.[8]
-
Mitochondrial Membrane Potential: Mitochondrial membrane potential was measured using the fluorescent dye tetramethylrhodamine, methyl ester (TMRM). Cells were stained with TMRM, and the fluorescence intensity, which is dependent on the mitochondrial membrane potential, was analyzed by flow cytometry.[8]
Western Blotting
To assess the activation of signaling pathways, protein levels of key molecules such as SIRT1, AMPK, and PGC-1α were analyzed by Western blotting. Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins.
Conclusion
This compound represents a promising therapeutic candidate for MELAS with a distinct mechanism of action centered on modulating the cellular NAD+/NADH ratio. Preclinical data in MELAS patient-derived fibroblasts demonstrate its potential to improve mitochondrial bioenergetics and function. While direct comparative clinical data with other potential treatments like L-arginine, Coenzyme Q10, and nicotinamide riboside is not yet available, this compound's targeted approach to addressing the core energy deficit in MELAS is a significant advancement. Ongoing clinical trials, such as the FALCON study, will be crucial in determining the clinical efficacy and safety of this compound and its place in the future therapeutic landscape for MELAS and other primary mitochondrial diseases.[13][14]
References
- 1. Frontiers | this compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts [frontiersin.org]
- 2. Screening of effective pharmacological treatments for MELAS syndrome using yeasts, fibroblasts and cybrid models of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MELAS Syndrome Treatment & Management: Approach Considerations, Medical Care, Consultations [emedicine.medscape.com]
- 5. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel NAD+ Modulator, Improves Energy Metabolism and Mitochondrial Dysfunction in MELAS Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. researchgate.net [researchgate.net]
- 11. Salvaging hope: Is increasing NAD+ a key to treating mitochondrial myopathy? | EMBO Molecular Medicine [link.springer.com]
- 12. Salvaging hope: Is increasing NAD+ a key to treating mitochondrial myopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. abliva.com [abliva.com]
A Comparative In Vitro Analysis of KL1333 and Standard-of-Care Treatments for Mitochondrial Disease
An objective guide for researchers and drug development professionals on the long-term efficacy of the novel NAD+ modulator KL1333 compared to current standard-of-care therapies for primary mitochondrial diseases, supported by experimental data.
This guide provides a comprehensive comparison of the investigational drug this compound against the standard-of-care treatments for mitochondrial diseases, focusing on their in vitro efficacy. The data presented is derived from studies on patient-derived cells, primarily fibroblasts from individuals with Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), a common form of mitochondrial disease.
Executive Summary
This compound, a novel NAD+ modulator, has demonstrated significant potential in preclinical in vitro studies by directly targeting the underlying energy production deficits in mitochondrial disease. In head-to-head comparisons within the same experimental models, this compound has shown a more pronounced and multifaceted effect on key mitochondrial functions compared to the current standard-of-care, which typically involves a cocktail of vitamins and cofactors such as Coenzyme Q10 (CoQ10), L-arginine, and creatine. While the standard-of-care components have shown modest benefits in specific cellular processes, this compound appears to orchestrate a broader and more integrated improvement in mitochondrial health, from enhancing the fundamental NAD+/NADH ratio to boosting ATP production and reducing oxidative stress.
Data Presentation: Quantitative Comparison of In Vitro Efficacy
The following tables summarize the quantitative data from in vitro studies, comparing the effects of this compound and standard-of-care treatments on key biomarkers of mitochondrial function in human fibroblasts from MELAS patients.
| Parameter | This compound | Standard-of-Care (Coenzyme Q10) | Standard-of-Care (L-arginine) | Standard-of-Care (Creatine) |
| NAD+/NADH Ratio | Significantly increased | Data not available | Data not available | Data not available |
| ATP Levels | Increased[1] | Accelerated regeneration after irradiation[2] | May enhance through TCA cycle intermediates[3] | Prevents depletion in oxidatively stressed myoblasts |
| Lactate Levels | Decreased[1] | Attenuated rise after exercise in clinical trial[4] | Data not available | Data not available |
| Reactive Oxygen Species (ROS) | Decreased[1] | Decreased in fibroblasts from RR-MADD patients[5][6] | Data not available | Prevents increase in oxidatively stressed myoblasts[7] |
| Mitochondrial Mass | Increased[1] | Data not available | Data not available | Data not available |
| Mitochondrial Membrane Potential | Increased[1] | Preserved after irradiation[2] | Data not available | Modulated in oxidatively stressed myoblasts[8] |
| Oxygen Consumption Rate | Increased[1] | Data not available | Data not available | Data not available |
| Nitric Oxide (NO) Production | Data not available | Data not available | Increased in children with MELAS[9][10] | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in mitochondrial function.
Standard of Care Signaling Pathways
References
- 1. imrpress.com [imrpress.com]
- 2. Accelerated Regeneration of ATP Level after Irradiation in Human Skin Fibroblasts by Coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine Supplementation in MELAS Syndrome: What Do We Know about the Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized trial of coenzyme Q10 in mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Creatine Prevents the Structural and Functional Damage to Mitochondria in Myogenic, Oxidatively Stressed C2C12 Cells and Restores Their Differentiation Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Creatine supplementation enhances the mitochondrial function in oxidatively injured myoblasts [iris.uniroma5.it]
- 9. Frontiers | Nitric Oxide Deficiency in Mitochondrial Disorders: The Utility of Arginine and Citrulline [frontiersin.org]
- 10. Restoration of impaired nitric oxide production in MELAS syndrome with citrulline and arginine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for KL1333: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like KL1333 are paramount for ensuring laboratory safety and environmental compliance. As an orally available NAD+ modulator and a derivative of β-lapachone, this compound requires careful management throughout its lifecycle, including its final disposition. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory best practices and information derived from available safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the nature of quinone-based compounds and general laboratory safety protocols, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect from splashes or airborne particles.
-
Lab Coat: A standard laboratory coat will protect clothing and skin from contamination.
All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Key Safety and Disposal Considerations for this compound
The following table summarizes the critical information for the safe handling and disposal of this compound.
| Category | Description |
| Chemical Name | This compound |
| Synonyms | NQO1 activator 1 |
| Chemical Family | Naphthoquinone derivative (specifically, a derivative of β-lapachone) |
| Primary Route of Exposure | Inhalation, ingestion, skin and eye contact. |
| Known Hazards | While a specific, comprehensive hazard profile for this compound is not publicly available due to its investigational nature, related quinone compounds can be skin and respiratory irritants. It is prudent to handle it as a potentially hazardous substance. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses or goggles, and a lab coat. |
| In case of a Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as chemical waste. Avoid generating dust. |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (solid or in solution) and the quantity to be discarded. As a guiding principle, all forms of this compound waste should be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][3][4]
Disposal of Solid (Powder) this compound
-
Waste Identification and Collection:
-
Unused, expired, or contaminated solid this compound should be collected in a clearly labeled, sealed, and compatible container (e.g., a glass or high-density polyethylene (HDPE) bottle).
-
The container must be labeled as "Hazardous Waste" and clearly state "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS program. Do not dispose of solid this compound in the regular trash.
-
Disposal of this compound in Solution
This compound is soluble in organic solvents such as DMSO.[5] Therefore, solutions of this compound should be disposed of as organic solvent waste.
-
Waste Segregation and Collection:
-
Do not pour this compound solutions down the drain.
-
Collect all solutions containing this compound in a dedicated, sealed, and solvent-compatible waste container (e.g., a glass bottle with a screw cap).
-
Avoid mixing this compound waste with other incompatible waste streams.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) used, with their approximate concentrations.
-
-
Storage:
-
Keep the waste container tightly closed and store it in a designated satellite accumulation area for hazardous waste.
-
-
Disposal:
-
When the container is full or ready for disposal, contact your institution's EHS office for collection.
-
Disposal of Contaminated Labware and Materials
-
Solid Waste:
-
Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag. This bag should be sealed and placed in a secondary container for disposal.
-
-
Glassware:
-
Glassware can be decontaminated by rinsing with a suitable solvent in which this compound is soluble (e.g., DMSO).
-
The resulting solvent rinse must be collected and disposed of as hazardous chemical waste.
-
After thorough cleaning, the glassware can be reused.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your designated safety officer for any additional requirements.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. beta-Lapachone: synthesis of derivatives and activities in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling KL1333
Disclaimer: A specific Safety Data Sheet (SDS) for KL1333 is not publicly available. This guidance is based on best practices for handling potent, non-radiolabeled research compounds and should be used to supplement a thorough, site-specific risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department for compliance with local and federal regulations.
This compound is an investigational, orally available NAD+ modulator intended for research purposes. As with any potent research compound, meticulous handling is paramount to ensure the safety of laboratory personnel and prevent environmental contamination. The following procedures provide a framework for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by a risk assessment of the specific procedures being performed, considering the quantity and physical form of this compound. The following table summarizes recommended PPE for common laboratory activities involving potent compounds.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Minimum PPE for any work in a laboratory where chemical hazards are present.[2] |
Experimental Protocols: Safe Handling and Disposal
Handling Potent Compounds:
-
Preparation: Before handling this compound, ensure that the designated work area (e.g., a certified chemical fume hood) is clean and uncluttered. Prepare a spill kit appropriate for the quantity of the compound being used.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Ensure that gloves are compatible with any solvents being used.
-
Weighing: When weighing powdered this compound, use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the powdered compound slowly to avoid splashing.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.
-
Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination.
Disposal of this compound and Contaminated Materials:
The disposal of investigational drugs like this compound must comply with institutional, local, and federal regulations. All materials contaminated with this compound should be treated as hazardous waste.
-
Waste Segregation: Collect all waste materials contaminated with this compound, including unused compounds, contaminated labware (e.g., vials, pipette tips), and contaminated PPE (e.g., gloves, lab coats), in designated, sealed, and puncture-resistant containers.[1][3]
-
Labeling: Clearly label all waste containers as "Hazardous Waste" and include the name of the compound (this compound).[3]
-
Storage: Store hazardous waste in a designated, secure area, such as a Satellite Accumulation Area (SAA), until it can be collected for disposal.[3]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste vendor. These materials are typically incinerated at a permitted facility.[3][4]
Visualizing the Workflow
The following diagram illustrates the general workflow for the safe handling of a potent research compound like this compound.
Caption: General workflow for the safe handling of a potent research compound.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
